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  • Product: 5-Ethoxypent-1-ene
  • CAS: 15193-19-8

Core Science & Biosynthesis

Foundational

Bifunctional Aliphatic Ethers: A Technical Whitepaper on the Chemical Properties, Synthesis, and Applications of 5-Ethoxypent-1-ene

Executive Summary In modern synthetic organic chemistry and drug development, bifunctional aliphatic molecules serve as critical building blocks for complex architectures. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a prime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, bifunctional aliphatic molecules serve as critical building blocks for complex architectures. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a prime example of such a scaffold, featuring an electron-rich aliphatic ether linkage and a highly reactive terminal alkene. This whitepaper provides an in-depth technical guide on its physicochemical properties, validated synthetic methodologies, and downstream applications, designed specifically for application scientists and synthetic chemists.

Physicochemical Profiling & Structural Analysis

5-Ethoxypent-1-ene is a volatile, non-polar liquid under standard conditions. Structurally, it is the ethyl ether derivative of 4-penten-1-ol. The molecule's architecture provides two orthogonal sites of reactivity: the chemically stable ether oxygen, which offers weak Lewis basicity, and the unhindered terminal double bond, which is highly susceptible to electrophilic addition, oxidation, and metathesis.

According to the, the core physicochemical properties are summarized below[1]:

PropertyValueSource
IUPAC Name 5-ethoxypent-1-enePubChem[1]
CAS Registry Number 15193-19-8PubChem[1]
Molecular Formula C7H14OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
Topological Polar Surface Area (TPSA) 9.2 ŲPubChem[1]
XLogP3 (Lipophilicity) 1.9PubChem[1]
SMILES CCOCCCC=CPubChem[1]

Mechanistic Synthesis Workflows

The most robust and high-yielding route to synthesize 5-ethoxypent-1-ene is via the , an SN2 bimolecular nucleophilic substitution.

Expertise & Causality in Reagent Selection: Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic reagent. It irreversibly deprotonates 4-penten-1-ol to form a highly reactive sodium alkoxide without competing in nucleophilic attack. Ethyl bromide is chosen as the alkylating agent because primary halides undergo rapid SN2 substitution. The lack of steric hindrance on the primary carbon effectively suppresses competing E2 elimination pathways.

Self-Validating Experimental Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask under an inert argon atmosphere. Moisture must be rigorously excluded to prevent the premature quenching of NaH.

  • Deprotonation (Self-Validating Step): Suspend NaH (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Add 4-penten-1-ol (1.0 eq) dropwise.

    • Validation Logic: The stoichiometric release of hydrogen (H2) gas causes visible effervescence. When bubbling completely ceases at room temperature, it mathematically confirms the quantitative conversion of the alcohol to the alkoxide intermediate, visually signaling that the system is ready for the electrophile.

  • Alkylation: Add ethyl bromide (1.5 eq) dropwise. Heat the mixture to reflux (65 °C) for 4 to 6 hours.

    • Causality: Thermal energy is required to overcome the activation energy barrier of the bimolecular substitution, driving the reaction to completion.

  • Quenching & Extraction: Cool the reaction to 0 °C and quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (using a hexane/ethyl acetate gradient) to yield the pure ether.

SynthesisWorkflow A 4-Penten-1-ol (Starting Material) B NaH / THF (0 °C) Deprotonation (H2 Gas) A->B C Sodium Alkoxide (Nucleophilic Intermediate) B->C D Ethyl Bromide SN2 Alkylation (Reflux) C->D E 5-Ethoxypent-1-ene (Target Product) D->E

Synthetic workflow for 5-ethoxypent-1-ene via Williamson ether synthesis.

Chemical Reactivity & Downstream Applications

The strategic value of 5-ethoxypent-1-ene lies in the orthogonal reactivity of its terminal alkene. The ether group remains chemically inert under a wide variety of standard conditions, allowing for selective transformations of the double bond.

  • Olefin Metathesis: The unhindered terminal alkene is an excellent substrate for cross-metathesis using ruthenium-based Grubbs' catalysts, allowing for chain elongation in the synthesis of complex active pharmaceutical ingredients (APIs).

  • Hydroboration-Oxidation: Treatment with borane (BH3·THF) followed by alkaline hydrogen peroxide yields 5-ethoxypentan-1-ol via highly regioselective anti-Markovnikov addition.

  • Halogenation & Radical Addition: The alkene can undergo radical or electrophilic addition to yield specialized halogenated derivatives. For instance, related syntheses yield compounds like , which are utilized as precursors in agrochemical development[2].

ReactivityPathways Core 5-Ethoxypent-1-ene R1 Hydroboration-Oxidation (BH3·THF, H2O2/NaOH) Core->R1 R2 Olefin Metathesis (Grubbs Catalyst) Core->R2 R3 Epoxidation (mCPBA) Core->R3 P1 5-Ethoxypentan-1-ol R1->P1 P2 Cross-Metathesis Products R2->P2 P3 2-(3-Ethoxypropyl)oxirane R3->P3

Orthogonal reactivity pathways of the terminal alkene in 5-ethoxypent-1-ene.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized 5-ethoxypent-1-ene must be rigorously characterized to confirm both the presence of the functional groups and the absence of unreacted starting materials.

Self-Validating NMR Protocol: Proton Nuclear Magnetic Resonance (1H NMR) serves as a self-validating internal standard for this molecule. When analyzing the spectrum in CDCl3:

  • The terminal alkene protons appear as a multiplet at ~4.9–5.1 ppm (integrating to 2H).

  • The internal alkene proton appears as a distinct multiplet at ~5.8 ppm (integrating to 1H).

  • The ether methylene protons (-O-CH2-) appear as a triplet at ~3.4 ppm (integrating to 2H).

Validation Logic: The integration ratio of these three distinct environments must perfectly match 2:1:2 . Any deviation from this exact stoichiometric ratio immediately indicates incomplete alkylation, alkene isomerization, or the presence of impurities, making the NMR protocol a self-contained quality control system.

References

  • National Center for Biotechnology Information (NIH). "5-Ethoxypent-1-ene (CID 12402597)". PubChem Compound Summary. URL:[Link]

  • National Center for Biotechnology Information (NIH). "1,1-Dichloro-5-ethoxypent-1-ene (CID 13149565)". PubChem Compound Summary. URL:[Link]

  • Organic Chemistry Portal. "Williamson Ether Synthesis". URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Ethoxypent-1-ene

Executive Summary In modern synthetic organic chemistry and materials science, bifunctional aliphatic chains serve as critical linchpins for complex molecule assembly. 5-Ethoxypent-1-ene is a highly versatile, heterobifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and materials science, bifunctional aliphatic chains serve as critical linchpins for complex molecule assembly. 5-Ethoxypent-1-ene is a highly versatile, heterobifunctional building block characterized by a terminal olefin and an ethyl ether moiety. This whitepaper provides a rigorous technical analysis of 5-ethoxypent-1-ene, detailing its core physicochemical properties—including its CAS registry number and molecular formula—alongside validated experimental workflows for its synthesis and its strategic applications in drug development and polymer engineering.

Core Chemical Identity & Quantitative Data

Accurate molecular identification is the foundation of reproducible research. 5-Ethoxypent-1-ene (Molecular Formula: C7H14O ) is formally recognized under the CAS Number 15193-19-8 [1]. The presence of the ether linkage imparts distinct dipole characteristics compared to purely hydrocarbon analogs, while the terminal double bond remains sterically accessible for transition-metal-catalyzed functionalization.

Table 1 summarizes the critical physicochemical parameters and identifiers for 5-ethoxypent-1-ene, synthesized from authoritative chemical databases [1][2].

Table 1: Physicochemical Properties and Identifiers of 5-Ethoxypent-1-ene

Property / IdentifierValue / Descriptor
IUPAC Name 5-ethoxypent-1-ene
CAS Registry Number 15193-19-8
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
SMILES String CCOCCCC=C
InChIKey KWZBAFGZAURKIN-UHFFFAOYSA-N
DSSTox Substance ID DTXSID20496542

Structural Dynamics & Bifunctional Reactivity

The strategic value of 5-ethoxypent-1-ene lies in its orthogonal reactivity, which allows chemists to manipulate one end of the molecule without requiring protecting groups for the other:

  • The Terminal Alkene: Acts as a highly reactive nucleophile or a substrate for coordinate-insertion mechanisms. It is primed for cross-metathesis, epoxidation, or anti-Markovnikov hydroboration.

  • The Ether Moiety: The ethoxy group is chemically inert under a wide range of basic, reductive, and mildly acidic conditions. This stability allows the ether to act as a permanent polar tag in final drug formulations to modulate lipophilicity (LogP), or as a polar pendant group in modified polyolefins [3].

Experimental Workflow: De Novo Synthesis and Isolation

Step-by-Step Methodology: Williamson Ether Synthesis

Step 1: Alkoxide Generation (In Situ)

  • Procedure: Under an inert argon atmosphere, slowly add freshly cut sodium metal (1.1 eq) to anhydrous ethanol (0.5 M relative to the electrophile) at 0°C.

  • Causality: Generating sodium ethoxide in situ from anhydrous ethanol prevents moisture-induced quenching and ensures stoichiometric precision. The argon atmosphere prevents the formation of explosive hydrogen-oxygen mixtures during sodium oxidation.

Step 2: Electrophile Addition

  • Procedure: Once the sodium is fully consumed, add 5-bromo-1-pentene (1.0 eq) dropwise over 30 minutes while maintaining the reaction vessel at 0°C.

  • Causality: Dropwise addition controls the highly exothermic nature of the S_N2 reaction. Keeping the reaction cold initially suppresses the competing E2 elimination pathway, which would undesirably yield 1,4-pentadiene.

Step 3: Reaction Propagation & Monitoring

  • Procedure: Gradually warm the reaction mixture to 70°C (reflux) for 4 hours. Monitor the reaction progression via GC-MS.

  • Self-Validation: The reaction is definitively complete when the GC-MS chromatogram shows the complete disappearance of the starting material's isotopic bromine doublet (m/z 148/150) and the emergence of the product's molecular ion (m/z 114).

Step 4: Aqueous Workup

  • Procedure: Cool to room temperature, quench with deionized water, and extract three times with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous MgSO4.

  • Causality: The aqueous quench dissolves the sodium bromide byproduct. Diethyl ether efficiently partitions the hydrophobic product from the residual polar ethanol.

Step 5: Isolation & Purification

  • Procedure: Filter the drying agent and concentrate the solution under gently reduced pressure (avoiding high vacuum due to the product's volatility). Purify the crude liquid via fractional distillation.

  • Causality: Fractional distillation leverages the distinct boiling point differentials between the solvent and the product, ensuring the >98% purity required for sensitive catalytic downstream processes (e.g., metathesis).

Downstream Applications in Drug Development & Polymer Science

The integration of 5-ethoxypent-1-ene into advanced materials and therapeutics is driven by its ability to introduce polar functionality without disrupting hydrocarbon backbones.

  • Polymer Engineering: In the synthesis of polar olefin copolymers, 5-ethoxypent-1-ene is copolymerized with ethylene or propylene using metallocene or Ziegler-Natta catalysts. The pendant ethoxy groups disrupt crystallinity just enough to improve dyeability, adhesion to metal surfaces, and compatibility with other polar resins[3].

  • Medicinal Chemistry: The 5-carbon chain serves as an optimal spatial linker in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). The terminal alkene can be coupled to complex arenes via Heck reactions, while the ethoxy group modulates the aqueous solubility of the resulting pharmacophore.

G A 5-Ethoxypent-1-ene (Bifunctional Scaffold) B Olefin Metathesis (Ru-Catalyzed) A->B C Hydroboration (Anti-Markovnikov) A->C D Ziegler-Natta Polymerization A->D E Complex Drug Intermediates B->E F 5-Ethoxypentan-1-ol (Building Block) C->F G Polar Olefin Copolymers D->G

Synthetic pathways and downstream applications of 5-ethoxypent-1-ene.

References

  • Title: 5-Ethoxypent-1-ene | C7H14O | CID 12402597 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Copolimero de olefina que contiene grupo polar, procedimiento para preparar el mismo... (ES2343645T3)
Foundational

An In-depth Technical Guide to the Synthesis and Preparation of Ethyl 4-Pentenyl Ether

Abstract This technical guide provides a comprehensive overview of the synthesis and preparation of ethyl 4-pentenyl ether, a valuable unsaturated ether in organic synthesis. The document is structured to provide researc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of ethyl 4-pentenyl ether, a valuable unsaturated ether in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, a detailed and validated experimental protocol, and the necessary safety and analytical considerations. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely applicable method. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction and Significance

Ethyl 4-pentenyl ether is an organic compound featuring both an ether linkage and a terminal alkene. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules. The vinyl group can participate in a variety of reactions, including polymerization, metathesis, and electrophilic additions, while the ether group is relatively stable, often serving as a protecting group or a key structural element. Its applications can be found in the synthesis of fine chemicals, pharmaceutical intermediates, and materials science.

The synthesis of such ethers is a fundamental operation in organic chemistry. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most important and widely used methods for preparing both symmetrical and unsymmetrical ethers due to its reliability and broad scope.[1][2][3] This guide will focus on the application of this classic reaction to the specific preparation of ethyl 4-pentenyl ether.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a classic S(N)2 (bimolecular nucleophilic substitution) reaction.[1][4] The general mechanism involves the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group.[1][2]

In the context of synthesizing ethyl 4-pentenyl ether, the reaction proceeds as follows:

  • Deprotonation: The first step involves the deprotonation of an alcohol (in this case, 4-penten-1-ol) by a strong base to form a highly nucleophilic alkoxide ion. Sodium hydride (NaH) is a common and effective base for this purpose as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.[1]

  • Nucleophilic Attack: The resulting 4-penten-1-oxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide). This attack occurs in a concerted fashion, where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[2][4]

  • Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken, resulting in the formation of ethyl 4-pentenyl ether and a sodium halide salt as a byproduct.

The choice of reactants is crucial for the success of the Williamson ether synthesis. The reaction works best with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide.[1][3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4_Penten_1_ol 4-Penten-1-ol NaH Sodium Hydride (NaH) Alkoxide Sodium 4-penten-1-oxide NaH->Alkoxide H2 Hydrogen Gas (H₂) NaH->H2 Ethyl_Iodide Ethyl Iodide Ether Ethyl 4-pentenyl ether Ethyl_Iodide->Ether NaI Sodium Iodide (NaI) Ethyl_Iodide->NaI Alkoxide->Ether SN2 Attack

Caption: Reaction mechanism for the synthesis of ethyl 4-pentenyl ether.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 4-pentenyl ether. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-Penten-1-olC₅H₁₀O86.13821-09-0Liquid, bp: 134-137 °C[5]
Sodium Hydride (60% in mineral oil)NaH24.007646-69-7Flammable solid, reacts violently with water[6]
Ethyl IodideC₂H₅I155.9775-03-6Liquid, bp: 72.4 °C, light-sensitive[7]
Anhydrous Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable liquid, peroxide-former
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01144-55-8Aqueous solution
Saturated Sodium Chloride Solution (Brine)NaCl (aq)58.447647-14-5Aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Setup and Inert Atmosphere (Three-neck flask, condenser, dropping funnel) B 2. Addition of Sodium Hydride (Suspend NaH in anhydrous diethyl ether) A->B C 3. Addition of 4-Penten-1-ol (Dropwise at 0 °C, stir for 1 hour) B->C D 4. Addition of Ethyl Iodide (Dropwise at 0 °C, then warm to RT and reflux) C->D E 5. Reaction Quench (Cool to 0 °C, add water dropwise) D->E F 6. Work-up: Extraction (Separate layers, extract aqueous phase with ether) E->F G 7. Work-up: Washing (Wash with water and brine) F->G H 8. Drying (Dry organic layer with anhydrous MgSO₄) G->H I 9. Solvent Removal (Rotary evaporation) H->I J 10. Purification (Distillation under reduced pressure) I->J K 11. Characterization (NMR, IR, Mass Spectrometry) J->K

Caption: Experimental workflow for the synthesis of ethyl 4-pentenyl ether.

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and allowed to cool under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Dispersion of Sodium Hydride: In the reaction flask, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether.

  • Formation of the Alkoxide: Cool the suspension to 0 °C using an ice-water bath. Add a solution of 4-penten-1-ol in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of sodium hydride. The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the sodium 4-penten-1-oxide.

  • Addition of Ethyl Iodide: Cool the reaction mixture back to 0 °C. Add ethyl iodide dropwise from the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium hydride. This should be done with extreme care as the reaction can be vigorous.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Add more water and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).[8]

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride solution (brine).[8] The brine wash helps to remove any residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[8] Filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation. The bath temperature should be kept low to avoid loss of the volatile product.[8]

  • Purification: Purify the crude ethyl 4-pentenyl ether by distillation under reduced pressure. Collect the fraction at the appropriate boiling point.

Safety Considerations

A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[6] It is also corrosive and can cause severe burns upon contact with skin or eyes.[9][10] It must be handled under an inert atmosphere, and all equipment must be scrupulously dry.[6][9] Personal protective equipment, including safety goggles, a face shield, and flame-resistant gloves, is mandatory.[6] In case of a spill, do NOT use water. Smother the spill with dry sand, soda ash, or lime.[6]

  • Ethyl Iodide (C₂H₅I): Ethyl iodide is a toxic and volatile liquid.[11] It is a suspected carcinogen and should be handled in a well-ventilated fume hood.[11] It is also light-sensitive and should be stored in a dark, cool place.[11][12] Avoid inhalation of vapors and contact with skin and eyes.[7][13]

  • Diethyl Ether ((C₂H₅)₂O): Diethyl ether is extremely flammable and forms explosive peroxides upon exposure to air and light.[14] Always use ether from a freshly opened container or test for the presence of peroxides before use. Do not distill to dryness.

Characterization of Ethyl 4-Pentenyl Ether

The identity and purity of the synthesized ethyl 4-pentenyl ether should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the terminal vinyl group (multiplets), and the methylene protons adjacent to the ether oxygen and the double bond.
¹³C NMR Peaks for the two carbons of the ethyl group, the two carbons of the vinyl group, and the three methylene carbons of the pentenyl chain.
Infrared (IR) Spectroscopy Characteristic C-O-C stretching vibration for the ether, C=C stretching for the alkene, and =C-H stretching for the vinyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of ethyl 4-pentenyl ether (C₇H₁₄O, MW = 114.19 g/mol ).

Conclusion

This technical guide has outlined a comprehensive and reliable method for the synthesis of ethyl 4-pentenyl ether via the Williamson ether synthesis. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The provided information on purification and characterization will ensure the final product is of high purity and suitable for subsequent applications in research and development.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Ethyl Iodide. Retrieved from [Link]

  • Harper College. (2005, October 9). Material Safety Data Sheet: Ethyl iodide. Retrieved from [Link]

  • Loba Chemie. (2016, June 6). Safety Data Sheet: Ethyl Iodide for Synthesis. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: Ethyl Iodide 98%. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 3-oxo-4-pentenoate. Org. Synth. 1993, 71, 105. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Penten-1-ol. Org. Synth. 1947, 27, 71. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of diethyl (4-pentenyl)malonate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Ethoxypent-1-ene

This guide provides a comprehensive analysis of the spectroscopic data for 5-ethoxypent-1-ene (C₇H₁₄O, Mol. Wt.: 114.19 g/mol ), a molecule featuring both an ether and a terminal alkene functional group.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic data for 5-ethoxypent-1-ene (C₇H₁₄O, Mol. Wt.: 114.19 g/mol ), a molecule featuring both an ether and a terminal alkene functional group. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise structural elucidation.

Molecular Structure and Spectroscopic Rationale

The structure of 5-ethoxypent-1-ene dictates its spectroscopic signature. The presence of a terminal double bond and an ethyl ether group gives rise to a unique set of signals in each analytical technique. A thorough understanding of how each proton and carbon atom in the molecule interacts with electromagnetic radiation and magnetic fields is the foundation of accurate spectral interpretation.

Foundational

Physical properties of 5-Ethoxypent-1-ene boiling point density

This guide details the physical properties, synthesis, and applications of 5-Ethoxypent-1-ene , a specialized intermediate in organic synthesis.[1] Due to its status as a non-commodity research chemical, experimental dat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, synthesis, and applications of 5-Ethoxypent-1-ene , a specialized intermediate in organic synthesis.[1] Due to its status as a non-commodity research chemical, experimental data is often fragmented; this guide synthesizes available data with robust structure-property predictions to provide authoritative reference values.

Executive Summary

5-Ethoxypent-1-ene (also known as ethyl 4-pentenyl ether) is a bifunctional organic intermediate featuring a terminal alkene and an ether linkage.[1] It serves as a critical building block in ring-closing metathesis (RCM) reactions, enabling the construction of medium-sized cyclic ethers and oxygenated heterocycles found in marine polyether natural products.[1]

This guide provides a definitive analysis of its physical properties, differentiating between experimental values and high-confidence predictive models where primary data is sparse. It also details a validated synthesis protocol via Williamson etherification, addressing the supply chain scarcity of this compound.

Molecular Characterization

Parameter Data
IUPAC Name 5-Ethoxypent-1-ene
Common Synonyms Ethyl 4-pentenyl ether; 4-Pentenyl ethyl ether
CAS Number 15193-19-8
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
SMILES CCOCCCC=C
InChI Key KWZBAFGZAURKIN-UHFFFAOYSA-N

Physical Properties Analysis

The following data consolidates experimental observations with homologous series extrapolation.

Boiling Point & Density[1]
Property Value / Range Source / Method
Boiling Point (760 mmHg) 115 – 118 °C Predicted (Based on Ethyl Pentyl Ether homolog)
Density (20 °C) 0.77 – 0.79 g/mL Estimated (Structure-Property Relationship)
Refractive Index (

)
1.415 – 1.420 Estimated
Flash Point ~15 °C Predicted (Highly Flammable)
Solubility Immiscible in water; Miscible in Et₂O, DCM, THFExperimental Observation
Thermodynamic & Structural Insights
  • Boiling Point Logic: The saturated analog, ethyl pentyl ether , has a boiling point of 119–120 °C . The introduction of a terminal double bond typically lowers the boiling point by 2–5 °C due to slightly reduced van der Waals surface contact area and packing efficiency compared to the flexible alkyl chain. Thus, the 115–118 °C range is the scientifically accurate target for distillation.

  • Density Logic: The alkene moiety slightly increases density relative to the parent alkane but the ether oxygen dominates the density profile. Compared to 1-pentene (0.64 g/mL) , the addition of the ethoxy group significantly raises density to the 0.78 g/mL region.

Experimental Synthesis Protocol

Since 5-Ethoxypent-1-ene is rarely available in bulk catalogs, in-house synthesis is the standard acquisition method.[1] The following protocol utilizes a Williamson Ether Synthesis approach, optimized for yield and purity.

Reaction Pathway

5-Bromo-1-pentene is alkylated with Sodium Ethoxide (formed in situ or pre-formed) to yield the target ether.[1]

Synthesis Reactant1 5-Bromo-1-pentene (CAS 1119-51-3) Intermediate Transition State (SN2 Substitution) Reactant1->Intermediate Ethanol/Reflux Reagent Sodium Ethoxide (NaOEt) Reagent->Intermediate Product 5-Ethoxypent-1-ene (Target) Intermediate->Product -NaBr Byproduct NaBr (Salt) Intermediate->Byproduct

Figure 1: Synthesis pathway via nucleophilic substitution.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a 500 mL flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Ethoxide (NaOEt) (1.2 equiv) in anhydrous Ethanol (0.5 M concentration relative to bromide).

    • Note: NaOEt can be generated in situ by carefully adding Sodium metal to anhydrous Ethanol under N₂ atmosphere.

  • Addition:

    • Cool the solution to 0 °C.

    • Add 5-Bromo-1-pentene (1.0 equiv) dropwise via syringe to control the exotherm.[1]

  • Reaction:

    • Warm the mixture to room temperature, then heat to reflux (approx. 80 °C) for 4–6 hours.

    • Monitoring: Monitor conversion via GC-MS or TLC (stain with KMnO₄ to visualize the alkene).

  • Work-up:

    • Cool to room temperature.

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Diethyl Ether (Et₂O) or Pentane (3 x 50 mL).

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.

  • Purification (Distillation):

    • Concentrate the crude oil under reduced pressure (do not use high vacuum if the product is volatile; ~100 mbar is safer).

    • Perform fractional distillation at atmospheric pressure.

    • Collect fraction boiling at 115–118 °C.

Applications in Drug Development

5-Ethoxypent-1-ene is primarily utilized as a "masked" functional group or a cyclization precursor.[1]

  • Ring-Closing Metathesis (RCM): It reacts with other terminal alkenes using Grubbs' catalysts to form cyclic ethers (e.g., oxepines or pyrans) common in polyether antibiotics.

  • Protecting Group Strategy: The ethoxy group acts as a stable ether linkage, while the alkene can be later oxidized (ozonolysis) to an aldehyde or reduced to an alcohol.

Applications cluster_0 Pathway A: Metathesis cluster_1 Pathway B: Oxidation Start 5-Ethoxypent-1-ene RCM Ring-Closing Metathesis (Grubbs II) Start->RCM Ozone Ozonolysis (O3 / DMS) Start->Ozone Cyclic Cyclic Ethers (7-membered rings) RCM->Cyclic Aldehyde 5-Ethoxypentanal Ozone->Aldehyde

Figure 2: Divergent synthetic utility of the 5-ethoxypent-1-ene scaffold.

Safety & Handling (SDS Summary)

  • Flammability: High. Flash point is expected to be < 20 °C. Store in a flammables cabinet. Ground all glassware during transfer.

  • Peroxide Formation: As an ether, it may form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation if the bottle has been opened for >3 months.

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

  • PubChem. 5-Ethoxypent-1-ene Compound Summary (CID 12402597).[1] National Library of Medicine. [Link][1]

  • ChemSrc. 1-Ethoxypent-1-ene (CAS 5909-75-1) and related isomers.[2][3][Link][1]

  • Stoltz, B. M., et al. Synthesis of functionalized alkenes via Williamson Etherification. California Institute of Technology (Supporting Info). [Link]

  • Organic Syntheses. General procedures for alkylation of alcohols.[Link][1]

Sources

Exploratory

Key chemical reactions involving 5-Ethoxypent-1-ene

An In-depth Technical Guide to the Core Chemical Reactions of 5-Ethoxypent-1-ene Abstract 5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ether linkage, rendering it a versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Chemical Reactions of 5-Ethoxypent-1-ene

Abstract

5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ether linkage, rendering it a versatile building block in modern organic synthesis. Its reactivity is dominated by the carbon-carbon double bond, which readily participates in a wide array of addition and oxidative cleavage reactions. The distal ethoxy group, while generally non-reactive under most conditions for alkene transformation, influences the molecule's physical properties and can be a handle for subsequent modifications. This guide provides an in-depth exploration of the principal reactions involving 5-Ethoxypent-1-ene, focusing on the underlying mechanisms, regiochemical and stereochemical outcomes, and practical experimental considerations for researchers in synthetic chemistry and drug development.

Introduction: Structure and Reactivity Profile

5-Ethoxypent-1-ene (C7H14O, Mol. Wt.: 114.19 g/mol ) possesses two key structural features: a terminal double bond, which is a nucleophilic site rich in pi-electrons, and an ether functional group.[1] The majority of its synthetically useful transformations occur at the double bond, which behaves as a typical terminal alkene.[2] These reactions are primarily additions, where the pi bond is broken to form two new sigma bonds.[2] The ether linkage is comparatively inert, making it an excellent spectator group during many transformations of the alkene.

Diagram 1: Structure of 5-Ethoxypent-1-ene

Caption: Structure of 5-Ethoxypent-1-ene.

Electrophilic Addition Reactions: The Rule of Markovnikov

Electrophilic addition is the most common reaction class for alkenes.[3] A strong electrophile attacks the electron-rich pi bond, leading to the formation of a carbocation intermediate.[2] This intermediate is then captured by a nucleophile. For an unsymmetrical alkene like 5-Ethoxypent-1-ene, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (typically H+) adds to the carbon of the double bond that has the greater number of hydrogen atoms.[4][5] This ensures the formation of the most stable carbocation intermediate (in this case, a secondary carbocation at C2).[6]

Acid-Catalyzed Hydration

Treating 5-Ethoxypent-1-ene with a strong aqueous acid (e.g., H2SO4 in water, H3O+) results in the Markovnikov addition of water across the double bond to yield an alcohol.[4][6]

  • Reaction: 5-Ethoxypent-1-ene → 5-Ethoxypentan-2-ol

  • Mechanism: The reaction begins with the protonation of the terminal carbon (C1) by the hydronium ion, forming a secondary carbocation at C2.[4][7] A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by another water molecule yields the alcohol product and regenerates the acid catalyst.[8] Because the carbocation intermediate is planar, the nucleophilic attack by water can occur from either face, resulting in a racemic mixture if a new stereocenter is formed.[4]

Diagram 2: Mechanism of Acid-Catalyzed Hydration

cluster_start Step 1: Protonation (Forms Carbocation) cluster_nuc_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation A 5-Ethoxypent-1-ene + H3O+ B Secondary Carbocation Intermediate (at C2) A->B Alkene attacks H+ D Protonated Alcohol (Oxonium Ion) B->D H2O attacks carbocation C Water (Nucleophile) C->D H2O attacks carbocation E 5-Ethoxypentan-2-ol (Final Product) D->E H2O removes H+

Caption: Mechanism for Markovnikov hydration.

Anti-Markovnikov Addition Reactions

To achieve the addition of water with the opposite regioselectivity (i.e., to form the terminal alcohol), alternative two-step methods are required that avoid a carbocation intermediate.

Hydroboration-Oxidation

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for achieving anti-Markovnikov hydration of alkenes.[9] It converts alkenes into alcohols with the hydroxyl group added to the less-substituted carbon.[10][11]

  • Reaction: 5-Ethoxypent-1-ene → 5-Ethoxypentan-1-ol

  • Mechanism & Causality: The reaction proceeds in two distinct steps:

    • Hydroboration: Borane (BH3), often used as a complex with tetrahydrofuran (BH3•THF), adds across the double bond.[10][11] This is a concerted, four-centered transition state where the boron (the electrophilic atom) adds to the less sterically hindered terminal carbon (C1), and the hydride (H-) adds to the more substituted carbon (C2).[9][10] This process is repeated until all three B-H bonds have reacted, forming a trialkylborane.[9]

    • Oxidation: The trialkylborane is then treated with hydrogen peroxide (H2O2) in a basic solution (e.g., NaOH).[12][13] This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[11] The overall result is the syn-addition of H and OH across the double bond.[9]

Reagent SequenceProductRegioselectivity
1. BH3•THF; 2. H2O2, NaOH5-Ethoxypentan-1-olAnti-Markovnikov[9]
H3O+ (dilute H2SO4)5-Ethoxypentan-2-olMarkovnikov[6]
Table 1: Comparison of Hydration Methods for 5-Ethoxypent-1-ene.

Oxidative Transformations

Oxidative reactions provide powerful tools for introducing oxygen-containing functional groups or for cleaving the carbon-carbon double bond entirely.

Epoxidation

Epoxidation is the conversion of an alkene to an epoxide (an oxirane), a three-membered ring containing an oxygen atom.[3] This is most commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a reaction known as the Prilezhaev reaction.[14]

  • Reaction: 5-Ethoxypent-1-ene → 2-(3-ethoxypropyl)oxirane

  • Mechanism: The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid byproduct.[14][15] The reaction is stereospecific, with the geometry of the starting alkene being retained in the epoxide product.[15]

Diagram 3: Epoxidation with m-CPBA

A 5-Ethoxypent-1-ene C Concerted Transition State A->C Single-step oxygen transfer B m-CPBA B->C Single-step oxygen transfer D 2-(3-ethoxypropyl)oxirane (Epoxide Product) C->D E m-Chlorobenzoic Acid (Byproduct) C->E

Caption: Epoxidation of 5-Ethoxypent-1-ene.

Ozonolysis

Ozonolysis is a powerful method for cleaving a carbon-carbon double bond and replacing it with two carbon-oxygen double bonds.[16] The identity of the final products depends on the workup conditions.[17]

  • Reaction: Cleavage of the C1=C2 bond.

  • Mechanism: Ozone (O3) undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[16] This rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[16] Subsequent workup cleaves this ozonide.

    • Reductive Workup: Treatment with a mild reducing agent like dimethyl sulfide (DMS) or zinc (Zn) and water yields aldehydes or ketones. For 5-Ethoxypent-1-ene, this produces 4-ethoxybutanal and formaldehyde.[17]

    • Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H2O2) oxidizes any initially formed aldehydes to carboxylic acids.[17] This would yield 4-ethoxybutanoic acid and carbon dioxide (from the oxidation of formaldehyde).

Other Key Reactions

Catalytic Hydrogenation

This reaction reduces the alkene to an alkane by adding molecular hydrogen (H2) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, or Ni).[18] It is a syn-addition process.

  • Reaction: 5-Ethoxypent-1-ene + H2 --(Pd/C)--> 1-Ethoxypentane

Radical Addition of HBr

In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[3] This provides a complementary method to electrophilic addition.

  • Reaction: 5-Ethoxypent-1-ene + HBr --(ROOR)--> 1-Bromo-5-ethoxypentane

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation

This protocol describes the synthesis of 5-ethoxypentan-1-ol.

Diagram 4: Workflow for Hydroboration-Oxidation

G cluster_hydroboration Step A: Hydroboration cluster_oxidation Step B: Oxidation & Workup A1 Dissolve 5-Ethoxypent-1-ene in dry THF under N2 A2 Cool to 0°C A1->A2 A3 Add BH3•THF solution dropwise A2->A3 A4 Stir at room temperature for 2-3 hours A3->A4 B1 Cool reaction to 0°C A4->B1 Transfer to Oxidation Step B2 Slowly add aq. NaOH, followed by 30% H2O2 B1->B2 B3 Warm to 50°C for 1 hour B2->B3 B4 Extract with ether, wash, dry, and concentrate B3->B4 B5 Purify by column chromatography B4->B5

Caption: Experimental workflow for synthesis.

Methodology:

  • Hydroboration: To a flame-dried, nitrogen-purged round-bottom flask, add 5-Ethoxypent-1-ene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add borane-THF complex (1.0 M solution in THF, ~0.35 eq) dropwise via syringe while maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M solution, 3 eq), followed by the dropwise addition of 30% hydrogen peroxide (3 eq).

  • Workup: After the addition of H2O2, gently warm the mixture to 50°C for 1 hour to ensure complete oxidation. Cool to room temperature, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 5-ethoxypentan-1-ol, can be purified by silica gel column chromatography.

Conclusion

5-Ethoxypent-1-ene is a synthetically valuable substrate whose reactivity is centered on its terminal alkene functionality. Through well-established methodologies, the double bond can be predictably transformed into a variety of functional groups, including primary and secondary alcohols, epoxides, and aldehydes. The choice of reagents allows for precise control over regiochemistry, enabling access to either Markovnikov or anti-Markovnikov products. This versatility, combined with the stability of the ether linkage, secures the role of 5-Ethoxypent-1-ene as a reliable and adaptable component in multistep organic synthesis.

References

  • Reactions of Alkenes. (n.d.).
  • Alkene Reactivity. (n.d.). Michigan State University Department of Chemistry.
  • Hydroboration–oxidation reaction. (n.d.). In Wikipedia.
  • 5-Ethoxypent-1-ene. (n.d.). PubChem. National Institutes of Health.
  • Reactions of Alkenes. (n.d.). Pearson.
  • Hydroboration Oxidation of Alkenes. (2023, February 1). Chemistry Steps.
  • Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry.
  • Hydration of Alkenes With Aqueous Acid. (2023, September 15). Master Organic Chemistry.
  • Jud, W., Kappe, C. O., & Cantillo, D. (2019). On the reactivity of anodically generated trifluoromethyl radicals toward aryl alkynes in organic/aqueous media. ResearchGate.
  • Reactions of Alkenes. (2025, August 4). Save My Exams.
  • Summary of Alkene Reactions, Ch. 8. (n.d.). Jasperse, Chem 350 Handouts.
  • Alkene Reactions: Ozonolysis. (2013, April 23). Master Organic Chemistry.
  • Acid-Catalyzed Hydration of Alkenes with Practice Problems. (2025, January 7). Chemistry Steps.
  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. (n.d.). PMC.
  • Hydroboration. (n.d.). Yale University Department of Chemistry.
  • Hydroboration-Oxidation of Alkenes. (2023, June 7). Chemistry LibreTexts.
  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014, November 19). MDPI.
  • The mechanism for the acid catalysed hydration of ethene. (n.d.). Chemguide.
  • Synthesis of epoxides. (n.d.). Organic Chemistry Portal.
  • Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (2014, December 15). Hindawi.
  • Ozonolysis - Criegee Mechanism. (n.d.). Organic Chemistry Portal.
  • Epoxidation of Alkenes. (2019, June 5). Chemistry LibreTexts.
  • Acid Catalyzed Hydration. (2018, September 14). Chad's Prep.
  • US Patent 7279605B2 - Synthesis of cyclopentenones. (n.d.). Google Patents.
  • 1-ethoxypent-1-ene. (2025, August 26). Chemsrc.
  • Reactions of methyl-substituted Hex-5-enyl and Pent-4-enyl radicals. (n.d.). Scilit.
  • Radical Additions to Alkenes - Chain-Growth Polymers. (2024, April 1). Chemistry LibreTexts.
  • Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene. (n.d.). ChemRxiv.
  • The ozonolysis of pent-2-ene results in the formation of two products. (2025, August 1).
  • Radical Additions to Allenes. (2021, February 25). University of Illinois at Urbana-Champaign.
  • Ozonolyses of Cyclopolyenes Adsorbed on Polyethylene. (n.d.). SciSpace.
  • Oxidation product characterization from ozonolysis of the diterpene ent-kaurene. (2022, April 27). Atmospheric Chemistry and Physics.
  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28). Oriental Journal of Chemistry.
  • One Step Formation of Propene from Ethene or Ethanol through Metathesis on Nickel Ion-loaded Silica. (n.d.). MDPI.
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Foundational

5-Ethoxypent-1-ene: A Technical Guide to a Niche Synthetic Building Block

Foreword For researchers and professionals in drug development, the identification of novel, yet accessible, chemical building blocks is a constant pursuit. 5-Ethoxypent-1-ene is a bifunctional molecule possessing both a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers and professionals in drug development, the identification of novel, yet accessible, chemical building blocks is a constant pursuit. 5-Ethoxypent-1-ene is a bifunctional molecule possessing both a terminal alkene and an ether linkage, offering a unique handle for synthetic diversification. This guide provides an in-depth, practical assessment of this specific synthon. However, extensive investigation reveals a critical reality: 5-Ethoxypent-1-ene is not a readily available, off-the-shelf reagent. This guide, therefore, pivots from a simple catalog of suppliers to a more strategic manual, focusing on the implications of its commercial absence, pathways to its acquisition via custom synthesis, and its potential utility in synthetic research.

Physicochemical Profile of 5-Ethoxypent-1-ene

Before delving into procurement and application, a foundational understanding of the molecule's properties is essential. These data, computed and aggregated in public databases, provide the basis for its handling and reaction planning.

PropertyValueSource
IUPAC Name 5-ethoxypent-1-enePubChem[1]
Synonyms ethyl 4-pentenyl etherPubChem[1]
CAS Number 15193-19-8PubChem[1]
Molecular Formula C₇H₁₄OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
SMILES CCOCCCC=CPubChem[1]
InChIKey KWZBAFGZAURKIN-UHFFFAOYSA-NPubChem[1]

The structure combines a nucleophilic and reactive terminal double bond with a chemically robust ether linkage, making it an interesting, albeit underutilized, building block for introducing a functionalizable five-carbon chain.

Commercial Availability: A Shift to Custom Synthesis

A comprehensive search of major chemical supplier catalogs reveals that 5-Ethoxypent-1-ene (CAS 15193-19-8) is not a stock item. This lack of ready availability is a defining characteristic for any research campaign considering its use and necessitates a strategic shift from procurement to production. The primary route for obtaining this molecule is through custom synthesis .

Researchers must engage with a Contract Research Organization (CRO) or a specialized chemical synthesis company. This approach offers the advantage of securing the desired quantity and purity, complete with a Certificate of Analysis (CoA), but requires longer lead times and budget considerations compared to off-the-shelf reagents.

A plausible and straightforward synthetic route that a custom synthesis provider might employ is the Williamson ether synthesis . This involves the deprotonation of a commercially available precursor, 4-penten-1-ol, with a strong base like sodium hydride, followed by reaction with an ethylating agent such as iodoethane or diethyl sulfate.

Below is a representative list of companies that offer custom organic synthesis services and could be contracted for the production of 5-Ethoxypent-1-ene.

CompanyGeographical FocusService Highlights
Adesis US-BasedSpecializes in CDMO and custom synthesis for pharmaceutical and biotech sectors, emphasizing IP protection.[2]
Otava Chemicals North America & EuropeOffers custom synthesis from small to large scale with expertise in medicinal chemistry and route design.
TCI (Tokyo Chemical Industry) GlobalProvides custom synthesis services from lab to pilot scale, leveraging extensive experience in reagent manufacturing.
ChiroBlock Europe (Germany)A pioneer in chemistry R&D services, specializing in exclusive, customer-specific reagents and route development.[3]
Richman Chemical US-BasedOffers a full range of custom synthesis, toll manufacturing, and sourcing for hard-to-find chemicals.[4]
Pharma Inventor Inc. North America (Canada)Expertise in a vast range of organic synthesis techniques, including asymmetric synthesis and natural products.[5]

Strategic Applications in Chemical Synthesis

Despite its obscurity in scientific literature and patents, the structure of 5-Ethoxypent-1-ene dictates its potential utility. The terminal alkene is a versatile functional group that serves as a gateway to numerous transformations. One of the most fundamental and reliable of these is the hydroboration-oxidation reaction.

Hydroboration-Oxidation: Accessing the Primary Alcohol

The hydroboration-oxidation of 5-Ethoxypent-1-ene provides a clean and high-yielding route to 5-ethoxy-1-pentanol. This transformation is strategically critical as it converts the volatile, less polar alkene into a non-volatile, polar primary alcohol. This alcohol is a more versatile intermediate, readily amenable to subsequent functionalization such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution.

The reaction proceeds with anti-Markovnikov regioselectivity , meaning the hydroxyl group is installed at the terminal, least substituted carbon of the original double bond. Furthermore, the addition of the H and OH groups occurs in a syn-addition fashion across the double bond.

Experimental Protocol: Hydroboration-Oxidation of 5-Ethoxypent-1-ene

This protocol is a representative procedure based on established methodologies for terminal alkenes.

  • Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Charging the Flask: The flask is charged with 5-Ethoxypent-1-ene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M). The solution is stirred and cooled to 0 °C using an ice-water bath.

  • Hydroboration: A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) is added dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Oxidative Workup: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of water. This is followed by the sequential, cautious addition of aqueous sodium hydroxide (e.g., 3 M solution) and 30% hydrogen peroxide (H₂O₂). Critical Safety Note: This oxidation step is highly exothermic and evolves gas. Maintain efficient cooling and ensure slow, controlled addition of reagents.

  • Reaction Completion & Extraction: The resulting mixture is stirred vigorously at room temperature for at least 1 hour or until the oxidation is complete (as monitored by TLC). The layers are separated, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 5-ethoxy-1-pentanol is then purified by flash column chromatography on silica gel.

Causality and Trustworthiness of the Protocol:

  • Anhydrous Conditions: Borane reagents react violently with water. The use of flame-dried glassware, dry solvents, and a nitrogen atmosphere is a self-validating system to ensure the integrity and reactivity of the BH₃·THF reagent, preventing its decomposition and maximizing yield.

  • Controlled Addition at 0 °C: The hydroboration step is exothermic. Slow addition at reduced temperature prevents overheating, which could lead to side reactions and ensures optimal regioselectivity.

  • Alkaline Peroxide Oxidation: The use of hydrogen peroxide under basic conditions is the standard, reliable method for cleaving the carbon-boron bonds of the intermediate trialkylborane and replacing them with hydroxyl groups with retention of stereochemistry. The base activates the peroxide, making it a more effective nucleophile for the boron center.

Visualizing the Synthetic Workflow

The logical progression from the alkene starting material to the alcohol product via this key transformation can be visualized as follows.

Hydroboration_Oxidation_Workflow Start 5-Ethoxypent-1-ene in Anhydrous THF Reagent1 1. Add BH3·THF at 0 °C to RT Start->Reagent1 Hydroboration Intermediate Trialkylborane Intermediate Reagent1->Intermediate Reagent2 2. Add NaOH (aq) and H2O2 (aq) Intermediate->Reagent2 Oxidation Purification Aqueous Workup & Purification Reagent2->Purification Product 5-Ethoxy-1-pentanol Purification->Product

Caption: Key workflow for the functionalization of 5-Ethoxypent-1-ene.

Conclusion

5-Ethoxypent-1-ene stands as a molecule of potential rather than established utility. Its primary challenge for researchers is not its reactivity, which is predictable based on fundamental organic principles, but its acquisition. The compound is not commercially available, mandating custom synthesis for any project. This guide serves to inform researchers of this reality and provides a practical framework for its procurement and subsequent use. By leveraging its terminal alkene, for example through the robust hydroboration-oxidation reaction detailed herein, scientists can convert this niche molecule into more versatile intermediates, opening pathways for the construction of novel and complex chemical entities in drug discovery and beyond.

References

  • Title: Custom Synthesis Source: Otava Chemicals URL: [Link]

  • Title: Customized Chemicals on Demand - ChiroBlock's Synthesis Services Source: ChiroBlock URL: [Link]

  • Title: Custom-Synthesis Source: Epsilon Chimie URL: [Link]

  • Title: Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing Source: Richman Chemical Inc. URL: [Link]

  • Title: US-Based Custom Synthesis Company Source: Adesis URL: [Link]

  • Title: Custom Synthesis Service for your key compounds Source: Taros Discovery URL: [Link]

  • Title: Custom Organic Synthesis Source: Pharma Inventor Inc. URL: [Link]

  • Title: Custom Synthesis Source: Custom Synthesis, LLC URL: [Link]

  • Title: Hydroboration Oxidation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: Alkene hydroboration Source: Visualize Organic Chemistry URL: [Link]

  • Title: Hydroboration Oxidation of Alkenes Source: Chemistry Steps URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Source: Google Patents (CN101200425A)
  • Title: Search International and National Patent Collections Source: WIPO PATENTSCOPE URL: [Link]

  • Title: Synthesis of diethyl (4-pentenyl)malonate Source: PrepChem.com URL: [Link]

  • Title: 5-Ethoxypent-1-ene Source: PubChem - National Institutes of Health URL: [Link]

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Exploratory

Safety, Handling, and Storage Precautions for 5-Ethoxypent-1-ene

Technical Guide | Version 2.0 | March 2026 [1][2] Executive Summary 5-Ethoxypent-1-ene (CAS 15193-19-8) is a bifunctional organic building block characterized by a terminal alkene and an ether linkage.[1][2] It is widely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 2.0 | March 2026 [1][2]

Executive Summary

5-Ethoxypent-1-ene (CAS 15193-19-8) is a bifunctional organic building block characterized by a terminal alkene and an ether linkage.[1][2] It is widely utilized in advanced organic synthesis, particularly as a substrate for Ring-Closing Metathesis (RCM) to generate oxygen-containing heterocycles (e.g., tetrahydropyrans) and in thiol-ene "click" chemistry .[1][2]

While structurally simple, this compound presents a dual-hazard profile: it is a flammable liquid and a Class B Peroxide Former .[1][2] Its stability is compromised by the presence of allylic and ethereal


-hydrogens, making it susceptible to radical-induced autoxidation.[1] This guide provides a self-validating framework for the safe management of 5-Ethoxypent-1-ene, moving beyond generic safety data sheets to address the specific nuances of its chemistry.

Physicochemical & Hazard Profile

Understanding the physical constants is the first line of defense.[1] The following data consolidates experimental and predicted values relevant to safety planning.

Table 1: Critical Technical Specifications
PropertyValue / DescriptionOperational Implication
CAS Number 15193-19-8Unique identifier for inventory tracking.[1][2][3]
Molecular Formula

MW: 114.19 g/mol .[2][3]
Boiling Point ~115–125°C (Predicted)Volatile.[2] Significant vapor generation at RT.[1][2]
Flash Point < 30°C (Est.)[2]Flammable Liquid .[1][2] Ground all equipment.
Density ~0.80 g/mLLighter than water; will float in aqueous spills.[1][2]
Solubility Immiscible in waterSoluble in DCM, THF, Et2O.[1]
GHS Classification Flammable Liq. 3, Skin Irrit. 2Requires fume hood and solvent-resistant gloves.[1][2]

The Peroxide Threat: Mechanism & Mitigation

The most insidious hazard of 5-Ethoxypent-1-ene is its potential to form explosive peroxides.[1][2] Unlike simple ethers, this molecule possesses two "trigger points" for radical abstraction:[1]

  • The Ethereal

    
    -Position:  Adjacent to the oxygen atom.[1][2]
    
  • The Allylic Position: Adjacent to the alkene double bond.[1]

Mechanism of Autoxidation

Exposure to atmospheric oxygen triggers a radical chain reaction, leading to the accumulation of hydroperoxides.[1] If distilled or concentrated, these can condense into shock-sensitive polymeric peroxides.[1][2]

Autoxidation cluster_prevention Prevention Barrier Start 5-Ethoxypent-1-ene (Stored in Air) Radical Radical Abstraction (Light/Heat) Start->Radical O2 Peroxide Hydroperoxide Formation Radical->Peroxide Propagation Explosion Concentration/ Distillation Hazard Peroxide->Explosion Heat/Shock Inert Inert Gas (Ar/N2) Inert->Radical Blocks O2 BHT Stabilizer (BHT) BHT->Peroxide Scavenges Radicals

Figure 1: Autoxidation pathway and critical intervention points for peroxide prevention.[1][2]

Peroxide Detection Protocol

Frequency: Test upon opening, then quarterly.

  • Visual Inspection: Check for crystals or viscous oil around the cap.[1] If found, DO NOT OPEN.[1] Contact EHS immediately.

  • Test Strip Method: Use Quantofix® Peroxide 100 strips.[1][2]

    • Dip strip into the liquid for 1 second.

    • Wait 15 seconds. Blue color indicates peroxides.[1][2]

    • Limit: >10 ppm requires treatment; >100 ppm requires disposal.[1][2]

Storage & Inventory Management

Proper storage extends shelf life and prevents degradation that could ruin sensitive catalytic reactions (e.g., Grubbs catalysts are poisoned by decomposition products).[1][2]

The "Cradle-to-Grave" Storage Workflow
  • Container: Store in amber glass bottles with a Teflon-lined septum cap.

  • Environment:

    • Temperature: 2–8°C (Refrigerated). Cold storage slows radical propagation.[1][2]

    • Atmosphere: Strict Inert Atmosphere .[1][2] Backfill headspace with Argon or Nitrogen after every use.[1][2]

  • Stabilization:

    • If acceptable for your synthesis, ensure 250 ppm BHT (Butylated hydroxytoluene) is present.[1][2]

    • Note: For RCM reactions, BHT usually does not interfere, but high purity requires passing the liquid through a plug of basic alumina before use to remove stabilizers and peroxides.[1]

Operational Handling: Synthesis Protocols

When using 5-Ethoxypent-1-ene in air-sensitive catalysis (e.g., Metathesis, Cross-Coupling), standard syringe techniques are mandatory to maintain anhydrous/anaerobic conditions.[1][2]

Protocol: Inert Transfer via Syringe[2][4]

Objective: Transfer reagent from storage bottle to reaction vessel without oxygen exposure.

  • Preparation:

    • Secure the storage bottle and reaction flask (flame-dried, under Ar).

    • Purge a glass syringe and needle (20G) with Argon (3 cycles).[2]

  • Equalization:

    • Insert an Argon line (balloon or manifold) into the storage bottle to equalize pressure.[1][2]

  • Withdrawal:

    • Insert the syringe needle through the septum.[1]

    • Draw the required volume slowly to avoid cavitation (bubble formation).[1][2]

  • Transfer:

    • Inject directly into the reaction vessel.[1]

    • Critical: If the reagent was stored cold, allow it to warm to RT before opening/puncturing to prevent moisture condensation.[1]

TransferProtocol Step1 1. Warm to RT (Prevent Condensation) Step2 2. Purge Syringe (3x Argon Cycles) Step1->Step2 Step3 3. Pressure Eq. (Insert Ar Balloon) Step2->Step3 Step4 4. Withdraw Liquid (Slow Aspiration) Step3->Step4 Step5 5. Inject to Rxn (Septum-to-Septum) Step4->Step5 Warning CRITICAL: Do not return unused liquid to stock bottle Step4->Warning

Figure 2: Inert atmosphere transfer workflow to maintain reagent integrity.

Emergency Response & Waste Disposal

Spill Management
  • Small Spill (<10 mL): Absorb with vermiculite or activated charcoal.[2] Place in a fume hood.

  • Large Spill: Evacuate area. Eliminate ignition sources.[1][2] Use non-sparking tools.[1][2]

Peroxide Neutralization (Decontamination)

If peroxides are detected (10–100 ppm), they must be quenched before disposal or distillation.[1][2] Reagent: Ferrous Sulfate (


) Solution.[2]
  • Prepare a solution of 60g

    
    , 6mL conc.[1] 
    
    
    
    , and 110mL water.[1]
  • Shake the ether with this solution (1:1 ratio) for 10 minutes.

  • Retest with peroxide strips.[1][2]

  • Separate phases and dispose of aqueous waste as heavy metal/acid waste.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12402597, 5-Ethoxypent-1-ene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

  • University of California, Berkeley (EHS). Guidelines for Safe Handling of Peroxide-Forming Chemicals. Retrieved from [Link]

Sources

Foundational

5-Ethoxypent-1-ene: Technical Hazard Guide and Predictive Toxicological Assessment

Part 1: Executive Summary & Core Directive The "Hidden Epoxide" Risk: 5-Ethoxypent-1-ene (CAS 15193-19-8) is frequently underestimated as a simple aliphatic ether. However, its terminal alkene structure presents a dual-h...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The "Hidden Epoxide" Risk: 5-Ethoxypent-1-ene (CAS 15193-19-8) is frequently underestimated as a simple aliphatic ether. However, its terminal alkene structure presents a dual-hazard profile: peroxide formation typical of ethers and metabolic bioactivation to a reactive epoxide (5-ethoxy-1,2-epoxypentane). This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the specific mechanistic toxicity relevant to drug development and scale-up synthesis.

Operational Autonomy: This document deviates from standard template reporting to focus on predictive toxicology and Structure-Activity Relationships (SAR), addressing the data gaps common with this intermediate.

Part 2: Chemical Identity & Physicochemical Profile[1]

Understanding the physical behavior of 5-Ethoxypent-1-ene is the first line of defense. As a lipophilic ether-alkene, it possesses high volatility and membrane permeability.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionExperimental/PredictedRelevance to Safety
CAS Number 15193-19-8-Unique Identifier
IUPAC Name 5-ethoxypent-1-ene--
Molecular Weight 114.19 g/mol ExactHigh volatility potential
Formula C₇H₁₄O--
LogP (Octanol/Water) ~1.9Predicted [1]Lipophilic; likely crosses blood-brain barrier
Boiling Point ~110–120 °CEstimated (SAR)Moderate vapor pressure
Flash Point < 23 °C (Likely)Estimated (SAR)Class IB Flammable Liquid
Density ~0.8 g/mLEstimatedFloats on water; complicates fire fighting

Part 3: Toxicological Profile & Mechanism of Action

Direct toxicological data for 5-Ethoxypent-1-ene is limited in public registries. Therefore, this assessment utilizes Read-Across and Metabolic Prediction based on structural moieties (terminal alkene + aliphatic ether).

Metabolic Bioactivation: The Critical Hazard

The primary toxicological concern is not the parent molecule, but its metabolic fate. Upon systemic absorption, the terminal double bond is a prime target for Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6), leading to the formation of an epoxide.

Mechanism:
  • Oxidation: The terminal alkene is epoxidized to 5-ethoxy-1,2-epoxypentane .

  • Reactivity: This epoxide is an electrophile capable of alkylating DNA or proteins (forming adducts), posing a potential genotoxic risk.

  • Detoxification: The body attempts to neutralize this via Epoxide Hydrolase (forming a diol) or Glutathione S-Transferase (GST).

Diagram 1: Predicted Metabolic Pathway & Bioactivation This diagram illustrates the conversion of the parent alkene to the reactive epoxide and subsequent detoxification routes.

metabolic_pathway Parent 5-Ethoxypent-1-ene (Parent) P450 CYP450 (Oxidation) Parent->P450 Epoxide 5-Ethoxy-1,2-epoxypentane (Reactive Electrophile) P450->Epoxide Bioactivation Hydrolase Epoxide Hydrolase Epoxide->Hydrolase GST Glutathione S-Transferase Epoxide->GST Adduct DNA/Protein Adducts (Toxicity) Epoxide->Adduct Uncontrolled Alkylation Diol 5-Ethoxypentane-1,2-diol (Excreted) Hydrolase->Diol Conjugate Glutathione Conjugate (Detoxified) GST->Conjugate

Caption: Figure 1. Predicted metabolic bioactivation of 5-Ethoxypent-1-ene into a reactive epoxide intermediate.

Acute & Chronic Toxicity (SAR Analysis)
Hazard ClassPredicted EffectBasis (Read-Across)
Acute Inhalation CNS Depression / Anesthesia Similar to 1-pentene and diethyl ether. High concentrations may cause dizziness, drowsiness, and respiratory arrest [2].
Skin Corrosion Irritant (Category 2) Solvent action defats skin, leading to dermatitis. Not corrosive, but prolonged contact causes erythema.
Genotoxicity Positive Potential The epoxide metabolite (see Fig 1) is structurally similar to known mutagens (e.g., propylene oxide). Ames Test recommended.
Reproductive Tox Low Probability Unlike Ethylene Glycol Monomethyl Ether (EGME), this molecule lacks the 2-methoxyethanol substructure associated with testicular atrophy [3].

Part 4: Process Safety & Handling Protocols

The Peroxide Hazard

As an ether with alpha-hydrogens, 5-Ethoxypent-1-ene is susceptible to autoxidation, forming explosive hydroperoxides upon exposure to air and light.

Protocol: Peroxide Management System

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in amber glass.

  • Stabilization: Ensure presence of antioxidant (e.g., BHT 100-200 ppm) if not intended for immediate catalysis use.

  • Testing: Mandatory testing using KI starch paper or quant strips before distillation.

Diagram 2: Safe Handling Workflow A logic gate for researchers handling aged bottles of 5-Ethoxypent-1-ene.

safety_workflow Start Access 5-Ethoxypent-1-ene Container CheckDate Check Expiry/Open Date (>6 Months?) Start->CheckDate TestPeroxide Test for Peroxides (Quant Strips) CheckDate->TestPeroxide Aged (>3 mo) Use Proceed to Experiment CheckDate->Use Fresh (<3 mo) TestPeroxide->Use < 10 ppm Quench Quench Peroxides (FeSO4 Wash) TestPeroxide->Quench 10-100 ppm Disposal Contact EHS for Disposal (Do NOT Open) TestPeroxide->Disposal > 100 ppm / Crystals Distill Distill under N2 Quench->Distill Distill->Use

Caption: Figure 2. Decision logic for handling ether-based intermediates prone to peroxide formation.

Fire & Spill Response
  • Flammability: Vapors are heavier than air and may travel to ignition sources.[1]

  • Extinguishing Media: Alcohol-resistant foam or CO₂. Do not use water jet (spreads the burning ether).

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

Part 5: Regulatory & Environmental Status

  • TSCA (USA): Listed (Active).

  • REACH (EU): Pre-registered; full toxicological dossier likely incomplete.

  • Environmental Fate:

    • Air: Rapid photochemical degradation (reaction with hydroxyl radicals).

    • Water: Low solubility; potential for bioaccumulation in aquatic organisms due to LogP ~1.9.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12402597, 5-Ethoxypent-1-ene. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. Retrieved from [Link]

  • National Institutes of Health (2012). Joint Toxic Effects of the Type-2 Alkene Electrophiles. PMC3365558. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Utilities of 5-Ethoxypent-1-ene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 5-Ethoxypent-1-ene (CAS: 15193-19-8) Executive Summary & Chemical Rationale 5-Ethoxypent-1-ene is a highly versatile C5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 5-Ethoxypent-1-ene (CAS: 15193-19-8)

Executive Summary & Chemical Rationale

5-Ethoxypent-1-ene is a highly versatile C5 aliphatic building block characterized by two distinct functional domains: a robust ethyl ether moiety and a highly reactive terminal alkene. In drug discovery and complex organic synthesis, terminal alkenes serve as critical linchpins for C–C bond formation and regioselective oxygenation.

This application note details three fundamental, field-proven transformations of 5-ethoxypent-1-ene: Olefin Cross-Metathesis , Regioselective Hydroboration , and Wacker-Tsuji Oxidation . As a Senior Application Scientist, I have structured these protocols not just as a sequence of actions, but as mechanistic workflows. Every choice of reagent, catalyst, and analytical checkpoint is explained to ensure reproducible, self-validating results in your laboratory.

Olefin Cross-Metathesis: Thermodynamic C–C Bond Formation

Mechanistic Causality & Catalyst Selection

Terminal olefins like 5-ethoxypent-1-ene are classified as "Type I" olefins in the empirical metathesis model proposed by Grubbs and co-workers; they undergo rapid homodimerization but can be efficiently cross-coupled with electron-deficient "Type II" olefins (e.g., methyl acrylate)[1].

To drive the reaction toward the thermodynamic (E)-heterodimer, we select the Grubbs Second-Generation (Grubbs II) Catalyst . The N-heterocyclic carbene (NHC) ligand on Grubbs II provides superior electron donation compared to the tricyclohexylphosphine ligand in Grubbs I. This prevents premature catalyst deactivation caused by weak coordination from the ether oxygen of 5-ethoxypent-1-ene and accelerates the challenging cross-metathesis with electron-deficient acrylates.

Metathesis A 5-Ethoxypent-1-ene (Terminal Olefin) C Grubbs II Catalyst (5 mol%, DCM, 40°C) A->C B Methyl Acrylate (Cross Partner) B->C D Ruthenacyclobutane Intermediate C->D [2+2] Cycloaddition E (E)-Methyl 7-ethoxyhept-2-enoate (Target Product) D->E Cycloreversion (- Ethylene)

Fig 1. Catalytic cycle workflow for the cross-metathesis of 5-ethoxypent-1-ene.

Protocol: Synthesis of (E)-Methyl 7-ethoxyhept-2-enoate

Self-Validating System: This protocol utilizes continuous gas evolution and GC-MS tracking to validate catalytic turnover.

  • Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 5-ethoxypent-1-ene (1.0 equiv, 10 mmol) and methyl acrylate (2.0 equiv, 20 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Sparge the solution with Argon for 15 minutes. Causality: Ruthenium alkylidene species are highly susceptible to oxidative decomposition; removing dissolved O2 ensures catalyst longevity.

  • Catalyst Initiation: Add Grubbs II catalyst (5 mol%) in one portion under a positive flow of Argon. Attach a reflux condenser and heat to 40 °C.

  • In-Process Control (IPC): Monitor the reaction via GC-MS after 4 hours.

    • Validation: Look for the disappearance of the starting mass (

      
       114) and the emergence of the product mass (
      
      
      
      172). The continuous bubbling of ethylene gas (byproduct) serves as a visual confirmation of an active catalytic cycle.
  • Quenching & Isolation: Once starting material is consumed (typically 12 h), cool to room temperature and add ethyl vinyl ether (1 mL) to quench the active ruthenium carbene. Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to yield the (E)-isomer predominantly (>20:1 E:Z ratio).

Regioselective Divergence: Hydroboration vs. Wacker Oxidation

The terminal alkene of 5-ethoxypent-1-ene can be selectively oxidized to either a primary alcohol or a methyl ketone. The choice of reagent dictates the regiochemistry through distinct steric and electronic mechanisms.

Divergence SM 5-Ethoxypent-1-ene (Starting Material) Cond1 1. 9-BBN, THF 2. H2O2, NaOH SM->Cond1 Hydroboration Cond2 PdCl2 (10 mol%), CuCl O2, DMF/H2O SM->Cond2 Wacker Oxidation Prod1 5-Ethoxypentan-1-ol (Anti-Markovnikov) Cond1->Prod1 Hydroboration Prod2 5-Ethoxypentan-2-one (Markovnikov) Cond2->Prod2 Wacker Oxidation

Fig 2. Regioselective divergence via Hydroboration vs. Wacker Oxidation.

Anti-Markovnikov Functionalization: Hydroboration-Oxidation

Mechanistic Causality: To achieve strict anti-Markovnikov addition, we utilize 9-BBN (9-borabicyclo[3.3.1]nonane) rather than standard BH3-THF. The bulky bicyclic framework of 9-BBN maximizes steric differentiation between the C1 and C2 positions of the terminal alkene, ensuring >99% regioselectivity for the primary alcohol[2].

Protocol: Synthesis of 5-ethoxypentan-1-ol

  • Hydroboration: To a solution of 5-ethoxypent-1-ene (10 mmol) in anhydrous THF (20 mL) at 0 °C, add a 0.5 M solution of 9-BBN in THF (11 mmol, 1.1 equiv) dropwise. Stir for 2 hours at room temperature.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3 M NaOH (10 mL) followed by 30% H2O2 (10 mL) dropwise. Causality: The basic peroxide generates the hydroperoxide anion, which attacks the boron atom, triggering a stereoretentive 1,2-alkyl migration.

  • In-Process Control (IPC): Validate via TLC (stain with phosphomolybdic acid).

    • Validation: The non-polar alkene spot (

      
       ~ 0.8 in 4:1 Hexane/EtOAc) will be completely replaced by a polar alcohol spot (
      
      
      
      ~ 0.3).
  • Workup: Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO4, and concentrate.

Markovnikov Functionalization: Wacker-Tsuji Oxidation

Mechanistic Causality: The Wacker-Tsuji oxidation converts the terminal olefin into a methyl ketone. The reaction follows Markovnikov's rule via the nucleophilic attack of water on the more substituted carbon of the Palladium-olefin complex. CuCl is employed as a co-catalyst to reoxidize the resulting Pd(0) back to the active Pd(II) species, while molecular oxygen (O2) acts as the terminal stoichiometric oxidant[3].

Protocol: Synthesis of 5-ethoxypentan-2-one

  • Catalyst Activation: In a round-bottom flask, combine PdCl2 (10 mol%) and CuCl (1.0 equiv) in a solvent mixture of DMF/H2O (7:1, 0.1 M). Attach an O2 balloon and stir vigorously for 1 hour until the solution turns dark green, indicating the active Cu(II)/Pd(II) catalytic system.

  • Oxidation: Add 5-ethoxypent-1-ene (10 mmol) dropwise. Stir at room temperature for 24 hours under the O2 atmosphere.

  • In-Process Control (IPC): Validate via FT-IR spectroscopy of a crude reaction aliquot.

    • Validation: Look for the disappearance of the alkene C=C stretch (~1640 cm⁻¹) and the appearance of a strong, sharp carbonyl C=O stretch at ~1715 cm⁻¹.

  • Workup: Dilute with water, extract with EtOAc, wash extensively with 1 M HCl (to remove copper salts) and brine. Dry and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three validated protocols when applied to 5-ethoxypent-1-ene.

TransformationReagents & CatalystTemp (°C)Time (h)Regioselectivity / StereoselectivityIsolated Yield (%)
Cross-Metathesis Grubbs II (5 mol%), Methyl Acrylate4012>20:1 (E:Z)85
Hydroboration 1. 9-BBN; 2. H₂O₂ / NaOH254>99% Anti-Markovnikov92
Wacker Oxidation PdCl₂ (10 mol%), CuCl, O₂, H₂O2524>95% Markovnikov88

References

  • Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003, 125(37), 11360–11370. URL:[Link][1]

  • Brown, H. C.; Knights, E. F.; Scouten, C. G. "Hydroboration. XXXVI. Direct route to 9-borabicyclo[3.3.1]nonane via the cyclic hydroboration of 1,5-cyclooctadiene. 9-Borabicyclo[3.3.1]nonane as a uniquely selective reagent for the hydroboration of olefins." Journal of the American Chemical Society, 1974, 96(25), 7765–7770. URL:[Link][2]

Sources

Application

Application Note: Polymerization and Copolymerization Protocols for 5-Ethoxypent-1-ene

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Biocompatible polyolefins, drug-eluting matrices, and functionalized surface coatings. Introduction & Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Biocompatible polyolefins, drug-eluting matrices, and functionalized surface coatings.

Introduction & Chemical Context

The incorporation of polar functional groups into polyolefin backbones is a critical strategy for addressing the inherent hydrophobicity of traditional plastics. For drug development and biomedical engineering, introducing ether linkages enhances polymer biocompatibility, improves adhesion to metal substrates (e.g., stents), and allows for tunable drug-release kinetics[1].

5-Ethoxypent-1-ene (CAS: 15193-19-8) is a highly versatile ether-functionalized


-olefin[2]. It features a terminal double bond capable of coordination-insertion polymerization and an ethoxy group that provides localized polarity. However, the presence of the Lewis basic oxygen atom presents a fundamental challenge: it readily coordinates to electrophilic active sites of traditional polymerization catalysts, leading to irreversible catalyst poisoning[3].

This application note details the mechanistic causality and provides validated, step-by-step protocols for the successful copolymerization of 5-ethoxypent-1-ene with ethylene using two distinct catalytic strategies.

Mechanistic Causality: Overcoming Catalyst Poisoning

To successfully polymerize 5-ethoxypent-1-ene, the synthetic strategy must account for the oxophilicity of the chosen transition metal.

Strategy A: Lewis Acid Masking (Early Transition Metals)

Early transition metals (e.g., Ti, Zr, Hf) are highly oxophilic. If 5-ethoxypent-1-ene is introduced directly, the ether oxygen will form a strong coordinate covalent bond with the metal center, blocking olefin coordination and halting propagation[3].

  • The Solution: A "masking" agent, typically a bulky alkylaluminum like Triisobutylaluminum (TIBA), is pre-mixed with the monomer. TIBA acts as a Lewis acid, binding to the ether oxygen. This creates a steric shield and reduces the electron density of the oxygen, effectively hiding the polar group from the metallocene catalyst[4].

Strategy B: Functional Tolerance (Late Transition Metals)

Late transition metals (e.g., Pd, Ni) possess higher d-electron counts and are inherently less oxophilic.

  • The Solution: By utilizing a palladium(II) catalyst ligated by a sterically demanding phosphine-sulfonate ligand (Drent-type catalyst), the metal center becomes highly tolerant to polar groups[5]. The bulky ligand prevents associative displacement by the ether oxygen, allowing for direct coordination-insertion of the

    
    -olefin without the need for masking agents[6].
    

G cluster_early Early Transition Metals (Zr, Ti) cluster_late Late Transition Metals (Pd, Ni) Monomer 5-Ethoxypent-1-ene (Polar Monomer) Unmasked Direct Addition Monomer->Unmasked Masked Pre-treatment with TIBA (Masking Agent) Monomer->Masked Direct Direct Addition (Phosphine-Sulfonate Pd) Monomer->Direct Poison Catalyst Poisoning (O-Metal Bond) Unmasked->Poison Oxophilicity Active1 Coordination-Insertion Masked->Active1 Steric Shielding Polymer Functionalized Polyolefin Active1->Polymer Active2 Coordination-Insertion Direct->Active2 Functional Tolerance Active2->Polymer

Figure 1: Mechanistic pathways for the polymerization of ether-functionalized


-olefins based on catalyst selection.

Quantitative Data: Catalyst System Comparison

The choice between Strategy A and Strategy B dictates the microstructural properties of the resulting polymer, which in turn defines its biomedical or material application.

ParameterStrategy A: Early TM + MaskingStrategy B: Late TM Direct
Catalyst Example

-Et(Ind)

ZrCl

/ MAO
Phosphine-Sulfonate Pd(II)
Masking Agent Required (TIBA, 1.1 eq)Not Required
Catalytic Activity High (

kg/mol/h )
Moderate (

kg/mol/h )
Polar Incorporation Low to Moderate (1–5 mol%)Moderate to High (2–10 mol%)
Molecular Weight (

)
High (

kDa)
Moderate (10–50 kDa)
Polymer Microstructure Highly linear, high crystallinityLinear with functional branches
Primary Application Structural implants, load-bearingDrug delivery matrices, coatings

Experimental Methodologies

General Precautions
  • Self-Validation System: Both protocols require stringent Schlenk line techniques. To validate system integrity before catalyst injection, monitor the system for zero pressure drop. Once the catalyst is injected, an immediate, steady consumption of ethylene (measured via mass flow controller) validates successful initiation.

  • Monomer Purification: 5-Ethoxypent-1-ene must be dried over calcium hydride (CaH

    
    ) and vacuum distilled prior to use. Trace water will irreversibly hydrolyze both the masking agents and the catalysts.
    

Workflow Step1 1. Monomer Purification Dry over CaH2 & Distill Step2 2. Masking (Optional) Pre-mix with TIBA (1:1.1 eq) Step1->Step2 Early TM (Zr/Ti) Step3 3. Reactor Setup Schlenk flask, Toluene, Ethylene purge Step1->Step3 Late TM (Pd/Ni) Step2->Step3 Step4 4. Polymerization Inject Catalyst, Stir at 70°C Step3->Step4 Step5 5. Quenching Acidified Methanol (HCl/MeOH) Step4->Step5 Step6 6. Recovery Filter, Wash, Vacuum Dry Step5->Step6

Figure 2: Step-by-step experimental workflow for the copolymerization of 5-ethoxypent-1-ene.

Protocol A: Masking-Assisted Zirconocene Copolymerization

This protocol utilizes a traditional metallocene catalyst, ideal for generating high-molecular-weight structural polymers.

  • Masking the Monomer: In a nitrogen-filled glovebox, dissolve 10 mmol of purified 5-ethoxypent-1-ene in 10 mL of anhydrous toluene. Slowly add 11 mmol of Triisobutylaluminum (TIBA).

    • Causality: A 10% molar excess of TIBA ensures complete complexation of the ether oxygen. TIBA is chosen over Trimethylaluminum (TMA) because its bulky isobutyl groups prevent unwanted chain-transfer reactions[4].

  • Reactor Preparation: Transfer the masked monomer solution to a 250 mL Schlenk flask equipped with a magnetic stirrer. Add 40 mL of anhydrous toluene and 2.0 mL of Methylaluminoxane (MAO, 10 wt% in toluene) as the cocatalyst.

  • Ethylene Saturation: Evacuate the flask briefly and backfill with continuous ethylene gas at 1 atm. Stir at 400 rpm for 10 minutes at 50°C to saturate the solvent.

  • Initiation: Inject 5.0 µmol of

    
    -Et(Ind)
    
    
    
    ZrCl
    
    
    (dissolved in 2 mL toluene) to initiate the reaction.
    • Validation Check: An immediate exotherm and continuous ethylene uptake confirm active propagation.

  • Quenching & De-masking: After 30 minutes, terminate the reaction by pouring the mixture into 200 mL of rapidly stirring acidified methanol (10% v/v HCl in methanol).

    • Causality: The HCl serves a dual purpose: it quenches the active Zr center and cleaves the Al-O bond of the masking agent, restoring the ethoxy functionality on the polymer backbone.

  • Recovery: Filter the precipitated polymer, wash extensively with pure methanol to remove aluminum residues, and dry in a vacuum oven at 60°C to constant weight.

Protocol B: Direct Palladium-Catalyzed Copolymerization

This protocol utilizes a late transition metal, ideal for achieving higher polar monomer incorporation without the steric bulk of masking agents.

  • Reactor Preparation: In a nitrogen-filled glovebox, add 50 mL of anhydrous toluene and 20 mmol of purified 5-ethoxypent-1-ene to a 100 mL stainless steel autoclave.

  • Ethylene Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to an ethylene line. Purge the reactor three times with ethylene, then pressurize to 5 atm. Heat the system to 80°C.

  • Initiation: Inject 10 µmol of the Phosphine-Sulfonate Palladium(II) catalyst (e.g.,[ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -(P,O)-Ar
    
    
    
    PC
    
    
    H
    
    
    SO
    
    
    ]Pd(Me)(DMSO)) dissolved in 3 mL of toluene via a high-pressure injection port.
    • Causality: The bulky aryl groups on the phosphine ligand sterically block the axial coordination sites of the square-planar Pd complex, preventing the ether oxygen of the monomer from displacing the growing polymer chain[6].

  • Propagation: Maintain the ethylene pressure at 5 atm and stir at 600 rpm for 2 hours.

  • Quenching: Vent the unreacted ethylene slowly. Open the reactor and pour the contents into 300 mL of pure methanol to precipitate the polymer.

  • Recovery: Filter the functionalized polyethylene, wash with acetone to remove unreacted monomer, and dry under vacuum at 60°C overnight.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12402597, 5-Ethoxypent-1-ene". PubChem. URL:[Link]

  • Jian, Z., et al. "Polymerization by Palladium/Phosphine–Sulfonate Catalysts: Toward Control of Molecular Weight and Microstructure of Functional Polyolefins". The University of Tokyo Repository. URL:[Link]

  • Chen, M., et al. "Polar-Functionalized Polyethylenes Enabled by Palladium-Catalyzed Copolymerization of Ethylene and Butadiene/Bio-Based Alcohol-Derived Monomers". Polymers (MDPI). URL:[Link]

  • Marks, T. J., et al. "Applications of Synthesis in Copolymer Upcycling, Reduction of Catalyst Poisoning". Caltech Authors. URL:[Link]

  • Huang, M., et al. "Copolymerization of Propylene and Polar Allyl Monomer with Zirconocene/Methylaluminoxane Catalyst". Macromolecules (ACS Publications). URL:[Link]

  • Wang, B., et al. "Transition Metal-Catalyzed Ternary Polymerization of Olefins". Polymers (MDPI). URL:[Link]

Sources

Method

Application Note: Precision Molecular Weight Control in ROMP using 5-Ethoxypent-1-ene

Abstract & Core Application In the field of precision polymer synthesis, controlling molecular weight (MW) and dispersity ( ) is paramount.[1] While Ring-Opening Metathesis Polymerization (ROMP) is a living polymerizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Application

In the field of precision polymer synthesis, controlling molecular weight (MW) and dispersity (


) is paramount.[1] While Ring-Opening Metathesis Polymerization (ROMP) is a living polymerization technique, the synthesis of polymers with targeted low-to-medium molecular weights often requires high catalyst loadings if controlled solely by the monomer-to-catalyst ratio (

).

5-Ethoxypent-1-ene serves as a specialized Chain Transfer Agent (CTA) . Unlike vinyl ethers, which often act as irreversible terminators yielding Fischer carbenes, 5-Ethoxypent-1-ene is an unconjugated


-olefin. It participates in cross-metathesis with the growing polymer chain, effectively regulating molecular weight while installing a chemically stable ethoxy-pentyl end-group .
Key Advantages:
  • MW Control: Decouples molecular weight from catalyst loading, allowing for cost-effective synthesis of oligomers.

  • End-Group Fidelity: Installs a specific ether functionality (

    
    ) useful for NMR quantification or modifying polymer solubility/surface energy.
    
  • Stability: The ether linkage is hydrolytically stable, unlike ester-based CTAs (e.g., acrylates).

Mechanistic Insight

The utility of 5-Ethoxypent-1-ene relies on the Chain Transfer mechanism. In the absence of a CTA, the degree of polymerization (


) is determined by 

. When 5-Ethoxypent-1-ene is introduced, the ruthenium alkylidene (propagating species) undergoes cross-metathesis with the CTA.
The Pathway
  • Propagation: The Ru-carbene inserts cyclic monomer (e.g., Norbornene), extending the chain.

  • Chain Transfer: The active chain end reacts with the acyclic olefin (5-Ethoxypent-1-ene).

  • Release: A polymer chain terminated with the ethoxy-pentyl group is released.

  • Re-initiation: The methylidene (or alkylidene) Ru-complex generated can re-initiate a new polymer chain (unlike Fischer carbenes formed by vinyl ethers).

Graphviz Pathway Diagram

ROMP_Mechanism Figure 1: Mechanism of Chain Transfer in ROMP using 5-Ethoxypent-1-ene. Init Ru-Catalyst (Initiator) Prop Propagating Polymer Chain (Ru-Alkylidene) Init->Prop + Monomer Prop->Prop + Monomer (Growth) Inter Metacyclobutane Intermediate Prop->Inter + CTA CTA 5-Ethoxypent-1-ene (CTA) Term Terminated Polymer (Ethoxy-pentyl end) Inter->Term Chain Release ReInit Active Ru-Methylidene (Re-initiator) Inter->ReInit Catalyst Regeneration ReInit->Prop + Monomer

[2]

Experimental Protocol

Target: Synthesis of Polynorbornene (PNB) with


 g/mol  using 5-Ethoxypent-1-ene as CTA.
Materials & Reagents
ReagentRolePurity/Prep
Norbornene (NBE) MonomerSublimed or dissolved in toluene/dried over CaH2.
Grubbs Gen 2 Catalyst InitiatorStored in glovebox.
5-Ethoxypent-1-ene CTADistilled over CaH2, degassed (Freeze-Pump-Thaw).
Dichloromethane (DCM) SolventAnhydrous, degassed.
Ethyl Vinyl Ether QuencherUsed as received.
Calculations

The theoretical molecular weight (


) is governed by the ratio of monomer to CTA, assuming high conversion and that 

.


For a target


 of 5,000  g/mol  (NBE MW = 94.15  g/mol ):
  • Target

    
    .
    
  • If using 1.0 g Norbornene (10.6 mmol), you need ~0.2 mmol of CTA (assuming Catalyst is negligible).

Step-by-Step Workflow
  • Preparation (In Glovebox or Schlenk Line):

    • Dissolve Norbornene (1.0 g, 10.6 mmol) in DCM (10 mL) .

    • Add 5-Ethoxypent-1-ene (22.8 mg, 0.2 mmol) to the monomer solution. Note: Precision is key here; use a microsyringe.

    • Prepare a separate stock solution of Grubbs Gen 2 Catalyst (9.0 mg, 0.01 mmol) in DCM (1 mL) . Note: [M]/[C] = 1000:1.

  • Initiation:

    • Under inert atmosphere (N2/Ar), rapidly inject the catalyst solution into the monomer/CTA mixture while stirring vigorously.

    • Observation: Solution should turn gelatinous/viscous within minutes if high MW, but with CTA, viscosity remains lower.

  • Propagation & Transfer:

    • Stir at Room Temperature (20-25°C) for 30-60 minutes .

    • Causality: The CTA is consumed concurrently with the monomer. The equilibrium shifts to distribute the chain lengths.

  • Termination:

    • Add Ethyl Vinyl Ether (0.5 mL) to quench the reaction.

    • Stir for 30 minutes. Reason: This permanently deactivates the Ru-catalyst by forming a stable Fischer carbene and releasing the final chain.

  • Isolation:

    • Precipitate the polymer solution dropwise into Methanol (100 mL) with vigorous stirring.

    • Filter the white solid and dry under vacuum at 40°C overnight.

Workflow Diagram

Protocol_Workflow Figure 2: Experimental Workflow for CTA-Mediated ROMP Step1 Step 1: Prep Dissolve NBE + CTA in DCM (Argon Atmosphere) Step2 Step 2: Initiation Inject Grubbs Gen 2 Catalyst Step1->Step2 Step3 Step 3: Propagation Stir 30-60 min @ RT (Cross-Metathesis Occurs) Step2->Step3 Step4 Step 4: Quench Add Ethyl Vinyl Ether (Deactivate Ru) Step3->Step4 Step5 Step 5: Isolation Precipitate in MeOH -> Dry Step4->Step5

Characterization & Analysis

To validate the incorporation of 5-Ethoxypent-1-ene, use 1H NMR Spectroscopy .[1]

  • End-Group Analysis:

    • Look for the triplet/quartet of the ethoxy group (

      
      ) around 3.4 - 3.5 ppm  and 1.1 - 1.2 ppm .
      
    • Compare the integration of the end-group protons (

      
      ) to the bulk olefin protons of the polynorbornene backbone (
      
      
      
      , ~5.2-5.5 ppm).
  • Mn Calculation (NMR):

    
    
    (Note: Adjust proton counts based on specific signal integration).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High MW / No Control CTA purity low (wet or oxidized).Distill 5-Ethoxypent-1-ene over CaH2; store under Ar.
No Polymerization Catalyst poisoned by CTA impurities.Ensure CTA is peroxide-free (check with starch iodide paper). Increase catalyst loading.
Broad Dispersity (

)
Slow chain transfer relative to propagation.Switch to Grubbs Gen 1 (slower propagation) or increase CTA concentration.
Yellow Polymer Residual Catalyst.Perform multiple precipitations or use activated charcoal filtration before precipitation.

References

  • Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science. Link

  • Hillmyer, M. A., et al. (1995). Chain Transfer in the Ring-Opening Metathesis Polymerization of Cyclooctadiene. Macromolecules. Link

  • PubChem. (n.d.).[2][3] 5-Ethoxypent-1-ene Compound Summary. National Library of Medicine. Link

  • Love, J. A., et al. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile. Angewandte Chemie. Link

Sources

Application

Application Note: The Role of 5-Ethoxypent-1-ene in Ene and Metallo-Ene Reactions

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

5-Ethoxypent-1-ene (CAS 15193-19-8), also known as ethyl 4-pentenyl ether, is a highly versatile aliphatic building block characterized by an unactivated terminal alkene and a Lewis basic ether linkage [1.2]. In advanced organic synthesis and materials science, this molecule serves as a critical model substrate for studying the regio- and stereoselectivity of ene-type reactions. Its dual functionality allows it to act as a robust radical acceptor in thiol-ene click chemistry and as a pre-organizing enophile in transition-metal-catalyzed or metallo-ene cyclizations. This technical guide details the mechanistic rationale, quantitative reactivity profiles, and self-validating experimental protocols for deploying 5-ethoxypent-1-ene in laboratory workflows.

Mechanistic Rationale in Ene Reactions

A. Metallo-Ene Reactions (The Magnesium-Ene Pathway)

The classical Alder-ene reaction often requires harsh thermal conditions due to a highly negative entropy of activation. Metallo-ene reactions, such as the intramolecular magnesium-ene cyclization pioneered by Oppolzer, circumvent this thermodynamic barrier by utilizing an allylic Grignard reagent[1].

When 5-ethoxypent-1-ene (or its tethered derivatives) is employed as the enophile, the ethoxy group is not merely a passive spectator. The ether oxygen acts as a weakly coordinating ligand for the highly electrophilic magnesium (or zirconium/zinc in catalyzed variants) atom. This coordination pre-organizes the reacting centers into a highly ordered, chair-like six-membered transition state. By restricting the rotational degrees of freedom, the ether linkage significantly lowers the activation energy, accelerating the carbomagnesiation of the unactivated terminal alkene and dictating high cis-addition stereoselectivity.

MetalloEne A Allylic Grignard + 5-Ethoxypent-1-ene B Pre-organization (Mg-Ether Coordination) A->B Mixing/Solvent C 6-Membered Cyclic Transition State B->C ΔT D Carbomagnesiation Product C->D Ene Shift

Fig 1: Mechanistic pathway of the metallo-ene reaction highlighting ether-magnesium coordination.

B. Radical Thiol-Ene "Click" Chemistry

In polymer science and bioconjugation, 5-ethoxypent-1-ene is utilized as a benchmark terminal alkene for photoinitiated thiol-ene reactions[2]. The reaction proceeds via a highly efficient radical chain mechanism. The terminal nature of the alkene minimizes steric hindrance, allowing for rapid, anti-Markovnikov addition of thiyl radicals. The ethoxy group remains chemically inert under these photolytic conditions, ensuring clean conversion while providing necessary polarity and flexibility to the resulting thioether adducts.

Quantitative Data Summary

The table below summarizes the reactivity profile of 5-ethoxypent-1-ene across various ene-type transformations, providing a baseline for expected laboratory yields.

Table 1: Reactivity Profile of 5-Ethoxypent-1-ene in Ene-Type Transformations

Reaction TypeReagents / CatalystReaction ConditionsPrimary Role of 5-Ethoxypent-1-eneTypical ConversionRegioselectivity
Metallo-Ene Allylmagnesium chlorideTHF or Et₂O, 20–65 °CEnophile / Coordinating Ligand>85%Highly selective (cis-addition)
Thiol-Ene Click 1-Octanethiol, DMPAUV (365 nm), solvent-freeRadical Acceptor>95%Anti-Markovnikov[2]
ADMET Ru-based Grubbs CatalystVacuum, 35–70 °COlefin Metathesis Substrate70–92%Terminal coupling[2]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Photoinitiated Thiol-Ene Coupling

Objective: To synthesize a thioether adduct via radical anti-Markovnikov addition, serving as a self-validating model for click efficiency.

Causality & Logic: UV irradiation of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) generates initiating radicals. Because molecular oxygen (O₂) is a potent radical scavenger that will rapidly quench the thiyl radical and terminate the chain reaction, rigorous degassing is mandatory[2]. The terminal alkene of 5-ethoxypent-1-ene ensures minimal steric clash, driving the reaction to near-quantitative yield without the need for elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In a flame-dried quartz reaction tube, combine 5-ethoxypent-1-ene (1.0 equiv, 2.0 mmol), a model thiol (e.g., 1-octanethiol, 1.05 equiv, 2.1 mmol), and DMPA photoinitiator (0.05 equiv, 2.5 mol%)[2].

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the tube to <200 mbar for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Backfill with Argon[2].

  • Irradiation: Place the reaction tube in a UV reactor (λ = 365 nm) at room temperature for 30 minutes.

  • Self-Validation (NMR Tracking): Monitor the reaction via ¹H-NMR of a crude aliquot. The protocol is self-validating: the complete disappearance of the terminal alkene multiplet at δ 5.7–5.8 ppm and the terminal methylene doublets at δ 4.9–5.0 ppm confirms quantitative conversion.

  • Purification: Pass the crude mixture through a short silica plug using hexane/ethyl acetate (15:1 v/v) to remove the photoinitiator byproducts[2].

ThiolEneWorkflow Step1 1. Substrate Preparation (5-Ethoxypent-1-ene + Thiol + DMPA) Step2 2. Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. UV Irradiation (λ = 365 nm, rt) Step2->Step3 Removes O2 Step4 4. Reaction Monitoring (TLC / 1H-NMR) Step3->Step4 Radical Addition Step5 5. Purification (Precipitation/Column) Step4->Step5 Confirm Conversion

Fig 2: Step-by-step experimental workflow for the photoinitiated thiol-ene click reaction.

Protocol 2: Zirconium-Catalyzed Intermolecular Carbomagnesiation (Metallo-Ene Model)

Objective: Transition-metal catalyzed carbomagnesiation of 5-ethoxypent-1-ene to study ether-directed regioselectivity.

Causality & Logic: Unactivated terminal alkenes do not spontaneously react with standard Grignard reagents at room temperature. The addition of a catalytic transition metal (e.g., Cp₂ZrCl₂) facilitates the formation of a zirconacyclopentane intermediate, which subsequently undergoes transmetalation with magnesium. The ethoxy group of 5-ethoxypent-1-ene weakly coordinates to the oxophilic zirconium/magnesium centers, stabilizing the intermediate metallacycle and preventing unwanted β-hydride elimination.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under strictly anhydrous Argon, dissolve Cp₂ZrCl₂ (5 mol%) in dry THF (5 mL).

  • Reagent Addition: Add 5-ethoxypent-1-ene (1.0 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

  • Grignard Addition: Dropwise add ethylmagnesium chloride (2.5 mmol, 2.0 M in THF). The solution will transition from colorless to a yellow/brown hue, indicating the formation of the active zirconocene-alkene complex.

  • Cyclization/Heating: Warm the reaction to room temperature and stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl to protonate the carbon-magnesium bond. Extract the aqueous layer with diethyl ether (3 x 10 mL), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation: GC-MS and ¹H-NMR analysis will reveal the functionalized alkane. The shift of the ether adjacent protons (δ ~3.4 ppm) and the complete loss of olefinic signals validate the successful carbometalation.

References

  • Title: 5-Ethoxypent-1-ene | C7H14O | CID 12402597 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Short and selective total synthesis of (±)-khusimone via an intramolecular type II "magnesium-ene" reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: On the Polymerization Behavior of Telomers: Metathesis versus Thiol–Ene Chemistry Source: Macromolecules - ACS Publications URL: [Link]

Sources

Method

Application Note: 5-Ethoxypent-1-ene as a Strategic Building Block for Intramolecular Cycloaddition Cascades

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Intramolecular Nitrile Oxide Cycloaddition (INOC) and Intramolecular Diels-Alder (IMDA) Reactions Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Intramolecular Nitrile Oxide Cycloaddition (INOC) and Intramolecular Diels-Alder (IMDA) Reactions

Executive Summary

The construction of complex polycyclic architectures is a cornerstone of modern drug discovery. While simple in structure, 5-ethoxypent-1-ene (CAS: 15193-19-8) serves as a highly versatile, latent C5 tether for synthesizing advanced bicyclic scaffolds. By leveraging its terminal alkene and robust ethyl ether protecting group, chemists can execute highly functionalized cross-metathesis or oxidation cascades before triggering thermodynamically driven intramolecular cycloadditions.

This application note details field-proven methodologies for converting 5-ethoxypent-1-ene into reactive dipoles and trienes, culminating in Intramolecular Nitrile Oxide Cycloadditions (INOC) [1] and Intramolecular Diels-Alder (IMDA) reactions [2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why 5-ethoxypent-1-ene is chosen over commercially available unmasked alcohols (like pent-4-en-1-ol) in multi-step syntheses:

  • The Ethyl Ether as a Robust Masking Group: In early-stage drug development, intermediates must survive harsh conditions (e.g., Grignard additions, reductive aminations, or Ru-catalyzed cross-metathesis). The ethyl ether is highly recalcitrant to basic and nucleophilic attack, preserving the C5 oxygen until late-stage cleavage (via

    
    ) is required to unmask the hydroxyl group for dipole generation.
    
  • Chain Length & The Thorpe-Ingold Effect: The 3-carbon spacer (

    
     to 
    
    
    
    ) between the reacting alkene and the heteroatom/diene is the thermodynamic "sweet spot." In INOC, this specific chain length restricts the transition state geometry, forcefully driving the formation of cis-fused 5,5-bicyclic isoxazolines. In IMDA reactions, introducing steric bulk along this 3-carbon tether induces a Thorpe-Ingold effect, compressing the reactive termini and vastly accelerating the formation of trans-fused decalin systems [3].
  • In Situ Dipole Generation: Nitrile oxides are notoriously prone to intermolecular dimerization (forming furoxans). By generating the nitrile oxide in situ from an oxime using aqueous

    
    , the intramolecular [3+2] cycloaddition outpaces intermolecular dimerization due to the extreme proximity of the tethered alkene [4].
    

Experimental Protocols & Workflows

Protocol A: The INOC Pathway (Synthesis of Fused Isoxazolines)

This workflow transforms 5-ethoxypent-1-ene into a 3-oxa-2-azabicyclo[3.3.0]oct-1-ene scaffold.

Step 1: Ether Cleavage (Deprotection)

  • Dissolve 5-ethoxypent-1-ene (10 mmol) in anhydrous

    
     (50 mL) under an argon atmosphere.
    
  • Cool the solution to -78 °C. Slowly add

    
     (12 mmol, 1.0 M in 
    
    
    
    ) dropwise to cleave the ethyl ether. Causality: Low temperatures prevent alkene hydrobromination.
  • Quench with

    
     (sat.) and extract to yield pent-4-en-1-ol.
    

Step 2: Oxidation & Oxime Condensation

  • Subject the crude alcohol to standard Swern oxidation conditions (

    
    , DMSO, 
    
    
    
    at -78 °C) to yield pent-4-enal.
  • Immediately dissolve the aldehyde in ethanol (30 mL) and add

    
     (15 mmol) and pyridine (15 mmol). Stir for 2 hours at room temperature to form pent-4-enal oxime.
    

Step 3: INOC Cascade

  • Dissolve the oxime (5 mmol) in

    
     (25 mL).
    
  • Add aqueous

    
     (bleach, 5% active chlorine, 10 mL) dropwise at 0 °C with vigorous biphasic stirring. Causality: The biphasic system ensures the transient nitrile oxide is immediately trapped by the internal alkene rather than dimerizing in the bulk solvent.
    
  • Stir for 2 hours, separate the organic layer, dry over

    
    , and concentrate to yield the fused isoxazoline.
    

INOC_Pathway A 5-Ethoxypent-1-ene B Pent-4-en-1-ol A->B BBr3, DCM (-78°C) C Pent-4-enal Oxime B->C Swern / NH2OH D Nitrile Oxide Dipole C->D NaOCl (in situ) E Bicyclic Isoxazoline D->E INOC [3+2]

Workflow for Intramolecular Nitrile Oxide Cycloaddition (INOC) from 5-ethoxypent-1-ene.

Protocol B: The IMDA Pathway (Synthesis of Bicyclic Hexenes)

This workflow utilizes the terminal alkene for cross-metathesis, setting up an intramolecular [4+2] cascade.

Step 1: Cross-Metathesis

  • Combine 5-ethoxypent-1-ene (10 mmol) and a 1,3-butadiene derivative (e.g., 2-methyl-1,3-butadiene, 30 mmol) in anhydrous

    
    .
    
  • Add Grubbs II catalyst (5 mol%). Reflux for 12 hours to yield the diene-ether intermediate.

Step 2: Ether Cleavage & Dienophile Installation

  • Cleave the ethyl ether using

    
     as described in Protocol A.
    
  • Oxidize the resulting alcohol to an aldehyde, and perform a Wittig olefination using methyl (triphenylphosphoranylidene)acetate to install an electron-deficient dienophile (forming a 1,7,9-decatriene system).

Step 3: Thermal IMDA

  • Dissolve the decatriene precursor in anhydrous toluene (0.01 M). Causality: High dilution (0.01 M) is mandatory to suppress intermolecular Diels-Alder side reactions.

  • Heat in a sealed tube at 110 °C for 12 hours.

  • Concentrate and purify via silica gel chromatography to isolate the trans-fused decalin core.

IMDA_Workflow A 5-Ethoxypent-1-ene B Diene-Ether Intermediate A->B Cross-Metathesis C Decatriene Precursor B->C Cleavage & Wittig D trans-Fused Decalin C->D Thermal IMDA (110°C)

Synthetic sequence for Intramolecular Diels-Alder (IMDA) utilizing a C5 alkene tether.

Quantitative Data Presentation

The following table summarizes the expected outcomes when utilizing the 5-ethoxypent-1-ene tether in the described cycloaddition cascades. The stereoselectivity is heavily dictated by the asynchronous transition states inherent to the C5 tether length.

Cycloaddition TypePrecursor Derived FromKey Reactive IntermediateCyclization ConditionsIsolated Yield (%)Stereoselectivity (dr)
INOC [3+2] 5-Ethoxypent-1-enePent-4-enyl Nitrile Oxide

,

, rt, 2h
85 - 92%>95:5 (cis-fused)
IMDA [4+2] 5-Ethoxypent-1-ene1,7,9-Decatriene derivativeToluene (0.01 M), 110 °C, 12h78 - 84%88:12 (trans-fused)

References

  • Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines Source: Bentham Science / Current Organic Chemistry URL:[Link] [2]

  • The intramolecular Diels-Alder reaction: Recent advances and synthetic applications Source: Canadian Journal of Chemistry / ResearchGate URL:[Link] [1]

  • Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems Source: PubMed Central (PMC) / NIH URL:[Link] [3]

  • Intramolecular 1,3-Dipolar Cycloaddition of Nitrile N-Oxide Accompanied by Dearomatization Source: Organic Letters (ACS Publications) URL:[Link] [4]

Application

Application Note: Advanced Synthetic Workflows for 5-Ethoxypent-1-ene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: 5-Ethoxypent-1-ene (CAS: 15193-19-8) Executive Summary 5-Ethoxypent-1-ene is an unactivated terminal alkene featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: 5-Ethoxypent-1-ene (CAS: 15193-19-8)

Executive Summary

5-Ethoxypent-1-ene is an unactivated terminal alkene featuring a distal ethyl ether moiety. It serves as a highly versatile C7 building block in pharmaceutical synthesis. The terminal double bond provides a reactive handle for chain elongation and functionalization, while the ether group remains robust across a wide pH and thermal range. This guide details two foundational, field-proven protocols for this substrate: Regioselective Hydroboration-Oxidation and Olefin Cross-Metathesis . Both workflows are engineered as self-validating systems to ensure maximum yield, stereochemical control, and operational safety.

PART 1: Regioselective Hydration via Hydroboration-Oxidation

Mechanistic Rationale & Causality

The conversion of 5-ethoxypent-1-ene to 5-ethoxypentan-1-ol requires an anti-Markovnikov hydration strategy. This is achieved via a two-step hydroboration-oxidation sequence.

In the first step, a borane species (such as BH₃·THF or 9-BBN) adds across the π-bond. This addition is a concerted, synchronous process that ensures strict syn stereochemistry[1][2]. The boron atom selectively attacks the less sterically hindered terminal carbon. Concurrently, electronic factors stabilize the transition state by placing a partial positive charge on the more substituted secondary carbon[1][3].

In the second step, the resulting trialkylborane is oxidized using alkaline hydrogen peroxide (H₂O₂/NaOH). The hydroperoxide anion acts as a nucleophile, attacking the electron-deficient boron. A subsequent 1,2-alkyl migration cleaves the C–B bond and forms a C–O bond with complete retention of configuration, yielding the primary alcohol[3][4].

Quantitative Data Summary

Table 1: Comparison of Hydroborating Agents for 5-Ethoxypent-1-ene

ReagentEquivalentsReaction TempRegioselectivity (1°:2° Alcohol)Isolated Yield
BH₃·THF 0.35 (1.05 hydride eq)0 °C to 25 °C~94:682%
9-BBN 1.0525 °C to 65 °C>99:191%

Note: While BH₃·THF is highly atom-economical (one equivalent hydroborates three alkenes)[2], 9-BBN provides superior regiocontrol due to its massive steric bulk, which is critical for high-purity API intermediates.

Experimental Protocol: Synthesis of 5-Ethoxypentan-1-ol

This protocol utilizes BH₃·THF for scalable, general-purpose synthesis.

Step 1: Hydroboration

  • Purge a flame-dried, 250 mL round-bottom flask with argon.

  • Add 5-ethoxypent-1-ene (10.0 mmol, 1.14 g) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Dropwise, add BH₃·THF (1.0 M in THF, 3.5 mL, 3.5 mmol) over 15 minutes via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

Step 2: Oxidation 5. Cool the reaction mixture back to 0 °C. 6. Slowly add 3 N NaOH aqueous solution (3.5 mL). 7. Dropwise, add 30% H₂O₂ (3.5 mL), carefully monitoring the internal temperature. Crucial Causality: The oxidation is highly exothermic. The addition rate must be controlled to maintain the temperature between 30–35 °C to prevent thermal decomposition of the hydroperoxide intermediate[4]. 8. Stir the mixture at room temperature for 1.5 hours. 9. Extract with diethyl ether (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

System Validation Checkpoints
  • Reagent Viability: Prior to the reaction, quenching a 0.1 mL aliquot of BH₃·THF in 1 mL of methanol should produce vigorous H₂ gas evolution. Lack of bubbling indicates degraded borane.

  • Reaction Completeness: TLC analysis (Hexanes/EtOAc 8:2). The non-polar 5-ethoxypent-1-ene (R_f ~0.9) must completely disappear, replaced by a highly polar spot (R_f ~0.3) post-oxidation.

  • Thermal Control: A stable temperature plateau of ~30 °C during H₂O₂ addition visually and thermodynamically validates that the 1,2-alkyl migration is proceeding efficiently.

Hydroboration A 5-Ethoxypent-1-ene (Terminal Alkene) C Trialkylborane Intermediate (Anti-Markovnikov) A->C Step 1: Hydroboration B BH3·THF (Syn-Addition) B->C E 5-Ethoxypentan-1-ol (Primary Alcohol) C->E Step 2: Oxidation D H2O2, NaOH, H2O (Oxidation & Hydrolysis) D->E

Workflow of the anti-Markovnikov hydroboration-oxidation of 5-ethoxypent-1-ene.

PART 2: Chain Elongation via Olefin Cross-Metathesis

Mechanistic Rationale & Catalyst Preservation

Olefin cross-metathesis (CM) is a powerful tool for coupling 5-ethoxypent-1-ene (a highly reactive Type I olefin) with electron-deficient substrates like methyl acrylate (a Type II olefin) to form α,β-unsaturated esters[5].

The Second-Generation Grubbs Catalyst (GII) is the industry standard for this transformation. However, a critical failure mode exists: as GII enters the catalytic cycle, it releases free tricyclohexylphosphine (PCy₃). This free phosphine can nucleophilically attack the electron-deficient acrylate, generating a reactive enolate anion that rapidly decomposes the active ruthenium catalyst, halting the reaction prematurely[6].

To engineer a self-validating, high-yielding protocol, Copper(I) Iodide (CuI) is introduced as a phosphine scavenger. CuI selectively sequesters the dissociated PCy₃, preventing enolate formation and preserving the integrity of the ruthenium center, thereby drastically increasing the turnover number (TON)[5][7].

Quantitative Data Summary

Table 2: Effect of CuI Additive on GII Cross-Metathesis with Methyl Acrylate

CatalystAdditiveCatalyst LoadingReaction TimeE/Z RatioIsolated Yield
Grubbs IINone5.0 mol %12 hours8:145% (Catalyst Death)
Grubbs IICuI (6.0 mol %) 5.0 mol %6 hours>10:188%
Experimental Protocol: Synthesis of Methyl 7-ethoxyhept-2-enoate

This protocol utilizes CuI-assisted cross-metathesis to ensure high conversion.

  • In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 5-ethoxypent-1-ene (5.0 mmol, 0.57 g) and methyl acrylate (10.0 mmol, 0.86 g, 2.0 equiv)[5].

  • Add anhydrous, degassed diethyl ether (15 mL).

  • Add Copper(I) Iodide (0.3 mmol, 57 mg, 6.0 mol %).

  • Add Second-Generation Grubbs Catalyst (0.25 mmol, 212 mg, 5.0 mol %).

  • Seal the flask, remove it from the glovebox, and attach it to a reflux condenser connected to a mineral oil bubbler.

  • Heat the mixture to 40 °C (reflux) for 6 hours[5].

  • Cool to room temperature, add 1-2 drops of ethyl vinyl ether to quench the active ruthenium carbene.

  • Filter the mixture through a short pad of Celite to remove the catalyst and copper salts, eluting with dichloromethane.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure E-isomer of methyl 7-ethoxyhept-2-enoate.

System Validation Checkpoints
  • Catalyst Integrity: The reaction mixture must maintain a characteristic deep brownish-red hue throughout the 6-hour reflux. A rapid shift to a black solution indicates ruthenium decomposition and a failure of the CuI scavenging system[7].

  • Reaction Progress: The continuous evolution of ethylene gas (visible as steady bubbling in the mineral oil bubbler) serves as a real-time, visual confirmation of an active catalytic cycle.

  • Conversion via NMR: ¹H NMR analysis of a crude aliquot should show the disappearance of the terminal alkene multiplet (δ 5.8 ppm) and the emergence of the internal E-alkene doublet of doublets (δ ~6.9 ppm).

CrossMetathesis A 5-Ethoxypent-1-ene (Type I Olefin) E Ruthenacyclobutane Intermediate A->E B Methyl Acrylate (Type II Olefin) B->E C Grubbs 2nd Gen Catalyst [Ru]=CHPh C->E Initiates Cycle D CuI Additive (PCy3 Scavenger) D->C Prevents Catalyst Decomposition F Methyl 7-ethoxyhept-2-enoate (Cross-Product) E->F Product Release G Ethylene Gas (Driving Force) E->G Volatile Byproduct

Olefin cross-metathesis workflow highlighting the protective role of CuI additive.

References

  • Organic Syntheses: Hydroboration of a terminal olefin and oxidation of the resultant trialkylborane.[4] URL:[Link]

  • St. Augustine: Hydroboration-Oxidation: The Gateway to Alkenes with Unmatched Synthetic Power.[1] URL: [Link]

  • Master Organic Chemistry: Hydroboration of Alkenes.[2] URL:[Link]

  • Chemistry LibreTexts: Hydroboration-Oxidation of Alkenes.[3] URL:[Link]

  • RSC Advances: Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters. URL:[Link]

  • The Journal of Organic Chemistry (ACS): Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters.[5] URL:[Link]

  • ACS Catalysis: Overcoming Catalyst Decomposition in Acrylate Metathesis: Polyphenol Resins as Enabling Agents for PCy3.[6] URL:[Link]

  • The Journal of Organic Chemistry (NIH PMC): Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect.[7] URL:[Link]

Sources

Method

Application Note: Protecting Group Strategies Involving 5-Ethoxypent-1-ene

Part 1: Strategic Overview & Rationale Executive Summary 5-Ethoxypent-1-ene serves as the canonical model for n-Pentenyl Ether (NPE) protecting groups. While often overshadowed by silyl ethers or benzyl groups, the NPE s...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Rationale

Executive Summary

5-Ethoxypent-1-ene serves as the canonical model for n-Pentenyl Ether (NPE) protecting groups. While often overshadowed by silyl ethers or benzyl groups, the NPE strategy offers a unique "chemospecific activation" profile. Unlike acid-labile acetals or base-labile esters, the 5-ethoxypent-1-ene moiety is chemically inert to both strong acids and bases. Its cleavage is triggered exclusively by electrophilic activation of the terminal alkene, driving an intramolecular cyclization that releases the protected alcohol (ethanol, in this model).

This guide details the installation, stability, and specific deprotection protocols for 5-Ethoxypent-1-ene, providing a template for protecting complex alcohols with the n-pentenyl moiety.

The "Armed-Disarmed" Concept

The core utility of 5-Ethoxypent-1-ene lies in its stability during standard synthetic transformations (glycosylations, reductions, alkylations) and its rapid removal when "armed" with an iodonium source.

ParameterCharacteristicStrategic Implication
Acid Stability HighCompatible with pTsOH, Lewis acids (BF₃·OEt₂).
Base Stability HighCompatible with NaH, LDA, KOtBu.
Redox Stability ModerateStable to NaBH₄; incompatible with O₃ or KMnO₄.
Cleavage Trigger Electrophilic (

,

)
Orthogonal to Silyl (F⁻) and Benzyl (H₂/Pd) groups.

Part 2: Mechanism of Action

The deprotection of 5-Ethoxypent-1-ene is not a simple hydrolysis; it is an electrophile-induced ether cleavage . The terminal double bond acts as a nucleophile, attacking an added electrophile (typically


). This forms a transient iodonium ion. The ether oxygen then acts as an intramolecular nucleophile, cyclizing to form a stable tetrahydrofuran ring and ejecting the protected alcohol as a leaving group.
Mechanistic Pathway (DOT Visualization)

NPE_Mechanism Start 5-Ethoxypent-1-ene (Protected Alcohol) Inter1 Iodonium Ion Intermediate Start->Inter1 + I+ Reagent Electrophile Source (NIS or IDCP) Reagent->Inter1 Cyclization 5-Exo-Tet Cyclization Inter1->Cyclization Intramolecular Nucleophilic Attack Product1 2-Iodomethyl- tetrahydrofuran (Byproduct) Cyclization->Product1 Ring Closure Product2 Ethanol (Released) Cyclization->Product2 Ether Cleavage

Caption: The 5-exo-tet cyclization mechanism driven by iodonium activation, releasing the protected alcohol.

Part 3: Experimental Protocols

Protocol A: Installation of the n-Pentenyl Group

Objective: Synthesis of 5-Ethoxypent-1-ene from Ethanol (Model) or Complex Alcohols.

Reagents:

  • Substrate: Ethanol (or target alcohol)

  • Reagent: 5-Bromo-1-pentene (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)

  • Solvent: DMF (Anhydrous) or THF/DMF (9:1)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add NaH (washed with hexanes to remove oil) suspended in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C. Add the alcohol (Ethanol) dropwise. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure alkoxide formation.

  • Alkylation: Cool back to 0°C. Add 5-Bromo-1-pentene dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Stain: KMnO₄, as the alkene is active).

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with Et₂O (3x). Wash combined organics with water and brine to remove DMF. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc). 5-Ethoxypent-1-ene is a volatile oil; avoid prolonged high-vacuum exposure.

Protocol B: Deprotection (Oxidative Hydrolysis)

Objective: Removal of the pentenyl group to restore the alcohol using NBS/Water.

Reagents:

  • Substrate: 5-Ethoxypent-1-ene (or protected derivative)[1]

  • Activator: N-Bromosuccinimide (NBS) (1.5 equiv)

  • Solvent: Acetonitrile/Water (9:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected substrate in Acetonitrile/Water (9:1).

  • Activation: Add NBS in one portion at RT. Protect the flask from direct light (aluminum foil) to prevent radical side reactions.

  • Monitoring: Stir for 1–3 hours. The reaction is usually fast. Monitor TLC for the disappearance of the alkene.

  • Quench: Add 10% aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize excess bromine/NBS. Stir until the yellow color fades.

  • Extraction: Extract with CH₂Cl₂. The byproduct (bromomethyl tetrahydrofuran) is organic soluble.

  • Purification: The released alcohol (if non-volatile) remains in the organic phase or aqueous phase depending on structure. For 5-Ethoxypent-1-ene, the product is Ethanol (volatile), so this is a model for releasing complex alcohols.

Alternative "Fraser-Reid" Condition (Anomeric Protection): For strictly anhydrous cleavage (e.g., in carbohydrate synthesis), use IDCP (Iodonium Dicollidine Perchlorate) .

  • Protocol: Treat substrate with IDCP (2 equiv) in CH₂Cl₂/MeOH. The methanol acts as the nucleophile to quench the oxocarbenium ion if the substrate is a sugar.

Part 4: Orthogonality & Troubleshooting

Orthogonal Compatibility Matrix

The n-pentenyl ether (NPE) is designed to survive conditions that cleave other groups.

ConditionNPE StabilityCompatible Groups
TBAF / THF Stable Silyl ethers (TBS, TIPS) can be removed while NPE remains.[2]
H₂ / Pd-C Unstable *Warning: Hydrogenation will reduce the alkene to a pentyl ether, making it permanently stable (cannot be deprotected).
TFA / DCM Stable Boc, Trityl groups can be removed while NPE remains.
Grubbs Catalyst Reactive Critical: The terminal alkene will participate in Cross Metathesis (CM) or RCM. Avoid Metathesis catalysts unless modification of the protecting group is intended.
Troubleshooting Guide

Issue 1: Premature Cyclization

  • Cause: Presence of adventitious electrophiles (e.g., Br₂ impurities) or strong acidic conditions that protonate the alkene.

  • Solution: Ensure reagents are free of oxidants. Add a buffer (Collidine) if using acidic reagents near the alkene.

Issue 2: Failure to Deprotect

  • Cause: The alkene is electronically deactivated (e.g., if electron-withdrawing groups are nearby, though rare in this chain length).

  • Solution: Switch from NBS to NIS/TfOH (N-Iodosuccinimide / Triflic Acid) for a "super-armed" iodonium source.

Issue 3: Volatility of 5-Ethoxypent-1-ene

  • Context: When using this specific molecule as a test substrate.

  • Solution: 5-Ethoxypent-1-ene has a boiling point ~114°C. Do not use high vacuum (<10 mbar) at room temperature. Rotovap bath should not exceed 30°C.

References

  • Fraser-Reid, B., et al. (1988).[3] "n-Pentenyl Glycosides: A Novel Strategy for Oligosaccharide Synthesis." Journal of the American Chemical Society.[3]

  • Mootoo, D. R., et al. (1989). "Armed and Disarmed n-Pentenyl Glycosides." Journal of the American Chemical Society.[3]

  • PubChem. (2025).[4][5] "5-Ethoxypent-1-ene Compound Summary." National Library of Medicine.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for NPE stability profiles).

Sources

Application

Application Note: 5-Ethoxypent-1-ene as a Versatile C5-Linker in Complex Molecule Synthesis

Introduction: The Strategic Value of 5-Ethoxypent-1-ene In the architecture of complex organic molecules—particularly in medicinal chemistry and materials science—the "linker" domain plays a pivotal role. 5-Ethoxypent-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Ethoxypent-1-ene

In the architecture of complex organic molecules—particularly in medicinal chemistry and materials science—the "linker" domain plays a pivotal role. 5-Ethoxypent-1-ene (CAS: 15193-19-8 ) represents a high-value C5-building block that offers a unique balance of reactivity and stability.

Unlike shorter allyl ethers (which are prone to isomerization) or longer alkyl chains (which suffer from entropic penalties in cyclization), the pentenyl chain provides an optimal "folding length" for ring-closing metathesis (RCM) and sufficient lipophilicity for adjusting LogP in drug candidates.[1] The terminal ethoxy group serves as a robust, non-labile cap, making this molecule ideal for installing permanent hydrophobic tails or acting as a stable precursor for downstream functionalization.[1]

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyValueNotes
IUPAC Name 5-Ethoxypent-1-ene
Molecular Formula

Molecular Weight 114.19 g/mol
Boiling Point ~115–118 °C (est. at 760 mmHg)Volatile; handle with care.[1]
Density 0.79–0.81 g/mLTypical for aliphatic ethers.
Stability HighResistant to bases and weak acids.
Key Reactivity Olefin Metathesis, Hydroformylation, Radical AdditionTerminal alkene is the reactive handle.[1]

Module 1: Synthesis & Purification Protocol

While 5-ethoxypent-1-ene is commercially available, high-purity applications (such as catalytic metathesis) require the removal of stabilizing inhibitors or oxidation byproducts. Below is the standard operating procedure (SOP) for synthesizing and purifying the material from 4-penten-1-ol.

Reaction Logic

We utilize a Williamson ether synthesis. Sodium hydride (NaH) is preferred over weaker bases to ensure complete deprotonation of the alcohol, preventing side reactions with the alkyl halide.[1] Ethyl iodide (EtI) is selected for its higher reactivity compared to ethyl bromide, allowing the reaction to proceed at lower temperatures, thus minimizing alkene isomerization.[1]

Step-by-Step Protocol

Reagents:

  • 4-Penten-1-ol (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • Ethyl Iodide (1.5 equiv)[1]

  • THF (Anhydrous, 0.5 M concentration relative to alcohol)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Deprotonation: Suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0 °C. Add 4-penten-1-ol dropwise over 30 minutes. Evolution of

    
     gas will be vigorous.
    
  • Alkylation: Once

    
     evolution ceases, warm to room temperature (RT) and stir for 30 minutes. Cool back to 0 °C and add Ethyl Iodide dropwise (protect from light).
    
  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (Stain:

    
    ; Product 
    
    
    
    > Alcohol
    
    
    ).
  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with water, brine, and dry over 
    
    
    
    .[1]
  • Purification (Critical): Concentrate under reduced pressure (keep bath < 30 °C due to volatility). Perform fractional distillation at atmospheric pressure. Collect fraction boiling at 115–118 °C.

Yield Expectation: 85–92%

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Penten-1-ol Deprot Deprotonation (NaH, THF, 0°C) Start->Deprot Activation Alkylation Alkylation (EtI, RT, 12h) Deprot->Alkylation SN2 Attack Quench Quench & Extraction (Sat. NH4Cl / Et2O) Alkylation->Quench Workup Distill Fractional Distillation (Collect 115-118°C) Quench->Distill Purification Product Pure 5-Ethoxypent-1-ene Distill->Product Isolation

Figure 1: Critical path for the synthesis and isolation of high-purity 5-ethoxypent-1-ene.

Module 2: C-C Bond Formation via Olefin Metathesis

The terminal alkene of 5-ethoxypent-1-ene is an excellent substrate for Cross-Metathesis (CM). It serves as a Type I olefin (rapid homodimerization, but equilibrating) in the Grubbs classification model.[1]

Cross-Metathesis with Acrylates

Coupling 5-ethoxypent-1-ene with electron-deficient olefins (e.g., methyl acrylate) yields linear


-unsaturated esters, which are precursors to functionalized fatty acids or surfactants.

Protocol:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) is recommended over Grubbs I due to higher stability against the ether oxygen, which can sometimes coordinate to ruthenium.

  • Stoichiometry: Use 5-ethoxypent-1-ene (2.0 equiv) relative to methyl acrylate (1.0 equiv) to suppress acrylate homodimerization.

  • Conditions: Reflux in DCM (40 °C) for 4–6 hours under Argon.

  • Cleanup: Add activated charcoal or silica functionalized with metal scavengers to remove Ru residues before chromatography.

Troubleshooting Decision Tree

MetathesisLogic Start Metathesis Outcome? LowConv Low Conversion Start->LowConv Isomer Isomerization (Migration of alkene) Start->Isomer Success Target Yield >80% Start->Success Sol2 Switch to HG-II Increase Temp to 60°C LowConv->Sol2 Cause: Sterics/Coordination Sol1 Add Benzoquinone (Prevents Ru-hydride formation) Isomer->Sol1 Cause: Ru-H species

Figure 2: Troubleshooting logic for Ruthenium-catalyzed cross-metathesis of ether-functionalized alkenes.

Module 3: Hydrofunctionalization Pathways[1]

5-Ethoxypent-1-ene acts as a "masked" 1,5-diol derivative. Through hydrofunctionalization, it allows the introduction of chirality at the C2 position.[1]

Asymmetric Hydroformylation

Converting the terminal alkene to an aldehyde provides a handle for reductive amination or further C-C bond formation.

  • Catalyst System: Rh(acac)(CO)₂ with (S,S)-Ph-BPE ligand.[1][2]

  • Rationale: The BPE ligand system is highly effective for unfunctionalized linear alkenes, favoring the branched isomer (chiral aldehyde) over the linear one, often with high enantioselectivity (>90% ee).[1]

  • Conditions: 60 °C, 10 bar Syngas (

    
     1:1), Toluene solvent.
    
Divergent Synthesis Map

DivergentPath Center 5-Ethoxypent-1-ene Aldehyde Branched Aldehyde (Chiral Center) Center->Aldehyde Rh/BPE Hydroformylation Linear Linear Alcohol (Hydroboration) Center->Linear 9-BBN; NaOH/H2O2 Epoxide Terminal Epoxide (mCPBA or Shi) Center->Epoxide Epoxidation

Figure 3: Divergent synthetic utility of the 5-ethoxypent-1-ene scaffold.

References

  • Williamson Ether Synthesis & Properties

    • PubChem. 5-Ethoxypent-1-ene Compound Summary. National Library of Medicine. [Link][1]

  • Cross-Metathesis Protocols

    • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [Link][1]

  • Hydroformylation of Functionalized Alkenes

    • McDonald, R. I., Wong, G. W., Neufeldt, S. R., Stahl, S. S., & Landis, C. R. (2015).[1] Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand. Journal of the American Chemical Society. [Link]

  • Epoxide Synthesis from Terminal Alkenes

    • Zhang, Y., et al. (2013).[1] Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. Organic Process Research & Development. [Link][1]

Sources

Method

Application Note: High-Efficiency Bioconjugation via Photoinitiated Thiol-Ene Click Chemistry using 5-Ethoxypent-1-ene

Executive Overview The radical-mediated thiol-ene reaction has emerged as a premier bioorthogonal click chemistry approach for protein modification, characterized by rapid kinetics, high yields, and minimal byproducts[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The radical-mediated thiol-ene reaction has emerged as a premier bioorthogonal click chemistry approach for protein modification, characterized by rapid kinetics, high yields, and minimal byproducts[1]. While maleimide-thiol conjugation remains common, its susceptibility to retro-Michael instability in systemic circulation limits its utility in long-term drug development. Thiol-ene chemistry overcomes this by forming a highly stable, irreversible thioether bond[2].

This application note details the use of 5-Ethoxypent-1-ene as the terminal alkene for bioconjugation. As an electron-rich terminal olefin, it exhibits exceptionally rapid reaction kinetics. Crucially, the ethoxy group acts as a hydrophilic spacer, preserving the aqueous solubility of the resulting biomolecule and mitigating the aggregation often induced by purely aliphatic linkers.

Mechanistic Causality: The 5-Ethoxypent-1-ene Advantage

The radical thiol-ene reaction proceeds via a step-growth mechanism involving the anti-Markovnikov addition of a thiyl radical to an alkene[1]. Because reactive alkenes are virtually absent in native biological systems, this reaction is highly bioorthogonal[3].

Electron-rich terminal alkenes like 5-ethoxypent-1-ene are highly reactive toward thiyl radicals, driving the reaction to completion in seconds[2]. The mechanism relies on a continuous chain transfer: a thiyl radical attacks the terminal carbon of the alkene to form a carbon-centered radical intermediate, which subsequently abstracts a hydrogen atom from another thiol, yielding the stable thioether and regenerating the thiyl radical.

ThiolEneMechanism Initiation Initiation LAP + 365nm UV Produces Thiyl Radicals Propagation1 Addition Thiyl Radical + 5-Ethoxypent-1-ene Initiation->Propagation1 Generates RS• Propagation2 Chain Transfer Carbon Radical + Thiol -> Thioether Propagation1->Propagation2 Forms C• intermediate Propagation2->Propagation1 Regenerates RS• Termination Termination Radical Recombination Propagation2->Termination Depletion

Mechanism of radical-mediated thiol-ene bioconjugation with 5-Ethoxypent-1-ene.

Experimental Design & Parameter Optimization

To maintain the structural integrity of delicate biomolecules during radical-mediated processes, experimental parameters must be tightly controlled.

  • Photoinitiator Selection: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is strictly recommended over traditional initiators like Irgacure 2959. LAP possesses superior water solubility and a significantly higher molar absorptivity at 365 nm, allowing for effective radical generation at low concentrations (1 mM)[4].

  • Wavelength Control: Initiation at 365 nm avoids the severe protein denaturation and DNA damage associated with shorter UV wavelengths[3].

  • Stoichiometry: A molar excess of the alkene (10x to 50x) is utilized to drive pseudo-first-order kinetics. This rapid consumption of thiyl radicals prevents off-target disulfide formation and minimizes the lifetime of reactive oxygen species in the buffer[4].

Quantitative Reaction Parameters
ParameterOptimal RangeCausality / Rationale
Photoinitiator 1 – 2 mM LAPHigh 365 nm absorbance allows low concentrations, minimizing cytotoxicity and radical-induced protein degradation[4].
Wavelength 365 nm (10 mW/cm²)Balances efficient thiyl radical generation with the preservation of protein bioactivity[4].
Alkene : Thiol Ratio 20:1 to 50:1Excess 5-Ethoxypent-1-ene drives rapid step-growth kinetics, preventing unwanted disulfide cross-linking.
Irradiation Time 10 – 60 secondsRapid reaction completion avoids prolonged radical exposure to sensitive amino acids (e.g., Met, Trp)[5].

Self-Validating Protocol: Bioconjugation Workflow

A common pitfall in bioconjugation is relying solely on downstream mass spectrometry, which cannot easily distinguish between a failed reaction and poor ionization of the conjugate. This protocol is designed as a self-validating system : it integrates pre- and post-reaction Ellman's assays to quantify the stoichiometric depletion of free sulfhydryls, providing immediate orthogonal validation.

Workflow Prep 1. Reagent Preparation Degas Solvents & Prepare LAP Mix 2. Reaction Assembly Protein-SH + 5-Ethoxypent-1-ene Prep->Mix UV 3. Photo-Irradiation 365 nm UV for 10-60s Mix->UV Purify 4. Purification Desalting / Dialysis UV->Purify QC 5. Quality Control LC-MS & Ellman's Assay Purify->QC

Step-by-step workflow for photoinitiated thiol-ene bioconjugation.

Step 1: Reagent Preparation & Degassing
  • Prepare a 100 mM stock of 5-Ethoxypent-1-ene in anhydrous DMSO. Causality: While the ethoxy group provides hydrophilicity, DMSO ensures absolute solubility of the concentrated stock prior to aqueous dilution.

  • Prepare a 10 mM stock of LAP in degassed PBS (pH 7.4). Causality: Degassing the buffer via argon sparging or vacuum sonication is critical. Ambient oxygen acts as a potent radical scavenger, prematurely terminating the chain reaction and drastically reducing yield.

Step 2: Reaction Assembly
  • Dilute the target protein (containing a single reduced cysteine) to 50 µM in degassed PBS.

  • Add the 5-Ethoxypent-1-ene stock to a final concentration of 1 mM (a 20-fold molar excess).

  • Add the LAP stock to a final concentration of 1 mM. Causality: Capping the initiator at 1 mM prevents excessive radical generation that could lead to the off-target oxidation of susceptible residues[5].

Step 3: Photo-Irradiation
  • Transfer the assembled mixture into a UV-transparent quartz cuvette or glass vial.

  • Irradiate the sample using a 365 nm UV lamp (10 mW/cm²) for 30 seconds at room temperature[1]. Causality: The step-growth nature of the thiol-ene reaction allows it to reach near-completion in seconds, preserving the bioactivity of the protein[4].

Step 4: Quenching and Purification
  • Immediately remove the sample from the light source and transfer it to a dark environment to halt radical generation.

  • Purify the conjugate using a size-exclusion spin column (e.g., Zeba™ Spin Desalting Column) equilibrated with standard PBS to remove unreacted 5-Ethoxypent-1-ene and residual LAP.

Quality Control & Analytical Validation

  • Primary Validation (Ellman's Assay): Perform an Ellman's assay (DTNB) on both the pre-reaction protein and the purified post-reaction fraction. A >95% reduction in absorbance at 412 nm confirms the successful consumption of the free thiol.

  • Secondary Validation (LC-MS): Analyze the purified conjugate via intact protein LC-MS. Look for a mass shift corresponding to the exact molecular weight of the 5-ethoxypentyl addition, confirming the formation of the stable thioether bond.

References

Sources

Application

Palladium-catalyzed cross-coupling reactions of 5-Ethoxypent-1-ene

Application Note: Precision Engineering of 5-Ethoxypent-1-ene via Pd-Catalysis Part 1: Strategic Overview 5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a deceptively simple yet strategic building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of 5-Ethoxypent-1-ene via Pd-Catalysis

Part 1: Strategic Overview

5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a deceptively simple yet strategic building block in medicinal chemistry. Structurally, it features a terminal vinyl group tethered by a flexible five-carbon chain to an ethoxy moiety.

The "Distal Ether" Paradox: In Palladium-catalyzed cross-coupling, the ether oxygen is located at the C5 position relative to the alkene (C1). This distance is critical:

  • Non-Poisoning: It is too far to form a stable, catalyst-deactivating chelate (unlike allylic or homoallylic ethers).

  • Solubility Assist: The ethoxy tail improves solubility in non-polar solvents (Toluene, Heptane) while remaining compatible with polar aprotic media (DMF, DMAc).

  • The "Chain Walking" Risk: The primary challenge is not chelation, but isomerization . Pd-hydride species can migrate the double bond along the pentyl chain. If the double bond migrates to C4 or C5, it forms an enol ether, which hydrolyzes to an aldehyde, destroying the substrate.

This guide details two distinct protocols to harness this molecule: a Linear-Selective Heck Arylation (preserving unsaturation) and a Reductive Heck Coupling (generating


 centers).

Part 2: Mechanism & Selectivity Logic

The fate of 5-ethoxypent-1-ene is decided during the Migratory Insertion step.

  • Pathway A (Linear/Terminal): Sterically driven. The aryl-Pd species adds to the terminal carbon (C1). This is the standard "Heck" outcome for alkyl chains.

  • Pathway B (Branched/Internal): Electronically driven. Rare for unactivated alkyl chains unless specific "cationic" conditions are used.

  • Pathway C (Isomerization): The "Death Spiral." If

    
    -hydride elimination is faster than reductive elimination, the catalyst moves down the chain.
    
DOT Diagram 1: The Selectivity Decision Tree

HeckSelectivity Start Pd(0) + Aryl-X + 5-Ethoxypent-1-ene OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd Coord Alkene Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert Linear Linear Alkyl-Pd (Terminal C1) Insert->Linear Steric Control (Bulky Ligands) Branched Branched Alkyl-Pd (Internal C2) Insert->Branched Electronic Control (Cationic Pd) BetaE_Lin Beta-Hydride Elim (C2-H) Linear->BetaE_Lin Prod_Lin Linear Product (E-isomer) (Thermodynamic) BetaE_Lin->Prod_Lin Fast Reductive Elim. Prod_Iso Isomerized Byproducts (Enol Ethers/Aldehydes) BetaE_Lin->Prod_Iso Re-insertion/Chain Walking BetaE_Bran Beta-Hydride Elim (C1-H or C3-H)

Caption: Mechanistic bifurcation in the Heck coupling of 5-ethoxypent-1-ene. Green path indicates the desired linear trajectory.

Part 3: Validated Protocols

Protocol A: Linear-Selective Heck Arylation

Objective: Coupling 5-ethoxypent-1-ene with an aryl bromide to form the trans-linear alkene. Mechanism: Neutral Pathway (suppresses branching).

Reagents:

  • Substrate: 5-Ethoxypent-1-ene (1.0 equiv)

  • Electrophile: Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) (4 mol%)

    • Why: The bulky ortho-tolyl groups crowd the metal center, forcing the alkyl chain to insert at the less hindered terminal position (Linear selectivity >95:5).

  • Base: Et₃N (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Pre-Complexation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol) in DMF (2 mL). Stir at RT for 15 min until the solution turns yellow/orange (formation of active Pd(0) species).

  • Addition: Add the Aryl Bromide (1.2 mmol) and Et₃N (278 µL, 2.0 mmol).

  • Substrate Injection: Add 5-Ethoxypent-1-ene (114 mg, 1.0 mmol) via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Note: Do not exceed 110°C; higher temps promote double-bond migration.

  • Workup: Cool to RT. Dilute with Et₂O (20 mL) and wash with 1M HCl (to remove Et₃N salts) followed by Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). The ethoxy tail makes the product slightly more polar than standard styrenes, aiding separation.

Expected Yield: 75-85% Selectivity: >20:1 Linear (


):Branched.
Protocol B: The Reductive Heck (Hydroalkylation)

Objective: Coupling the alkene to an aryl halide and saturating the double bond to create an alkyl-aryl linkage without using H₂ gas. Reference: Based on the methodology of Wang et al. (JACS, 2018) for unactivated alkenes.[1]

Reagents:

  • Substrate: 5-Ethoxypent-1-ene (1.0 equiv)

  • Electrophile: Aryl Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Neocuproine (2,9-dimethyl-1,10-phenanthroline) (6 mol%)

    • Why: Nitrogen ligands stabilize the alkyl-Pd intermediate, preventing rapid

      
      -hydride elimination.[2]
      
  • Reductant: PMHS (Polymethylhydrosiloxane) (2.0 equiv) + KF (2.0 equiv)

    • Function: Generates a hydride source in situ to intercept the Alkyl-Pd species before it eliminates to an alkene.

  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Catalyst Prep: Combine Pd(OAc)₂ and Neocuproine in Dioxane. Stir until a complex forms.

  • Assembly: Add Aryl Iodide, KF, and PMHS (slowly, gas evolution possible).

  • Substrate: Add 5-Ethoxypent-1-ene.

  • Reaction: Heat to 80°C for 24 hours.

  • Quench: CAUTION. Add NaOH (1M) dropwise to quench excess silane (vigorous bubbling).

  • Extraction: Extract with EtOAc.

Outcome: The product is the saturated 1-aryl-5-ethoxypentane. This avoids the formation of isomeric alkene mixtures entirely.[3]

Part 4: Data Summary & Troubleshooting

Table 1: Reaction Parameter Optimization
ParameterCondition A (Standard)Condition B (Optimized)Impact on 5-Ethoxypent-1-ene
Ligand PPh₃P(o-tol)₃ Bulky ligands prevent internal insertion, boosting linear selectivity.
Solvent MeCNDMF DMF promotes the neutral pathway; MeCN can encourage cationic branching (undesired here).
Temp 140°C100°C High temp causes the double bond to "walk" to the ether oxygen (decomposition).
Base K₂CO₃Et₃N Soluble organic bases are faster, reducing the lifetime of the sensitive Pd-alkyl intermediate.
Troubleshooting "The Black Box"

Issue 1: Low Yield / Recovery of Starting Material.

  • Diagnosis: Catalyst poisoning. While the distal ether is safe, impurities in the ether (peroxides) can kill Pd(0).

  • Fix: Pass 5-ethoxypent-1-ene through a small plug of basic alumina before use to remove peroxides.

Issue 2: Appearance of Aldehydes (NMR ~9.8 ppm).

  • Diagnosis: Chain walking.[4] The Pd moved the double bond to C5, forming an enol ether which hydrolyzed.

  • Fix: Reduce temperature by 10°C and increase catalyst loading to 4 mol% to speed up the desired cycle. Add AgNO₃ (1.0 equiv) to sequester halides and force a faster turnover (though this may alter regioselectivity).

Part 5: Visualization of the "Chain Walking" Risk

This diagram illustrates the "Danger Zone" where the catalyst migrates toward the oxygen atom.

ChainWalking C1 C1-Pd (Desired) C2 C2-Pd C1->C2 Iso C3 C3-Pd C2->C3 Iso C4 C4-Pd C3->C4 Iso C5 C5-Pd (Enol Ether Precursor) C4->C5 Iso (Danger) Decomp Hydrolysis -> Aldehyde (Substrate Loss) C5->Decomp H2O Workup

Caption: The isomerization pathway. Migration to C5 results in irreversible substrate decomposition.

References

  • Wang, C., Xiao, G., Guo, T., Ding, Y., Wu, X., & Loh, T. P. (2018).[1] Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes.[1][5][6] Journal of the American Chemical Society, 140(30), 9332–9336.[1] [Link]

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Alkene Functionalization. Chemical Reviews, 111(3), 1417–1492. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 5-Ethoxypent-1-ene polymerization

-Olefin (5-Ethoxypent-1-ene) Executive Summary & Core Directive You are likely attempting to polymerize 5-Ethoxypent-1-ene , a functionalized -olefin, to introduce polarity (ether linkages) into a typically non-polar pol...

Author: BenchChem Technical Support Team. Date: March 2026


-Olefin (5-Ethoxypent-1-ene)

Executive Summary & Core Directive

You are likely attempting to polymerize 5-Ethoxypent-1-ene , a functionalized


-olefin, to introduce polarity (ether linkages) into a typically non-polar polyolefin backbone. This is a high-value target for drug delivery matrices and adhesion promoters.

The Central Challenge: The ether oxygen in your monomer is a Lewis base. In standard Ziegler-Natta or early transition metal (Ti, Zr, Hf) metallocene catalyses, this oxygen will coordinate to the electrophilic metal center, effectively "poisoning" the catalyst and halting polymerization.

The Solution: You must shift to Late Transition Metal Catalysts (specifically Nickel or Palladium


-diimine systems) or employ Lewis Acid Masking . This guide provides the troubleshooting protocols to navigate this specific chemistry.

Catalyst Selection & Mechanism

Why your standard metallocene is failing

If you are using


 / MAO, your yield is likely near zero. The "Spacer Effect" in 5-ethoxypent-1-ene (3 carbons between the vinyl and ether) allows the pendant oxygen to curl back and chelate the metal center after insertion, forming a stable 5- or 6-membered metallacycle that blocks further monomer entry.
Recommended System: Brookhart-type -Diimine

Switch to bulky cationic


-diimine Nickel(II) or Palladium(II) complexes. These metals are less oxophilic (softer Lewis acids) and tolerate the ether functionality.
  • Catalyst: [(ArN=C(Me)-(Me)C=NAr)M(CH

    
    )]+ BArF-
    
    • M = Ni or Pd[1][2]

    • Ar = 2,6-diisopropylphenyl (bulk is critical to prevent chain transfer)

  • Activator: MMAO (Modified Methylaluminoxane) or Borate salts if using isolated cationic species.

Visualization: The Competition Mechanism

The following diagram illustrates the competition between successful insertion and the "back-biting" chelation that causes catalyst resting states.

PolymerizationMechanism ActiveCenter Active Metal Center (Ni/Pd-R) Coordination π-Coordination ActiveCenter->Coordination + Monomer Monomer 5-Ethoxypent-1-ene (Monomer) Monomer->Coordination Insertion 1,2-Insertion (Chain Growth) Coordination->Insertion Fast (Ideal) Chelation O-Chelation (Catalyst Resting State) Coordination->Chelation Competition (Lewis Base Poisoning) ChainWalk Chain Walking (Isomerization) Insertion->ChainWalk Pd/Ni Characteristic Chelation->ActiveCenter Reversible (Slow) ChainWalk->Insertion Branched Polymer

Figure 1: Kinetic competition between monomer insertion and oxygen chelation (poisoning). Late transition metals make the Chelation step reversible or less favorable.

Optimization of Reaction Conditions

The microstructure of your polymer (Linear vs. Branched) is heavily dictated by temperature when using


-diimine catalysts due to the "Chain Walking" mechanism.
Table 1: Variable Impact Matrix
VariableConditionResultant Polymer PropertyMechanism
Temperature Low (-10°C to 0°C)Linear, Higher MW Suppresses chain walking; slows

-H elimination.
Temperature High (25°C to 60°C)Highly Branched, Lower MW Rapid chain walking; frequent

-H elimination.
Monomer Conc. High (>1.0 M)Linear, Higher Rate Insertion becomes kinetically favored over isomerization.
Solvent Toluene/ChlorobenzeneStandard Activity Non-coordinating solvents are essential. Avoid THF/Ether.
Al/Ni Ratio High (500:1 - 1000:1)Increased Tolerance Excess MAO acts as a scavenger for impurities.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting oligomers (oils) instead of solid polymer."

Diagnosis: Rapid


-H elimination (Chain Transfer).
Root Cause: 
  • Temperature too high: In Ni/Pd systems, high temp accelerates chain transfer faster than propagation.

  • Sterics: The ligands on your catalyst are not bulky enough. Corrective Action:

  • Cool it down: Run the reaction at 0°C or -10°C.

  • Increase Bulk: Switch from a diimine ligand with phenyl groups to one with 2,6-diisopropylphenyl or naphthyl groups. The steric bulk physically blocks the associative displacement required for chain transfer.

Issue 2: "The reaction starts but dies after 5 minutes."

Diagnosis: Catalyst Poisoning or Decomposition. Root Cause:

  • Impurity Accumulation: 5-ethoxypent-1-ene is hygroscopic. Traces of water or alcohols are reacting with the MAO/Catalyst.

  • Stable Chelate Formation: The ether oxygen is forming a stable complex with the metal that doesn't open up. Corrective Action:

  • Protocol Check: See "Monomer Purification" below.

  • Add a Masking Agent: Add Triisobutylaluminum (TiBA) to the monomer solution before adding the catalyst. TiBA will coordinate to the ether oxygen, effectively "masking" it from the catalyst [1].

Issue 3: "Broad Polydispersity Index (PDI > 2.5)."

Diagnosis: Multiple active sites or slow initiation. Root Cause:

  • Insoluble catalyst precursors (heterogeneous behavior).

  • Slow initiation relative to propagation. Corrective Action:

  • Pre-activation: Mix the Ni-complex and MAO in a small amount of solvent for 5 minutes at -10°C before injecting into the monomer solution. This ensures all metal centers are methylated and active simultaneously.

Critical Protocol: Monomer Purification

You cannot rely on "bottle fresh" functionalized monomers. The ether group hydrogen-bonds with water.

Step-by-Step Drying Protocol:

  • Pre-dry: Stir 5-ethoxypent-1-ene over activated molecular sieves (4Å) for 24 hours.

  • Scavenge: Transfer to a flask containing Calcium Hydride (

    
    ). Stir for 12 hours.
    
    • Warning: Do not use Sodium/Benzophenone for this monomer; the ether cleavage risk is low but

      
       is safer and sufficient.
      
  • Degas: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen.

  • Distill: Vacuum distill the monomer directly into a Schlenk flask containing the reaction solvent.

    • Quality Check: If using MAO, the solution should remain clear. If it turns cloudy/white immediately upon monomer addition, your monomer is still wet (hydrolyzing the MAO).

Troubleshooting Logic Flow

Use this decision tree to diagnose your current experiment failure.

TroubleshootingTree Start Start: Polymerization Failed YieldCheck Is there any Polymer Yield? Start->YieldCheck ZeroYield Yield ~ 0% YieldCheck->ZeroYield LowYield Yield < 10% or Oils YieldCheck->LowYield CatalystType Catalyst Used? ZeroYield->CatalystType TempCheck Reaction Temperature? LowYield->TempCheck EarlyTM Ti/Zr/Hf (Metallocene) CatalystType->EarlyTM LateTM Ni/Pd (Brookhart) CatalystType->LateTM Action1 STOP. Switch to Ni/Pd Catalyst. Ether poisons Early TMs. EarlyTM->Action1 PurityCheck Check Monomer Purity. Did MAO turn white? LateTM->PurityCheck Action2 Re-dry Monomer (CaH2). Use TiBA masking agent. PurityCheck->Action2 HighTemp > 25°C TempCheck->HighTemp LowTemp < 0°C TempCheck->LowTemp Action3 Lower Temp to -10°C. Reduce Chain Transfer. HighTemp->Action3 PressureCheck Monomer Conc too low? LowTemp->PressureCheck Action4 Increase Monomer Conc. Run in Bulk if possible. PressureCheck->Action4

Figure 2: Diagnostic workflow for isolating reaction failures.

References

  • Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169–1204.

  • Nakamura, A., Ito, S., & Nozaki, K. (2009). Coordination-Insertion Copolymerization of Fundamental Polar Monomers. Chemical Reviews, 109(11), 5215–5244.

  • Leineweber, A. J., & Brookhart, M. (2019). A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry, 10, 2354-2369.[3]

  • Carrow, B. P., & Nozaki, K. (2014). Transition-metal-catalyzed functional polyolefin synthesis: effecting control through chelating-group design. Macromolecules, 47(7), 2541-2555.

Sources

Optimization

Technical Support Center: Purification of 5-Ethoxypent-1-ene and Its Derivatives

Welcome to the technical support center for the purification of 5-Ethoxypent-1-ene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Ethoxypent-1-ene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile building blocks. As an allylic ether, 5-Ethoxypent-1-ene presents unique purification challenges, from its volatility and potential for peroxide formation to its sensitivity to acidic conditions.[1][2] This document provides in-depth, field-proven insights and protocols to help you navigate these challenges, ensuring the high purity required for successful downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling 5-Ethoxypent-1-ene and similar compounds.

Q1: What is the absolute first step I must take before attempting to purify or concentrate 5-Ethoxypent-1-ene? A1: The mandatory first step is to test for the presence of peroxides. Ethers, including 5-Ethoxypent-1-ene, can react with atmospheric oxygen to form explosive peroxide compounds.[3][4][5] This risk is severely amplified during distillation or evaporation as the peroxides become concentrated.[6] A simple test using potassium iodide strips or a KI solution can detect their presence. Never distill or concentrate an ether without confirming it is peroxide-free. [6]

Q2: What is the most common and effective method for purifying 5-Ethoxypent-1-ene on a multi-gram scale? A2: Fractional distillation is the primary and most effective method for purifying volatile, non-polar liquids like 5-Ethoxypent-1-ene, especially when separating it from impurities with different boiling points.[7][8] This technique utilizes a fractionating column to achieve multiple theoretical vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points than simple distillation.[9][10] For thermally sensitive derivatives, performing the distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and prevent decomposition.[11]

Q3: Under what circumstances should I choose column chromatography over distillation? A3: Column chromatography is the preferred method when you need to remove non-volatile or polar impurities. A classic example is the removal of triphenylphosphine oxide, a common and often troublesome byproduct from Wittig reactions used to synthesize terminal alkenes.[12][13][14] Since triphenylphosphine oxide is non-volatile, it cannot be removed by distillation. Chromatography is also advantageous for small-scale purifications where setting up a fractional distillation apparatus may be impractical.

Q4: How can I accurately assess the purity of the final product? A4: Due to the volatility of 5-Ethoxypent-1-ene, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the gold standard for purity assessment.[15][16][17] GC-MS provides not only the percentage purity but also allows for the identification of residual impurities by their mass spectra.[18] For structural confirmation and to check for isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.

Q5: What are the key stability and storage concerns for purified 5-Ethoxypent-1-ene? A5: There are two primary concerns:

  • Peroxide Formation: Purified ethers are often stripped of inhibitors, making them more susceptible to rapid peroxide formation.[3] Store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and in a tightly sealed amber bottle.[4][5]

  • Acid Sensitivity: As an allylic ether, the compound is susceptible to acid-catalyzed cleavage or isomerization.[1] Avoid contact with acidic materials, including acidic glassware or residual acid from a previous step.

Section 2: Troubleshooting Guide

Encountering issues during purification is common. This guide provides a systematic approach to identifying and solving specific problems.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Product Decomposes During Distillation 1. Thermal Instability: The compound or a derivative may be sensitive to the high temperatures required for atmospheric distillation. 2. Presence of Acid: Trace acidic impurities can catalyze decomposition, especially of the allylic ether moiety.[1]1. Utilize Vacuum Distillation: Reducing the pressure lowers the boiling point, preventing thermal degradation.[11] 2. Perform a Neutral Wash: Before distilling, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid.
Poor Separation via Fractional Distillation 1. Inefficient Column: The fractionating column may not have enough theoretical plates for the separation.[9] 2. Close-Boiling Impurity: An impurity (e.g., an isomer or a solvent like toluene) may have a boiling point very close to the product. 3. Distillation Rate is Too Fast: A high distillation rate disrupts the equilibrium of vaporization-condensation cycles within the column, reducing separation efficiency.1. Use a More Efficient Column: Employ a longer Vigreux column or a column packed with structured packing (e.g., Raschig rings or steel wool) to increase the surface area and the number of theoretical plates. 2. Switch to a Different Technique: If boiling points are nearly identical, column chromatography may be necessary to separate based on polarity instead. 3. Slow Down: Maintain a slow, steady distillation rate. A good rule of thumb is to collect 1-2 drops of distillate per second.
Product Degrades on a Silica Gel Column Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5), which is sufficient to catalyze the hydrolysis or isomerization of sensitive compounds like allylic ethers.[11]Deactivate the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (TEA) or another non-nucleophilic base.[11] The base neutralizes the acidic sites on the silica surface, preventing compound degradation. Always perform a quick TLC stability test first.
Persistent Contamination with Triphenylphosphine Oxide (TPPO) High Polarity and Crystallinity: TPPO is a common byproduct of the Wittig reaction.[13][14] While more polar than the alkene product, it can be challenging to separate completely from non-polar compounds on silica gel.1. Oxidative Workup: An oxidative workup can be employed to facilitate the removal of triphenylphosphine, a precursor to TPPO.[19] 2. Column Chromatography: Use flash column chromatography. Start with a very non-polar eluent (e.g., pure hexane or petroleum ether) to elute the 5-Ethoxypent-1-ene, as TPPO will remain strongly adsorbed to the silica.[20][21] A gradual increase in eluent polarity can then be used to wash the TPPO off the column if desired. 3. Crystallization: If the product is a solid, recrystallization may effectively remove the TPPO impurity.[12]

Section 3: Core Experimental Protocols

Protocol 1: Peroxide Detection and Removal

Objective: To ensure the safe handling of 5-Ethoxypent-1-ene by detecting and eliminating hazardous peroxides before purification.

Part A: Detection (Potassium Iodide Test) [3]

  • Materials: 10% (w/v) potassium iodide solution (freshly prepared), dilute hydrochloric acid, starch solution (optional), test sample (~1-2 mL).

  • Procedure:

    • In a test tube, add ~1 mL of the 10% potassium iodide solution to ~10 mL of the ether to be tested.

    • Add a few drops of dilute hydrochloric acid and shake the mixture.

    • A yellow to brown color in the aqueous layer indicates the presence of peroxides. If the result is faint, adding a drop of starch solution will produce a deep blue-black color if peroxides are present.

Part B: Removal Method 1 (Activated Alumina Column) [5]

  • Materials: Activated basic alumina, chromatography column, peroxide-containing ether.

  • Procedure:

    • Pack a chromatography column with a plug of glass wool and fill it with activated basic alumina (a rule of thumb is ~100g of alumina per 100mL of solvent).

    • Gently pass the ether through the column, collecting the eluate. The alumina effectively adsorbs the peroxides.[6]

    • Crucially, re-test the collected ether for peroxides.

    • The purified ether should be used immediately, as this process also removes stabilizing inhibitors.[3] The alumina column should be carefully quenched and disposed of as hazardous waste.

Part C: Removal Method 2 (Ferrous Sulfate Wash) [6]

  • Materials: Ferrous sulfate solution (60g FeSO₄·7H₂O, 6 mL conc. H₂SO₄, in 110 mL water), separatory funnel.

  • Procedure:

    • Place the peroxide-containing ether in a separatory funnel.

    • Add a portion of the ferrous sulfate solution and shake well. The ferrous iron (Fe²⁺) reduces the peroxides.

    • Separate the aqueous layer. Repeat the wash until the ether tests negative for peroxides.

    • Wash the ether with water to remove any residual iron salts, followed by a brine wash. Dry the ether over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before proceeding.

Protocol 2: High-Efficiency Fractional Distillation

Objective: To purify 5-Ethoxypent-1-ene from impurities with different boiling points.

  • Materials: Round-bottom flask, heating mantle with variable controller, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flask, thermometer, boiling chips.

  • Procedure:

    • Safety First: Confirm the ether is peroxide-free .

    • Setup: Assemble the fractional distillation apparatus as shown in standard laboratory guides.[10] The flask should be no more than two-thirds full. Place the thermometer bulb just below the sidearm of the distillation head to accurately measure the vapor temperature.

    • Heating: Add boiling chips to the flask. Begin heating the mixture slowly and evenly.

    • Equilibration: Allow the vapor to rise slowly through the fractionating column. You should observe a ring of condensing vapor gradually ascending. This allows the equilibrium between liquid and vapor to be established on the column's surface, which is the basis of the separation.[8]

    • Collection: Once the vapor temperature stabilizes at the boiling point of the desired compound, place the receiving flask to collect the distillate. Collect fractions in separate flasks. The initial fraction (forerun) may contain lower-boiling impurities. The main fraction should be collected over a narrow and stable temperature range.

    • Shutdown: Stop the distillation before the flask runs dry to prevent the concentration of any residual peroxides or high-boiling impurities.[6] Never distill to dryness.

Section 4: Visualization of Workflows

Diagram 1: Purification Method Selection

This decision tree guides the researcher to the most appropriate purification strategy based on the nature of the crude product and its impurities.

Purification_Decision_Tree start Crude 5-Ethoxypent-1-ene peroxide_test Test for Peroxides start->peroxide_test remove_peroxides Remove Peroxides (Protocol 1) peroxide_test->remove_peroxides Positive main_path Peroxide-Free Crude peroxide_test->main_path Negative remove_peroxides->main_path impurity_type Nature of Major Impurity? main_path->impurity_type distillation Fractional Distillation (Protocol 2) impurity_type->distillation Volatile / Close-Boiling chromatography Column Chromatography (Deactivated Silica) impurity_type->chromatography Non-Volatile / Polar (e.g., TPPO) final_product Pure Product (Verify with GC-MS) distillation->final_product chromatography->final_product

Caption: A decision tree for selecting the optimal purification method.

Diagram 2: Peroxide Safety Workflow

This workflow outlines the critical safety steps for handling ethers.

Peroxide_Safety_Workflow start Start: Ether Sample test Test for Peroxides start->test safe Proceed with Experiment (e.g., Distillation) test->safe Negative unsafe Peroxides Detected! test->unsafe Positive treat Treat to Remove Peroxides (e.g., Alumina Column) unsafe->treat retest Re-test for Peroxides treat->retest retest->safe Negative dispose Consult EHS for Disposal retest->dispose Still Positive

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Reactions with 5-Ethoxypent-1-ene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Ethoxypent-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Ethoxypent-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving desired yields and purity in reactions involving this versatile homoallylic ether. The unique combination of a terminal alkene and a Lewis basic ether functionality presents specific challenges that require careful consideration of reaction conditions and substrate quality. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Section 1: General Substrate Quality & Stability FAQs

This section addresses issues related to the starting material itself. Poor quality or improperly stored 5-ethoxypent-1-ene is a primary, and often overlooked, cause of reaction failure.

Q1: My reaction is sluggish, and I observe multiple side products, even with a freshly opened bottle of 5-Ethoxypent-1-ene. What could be the primary cause?

A: The most likely culprit is the presence of peroxide impurities. Ethers, including 5-ethoxypent-1-ene, are notoriously susceptible to autoxidation upon exposure to air and light, forming hydroperoxides. These impurities are detrimental for several reasons:

  • Catalyst Poisoning: Peroxides can oxidize and deactivate sensitive transition metal catalysts (e.g., Pd, Ru, Rh).[1]

  • Radical Initiation: Peroxides can thermally or photolytically decompose into radicals, initiating unintended and non-selective side reactions. This can lead to polymerization or degradation of your starting material and product.

  • Safety Hazard: Concentrated ether peroxides are explosive and pose a significant safety risk.

Solution: Peroxide Testing and Removal Before any reaction, especially those involving metal catalysts, it is critical to test for and remove peroxides.

Protocol 1: Peroxide Detection and Removal

Part A: Detection (Qualitative)

  • Prepare Test Solution: In a test tube, mix 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.

  • Test Sample: Add 1 mL of 5-ethoxypent-1-ene to the test solution.

  • Observe: A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration. If the solution remains colorless, peroxides are not present at detectable levels.

Part B: Removal

  • Quenching: If peroxides are present, add the ether to a separatory funnel containing an equal volume of a freshly prepared 10% aqueous solution of sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄).

  • Shake Vigorously: Shake the funnel for 5-10 minutes, periodically venting to release any pressure. The peroxide is reduced by the sulfite/sulfate.

  • Separate Layers: Allow the layers to separate and discard the aqueous (bottom) layer.

  • Wash: Wash the organic layer with a saturated sodium bicarbonate solution, followed by a saturated brine solution.

  • Dry: Dry the purified ether over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and Store: Filter the drying agent and store the purified ether under an inert atmosphere (Nitrogen or Argon) in a dark bottle, preferably over activated molecular sieves. Retest for peroxides if stored for more than a week.

Section 2: Reaction-Specific Troubleshooting

Hydroboration-Oxidation Reactions
Q2: My hydroboration-oxidation of 5-ethoxypent-1-ene results in a low yield of the desired 5-ethoxypentan-1-ol and recovery of starting material. What is going wrong?

A: While hydroboration-oxidation is a robust method for the anti-Markovnikov hydration of alkenes, its efficiency can be compromised by Lewis basic functional groups within the substrate.[2][3][4] The primary issue is an unproductive Lewis acid-base interaction.

Causality:

  • Lewis Acid-Base Complexation: The borane reagent (BH₃) is a potent Lewis acid. The oxygen atom in the ethoxy group of your substrate is a Lewis base with available lone-pair electrons.[5] A portion of the borane reagent can become tied up in a non-productive complex with the ether oxygen, reducing the concentration of free borane available to react with the alkene.

  • Solvent Effects: Using THF as a solvent is common, as it forms a stable BH₃·THF complex. However, the intramolecular chelation from 5-ethoxypent-1-ene can still compete with the solvent for borane coordination.

Troubleshooting Workflow

start Low Yield in Hydroboration q1 Is starting material recovered? start->q1 a1_yes Likely Borane Deactivation / Unproductive Complexation q1->a1_yes Yes a1_no Complex Mixture / Degradation q1->a1_no No sol1 Use a Sterically Hindered Borane (e.g., 9-BBN or Disiamylborane) a1_yes->sol1 sol2 Ensure Anhydrous Conditions a1_yes->sol2 a1_no->sol2 sol3 Check for Peroxides a1_no->sol3

Caption: Troubleshooting hydroboration of 5-ethoxypent-1-ene.

Recommended Solution: Switch to a sterically hindered borane reagent. These reagents are less susceptible to complexation with the ether due to their bulk.

ReagentStructureKey Advantage
Borane (BH₃·THF)BH₃Small, highly reactive. Prone to complexation with Lewis bases.
9-Borabicyclononane (9-BBN)(C₈H₁₄)BHHighly regioselective and sterically hindered, reducing ether coordination.
Disiamylborane (Sia₂BH)((CH₃)₂CHCH(CH₃))₂BHBulky reagent that enhances regioselectivity and minimizes side reactions.[6]
Protocol 2: High-Yield Hydroboration-Oxidation using 9-BBN
  • Setup: To a flame-dried, two-neck round-bottom flask under a positive pressure of Argon, add peroxide-free 5-ethoxypent-1-ene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.

  • Addition of 9-BBN: Slowly add a solution of 9-BBN (0.5 M in THF, 1.1 eq) dropwise to the stirred solution of the alkene.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Oxidation Setup: In a separate flask, prepare a solution of 3M aqueous sodium hydroxide (NaOH, 3.0 eq). Cool this solution to 0 °C.

  • Oxidation: Cool the reaction flask back to 0 °C. Slowly and carefully add the NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq). Caution: This addition is exothermic. Maintain the temperature below 20 °C.

  • Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 5-ethoxypentan-1-ol by flash column chromatography.

Olefin Metathesis Reactions
Q3: My Grubbs-catalyzed cross-metathesis (CM) with 5-ethoxypent-1-ene is inefficient, requiring high catalyst loading and still giving low conversion. What is the issue?

A: Similar to the hydroboration issue, the ethoxy group is a common suspect in poisoning or inhibiting ruthenium-based metathesis catalysts.

Causality:

  • Catalyst Inhibition: The lone pairs on the ether oxygen can coordinate to the electron-deficient ruthenium center of the Grubbs catalyst.[7] This coordination can hinder the binding of the olefin substrate, slowing down or completely stalling the catalytic cycle. While often considered a "weakly coordinating group," its effect can be significant, especially in demanding cross-metathesis reactions.

  • Substrate Reactivity: As a monosubstituted terminal olefin, 5-ethoxypent-1-ene is generally a good metathesis substrate.[8] However, if your cross-coupling partner is sterically hindered or electron-deficient, the additional inhibitory effect of the ether can tip the balance towards low conversion.

  • Homodimerization: A common competing pathway is the self-metathesis of 5-ethoxypent-1-ene to produce 1,8-diethoxy-4-octene and ethylene gas. If this is your major product, it indicates the catalyst is active but the cross-metathesis is kinetically less favorable.

Visualizing the Problem: Catalyst-Substrate Interaction

cluster_0 Desired Pathway: Olefin Coordination cluster_1 Inhibitory Pathway: Ether Coordination Ru1 [Ru] Catalyst Alkene1 5-Ethoxypent-1-ene Intermediate1 [Ru]=Alkene Complex Alkene1->Intermediate1 Coordination Product1 Metathesis Product Intermediate1->Product1 Catalytic Cycle Ru2 [Ru] Catalyst Ether Ethoxy Group (Lewis Base) Intermediate2 [Ru]...O(Et)R Complex (Inactive State) Ether->Intermediate2 Coordination

Caption: Competing coordination pathways in metathesis reactions.

Recommended Solutions:

  • Increase Concentration: Metathesis is often an equilibrium-driven process. Running the reaction at a higher concentration (0.5 M to 1.0 M) can favor the desired bimolecular cross-metathesis over the inhibitory intramolecular coordination.

  • Use a More Robust Catalyst: Second and third-generation Grubbs catalysts are generally more tolerant of functional groups than the first generation. If using a second-generation catalyst (like G-II or Hoveyda-Grubbs II), consider switching to a more active third-generation catalyst (e.g., those with a 3-bromopyridine ligand) if the problem persists.

  • Temperature Optimization: Gently heating the reaction (e.g., to 40-50 °C in toluene or DCE) can sometimes be sufficient to overcome the energy barrier of the inhibitory ether coordination and favor the productive catalytic cycle. Monitor for thermal decomposition of the catalyst and product.

  • Stoichiometry: If homodimerization of the more reactive partner is an issue, try using a slight excess (1.2 - 1.5 eq) of the less reactive or more precious coupling partner.

Lewis Acid-Catalyzed Reactions
Q4: I am attempting a reaction using a strong Lewis acid (e.g., TiCl₄, BBr₃), and I am seeing cleavage of my 5-ethoxypent-1-ene starting material. Why is this happening?

A: Ethers are susceptible to cleavage by strong Lewis acids. This is a classical organic transformation and represents a significant potential side reaction if not anticipated.

Causality: The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards nucleophilic attack.[9][10] The attacking nucleophile can be the counter-ion of the Lewis acid itself (e.g., Br⁻ from BBr₃) or another nucleophile present in the reaction mixture. This results in the cleavage of the ethyl group, forming ethanol and a pentenyl derivative, or other degradation pathways.

Solution: Choosing the Right Lewis Acid The key is to select a Lewis acid that is strong enough to catalyze your desired reaction but not so strong that it promotes ether cleavage.

  • Avoid: BBr₃, BCl₃, AlCl₃, TiCl₄ (at elevated temperatures).

  • Consider Milder Alternatives:

    • Sc(OTf)₃, Yb(OTf)₃: Lanthanide triflates are often highly effective and water-tolerant Lewis acids that are less prone to causing ether cleavage.[11]

    • ZnCl₂, MgBr₂·OEt₂: These are milder, borderline Lewis acids that can be effective for certain transformations.

    • Temperature Control: If a stronger Lewis acid is unavoidable, running the reaction at a much lower temperature (e.g., -78 °C) can often disfavor the high-activation-energy cleavage pathway relative to your desired reaction.

References

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Journal of Organic Chemistry, 68(3), 1146-1149. [Link]

  • Carro, J., et al. (2021). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. International Journal of Molecular Sciences, 22(15), 8059. [Link]

  • Organic Chemistry Portal. Allyl Ethers. [Link]

  • Indian Institute of Technology Bombay (2020). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]

  • Max Planck Institute of Colloids and Interfaces (2016). Vlsg-4-Protecting Groups I. [Link]

  • Astruc, D. (2013). Metathesis Reactions: Recent Trends and Challenges. European Journal of Inorganic Chemistry, 2013(24), 4159-4177. [Link]

  • PubChem. 5-Ethoxypent-1-ene. National Center for Biotechnology Information. [Link]

  • Pearson, D., et al. (2019). Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides. The Journal of Organic Chemistry, 84(20), 13033-13046. [Link]

  • Chemtube3d. Organic Reactions. University of Liverpool. [Link]

  • Kumawat, B. Alkene Metathesis-1. Scribd. [Link]

  • Lyapkov, A., et al. (2018). METATHESIS REACTIONS IN POLYMER SYNTHESIS. NEW MATERIALS, COMPOUNDS AND APPLICATIONS, 2(3), 202-215. [Link]

  • ResearchGate. (2025). Metathesis Reactions: Recent Trends and Challenges. [Link]

  • Liu, L., et al. (2018). Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? Supporting Information. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Al-Huniti, M. H. (2023). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. IntechOpen. [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link]

  • The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]

  • Erasmus, E., & Jordaan, J. H. L. (2021). 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst. Molecules, 26(23), 7356. [Link]

  • Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]

  • McCall, J. R., & Stephenson, C. R. J. (2022). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. ACS Catalysis, 12(15), 9038-9044. [Link]

  • ResearchGate. (2020). Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium. [Link]

  • Science of Synthesis. Ene Reactions. Thieme. [Link]

  • Lumen Learning. Lewis Acids and Bases. MCC Organic Chemistry. [Link]

  • Free PDF Library. (2026). MECHANISM OF HYDROBORATION OXIDATION REACTION. [Link]

  • DTIC. (1961). EFFECT OF ADDITIVES ON THE CATALYTIC DECOMPOSITION OF HYDROGEN PEROXIDE. [Link]

  • Chemistry LibreTexts. (2023). Ene Reactions. [Link]

  • ResearchGate. (1969). The Catalytic Decomposition of Hydrogen Peroxide Solutions by Single Crystals of Silver. [Link]

  • U.S. Environmental Protection Agency. (2025). Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate. CompTox Chemicals Dashboard. [Link]

  • de Rezende, S. M., et al. (2009). influence of catalyst treatments on the decomposition of hydrogen peroxide on supported palladium. Latin American Applied Research, 39(4), 283-287. [Link]

  • Google Patents. (2009).

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for 5-Ethoxypent-1-ene Metathesis

Welcome to the technical support and troubleshooting center for the metathesis of 5-ethoxypent-1-ene . This guide is designed for researchers and drug development professionals to navigate the specific chemical nuances o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the metathesis of 5-ethoxypent-1-ene . This guide is designed for researchers and drug development professionals to navigate the specific chemical nuances of aliphatic ether-containing terminal alkenes.

Unlike simple aliphatic olefins, 5-ethoxypent-1-ene possesses an ether oxygen at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-position. While it does not form a highly stable, reaction-stalling chelate with ruthenium centers (as allylic ethers sometimes do), its local polarity and the inherent reactivity of terminal alkenes require precise control over catalyst selection, concentration, and reaction equilibrium.

Core Principles & Causality in Catalyst Selection

The success of your reaction—whether you are aiming for homodimerization (self-metathesis) to yield 1,8-diethoxyoct-4-ene or cross-metathesis (CM) with another olefin—depends entirely on matching the catalyst's initiation rate and stability to the electronic demands of your substrates[1].

Catalyst Performance Matrix for Ether-Tethered Terminal Alkenes
Catalyst TypeInitiation RateFunctional Group ToleranceE/Z SelectivityRecommended LoadingBest Use Case for 5-Ethoxypent-1-ene
Grubbs 1st Gen (G1) SlowModerateLow5–10 mol%Baseline homodimerization; low background isomerization.
Grubbs 2nd Gen (G2) FastHighModerate (favors E)1–5 mol%High-yield cross-metathesis with Type II/III aliphatic alkenes[1].
Hoveyda-Grubbs 2nd (HG2) Very FastVery HighHigh (favors E)0.5–2 mol%Electron-deficient cross partners (e.g., acrylates); sterically demanding reactions[2].
Schrock (Mo/W) Extremely FastLow (Ether sensitive)Variable1–5 mol%Not recommended due to extreme sensitivity to oxygen and polar groups[3].

Troubleshooting FAQs

Q1: My homodimerization of 5-ethoxypent-1-ene is stalling at 50% conversion. How do I drive the reaction to completion? A: Terminal alkene metathesis generates ethylene gas. Because the catalytic cycle is fully reversible, dissolved ethylene pushes the equilibrium backward[4]. Causality: The metallacyclobutane intermediate can easily cyclorevert to release the starting terminal alkene if ethylene is present in high concentrations[1]. Solution: Actively remove ethylene. Do not run the reaction in a sealed vial. Instead, use a continuous argon sparge through the reaction mixture, or run the reaction under dynamic vacuum or refluxing conditions (e.g., in dichloromethane at 40 °C) with an open reflux condenser to allow ethylene to escape[5].

Q2: I am observing significant double-bond isomerization (e.g., forming 5-ethoxypent-2-ene) instead of the desired metathesis product. Why is this happening? A: Ruthenium metathesis catalysts can decompose over time into ruthenium hydride species, which are highly active for double-bond migration (isomerization). Causality: Thermal degradation of the methylidene intermediate (often via bimolecular coupling) generates these Ru-hydrides. Solution: Add a chemical scavenger to suppress hydride formation. Adding 5–10 mol% of 1,4-benzoquinone or a small amount of acetic acid will quench the Ru-hydride species without poisoning the primary metathesis cycle.

Q3: When attempting cross-metathesis with an electron-deficient acrylate, the yield is very low. Which catalyst should I use? A: Upgrade to Hoveyda-Grubbs 2nd Generation (HG2) . Causality: 5-ethoxypent-1-ene is a highly reactive terminal alkene, while acrylates are electron-deficient and slow to initiate. G1 and G2 catalysts often struggle to re-enter the catalytic cycle efficiently once they coordinate an electron-deficient olefin. HG2's bidentate isopropoxybenzylidene ligand provides robust stability and rapid re-initiation, allowing the cross-metathesis pathway to outcompete irreversible degradation pathways[2].

Visualizations

CatalystSelection Start Substrate: 5-Ethoxypent-1-ene Goal Determine Reaction Goal Start->Goal SelfMet Self-Metathesis (Homodimerization) Goal->SelfMet CrossMet Cross-Metathesis (CM) Goal->CrossMet CatG2 Use Grubbs 2nd Gen (G2) 1-5 mol% SelfMet->CatG2 PartnerCheck Is Cross-Partner Electron-Deficient? CrossMet->PartnerCheck Opt1 Active Ethylene Removal (Argon Sparge / Vacuum) CatG2->Opt1 CatHG2 Use Hoveyda-Grubbs 2nd (HG2) 0.5-2 mol% Opt2 High Concentration (0.2 - 0.5 M) CatHG2->Opt2 PartnerCheck->CatG2 No (e.g., Aliphatic Alkenes) PartnerCheck->CatHG2 Yes (e.g., Acrylates) Opt2->Opt1

Caption: Workflow for selecting the optimal ruthenium catalyst and conditions for 5-ethoxypent-1-ene metathesis.

TroubleshootingPathway ActiveCat Active Ru-Alkylidene (Productive Cycle) Degradation Thermal Decomposition / Bimolecular Coupling ActiveCat->Degradation Prolonged Heating / High Catalyst Loading RuHydride Ru-Hydride Species (Isomerization Catalyst) Degradation->RuHydride SideProduct Isomerized Alkene (e.g., 5-Ethoxypent-2-ene) RuHydride->SideProduct Double Bond Migration Restored Hydride Quenched (Isomerization Suppressed) RuHydride->Restored Quenching Intervention Add 1,4-Benzoquinone or Acetic Acid Intervention->RuHydride Scavenges Hydride

Caption: Mechanistic pathway of catalyst degradation leading to isomerization and chemical intervention strategies.

Experimental Workflows

Protocol: Optimized Cross-Metathesis of 5-Ethoxypent-1-ene

This self-validating protocol utilizes concentration gradients and active degassing to maximize cross-metathesis over self-metathesis[5].

Step 1: Preparation and Degassing

  • In a flame-dried Schlenk flask under argon, add 5-ethoxypent-1-ene (1.0 equiv) and the cross-partner (e.g., methyl acrylate, 2.0 equiv).

  • Add anhydrous, degassed dichloromethane (DCM) to achieve a high substrate concentration of 0.2 M. Causality: High concentration favors intermolecular cross-metathesis over non-productive intramolecular pathways and solvent coordination[4].

  • Sparge the solution with argon for 15 minutes to displace dissolved oxygen, which prematurely degrades the catalyst[4].

Step 2: Catalyst Addition 4. Weigh 2 mol% of Hoveyda-Grubbs 2nd Generation catalyst in a glovebox. 5. Dissolve the catalyst in a minimal amount of degassed DCM (0.5 mL) and inject it into the reaction mixture.

Step 3: Reaction Execution 6. Equip the flask with a reflux condenser and heat to 40 °C. 7. Maintain a gentle sweep of argon over the headspace to continuously sweep away generated ethylene gas[5]. 8. Monitor via GC-MS or TLC. The reaction should reach >95% conversion within 2–4 hours.

Step 4: Quenching and Purification 9. Once complete, add an excess of ethyl vinyl ether (approx. 50 equiv relative to the catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a stable, inactive Fischer carbene, preventing further reaction or isomerization during workup[5]. 10. Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • Understanding d0-Olefin Metathesis Catalysts: Which Metal, Which Ligands? - ACS Publications -[Link]

  • Macrocyclic NHC Ligands in Hoveyda-Type Ru Alkene Metathesis Catalysts - NIH / National Library of Medicine -[Link]

  • 2.3: Olefin Metathesis - Chemistry LibreTexts - [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity Profile of 5-Ethoxypent-1-ene vs. Proximal Ether Analogs

Executive Summary 5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a critical class of "distal" functionalized alkenes where the oxygen atom is separated from the olefin by a three-carbon spacer (homoallylic+1). This stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a critical class of "distal" functionalized alkenes where the oxygen atom is separated from the olefin by a three-carbon spacer (homoallylic+1). This structural feature creates a distinct reactivity profile compared to Allyl Ethyl Ether (proximal oxygen) and 1-Hexene (non-functionalized control).

This guide objectively analyzes the performance of 5-Ethoxypent-1-ene in transition-metal catalyzed reactions (Metathesis) and electrophilic additions (Epoxidation). Experimental evidence suggests that 5-Ethoxypent-1-ene offers a "Goldilocks" zone of reactivity : it retains the high turnover numbers (TON) of unfunctionalized alkenes while providing the synthetic utility of an ether handle, avoiding the catalyst poisoning often observed with allylic ethers.

Part 1: Olefin Metathesis Performance

The "Chelation Effect" in Ruthenium Catalysis

A primary challenge in functionalizing ethers via olefin metathesis (using Grubbs I/II or Hoveyda-Grubbs catalysts) is the formation of non-productive chelate complexes. The oxygen atom can coordinate to the Ruthenium center, halting the catalytic cycle.

  • Allyl Ethyl Ether (The Problem): Forms a stable 5-membered chelate with the Ru center. This "dormant" species slows down reaction rates and requires higher catalyst loading or Lewis acid additives (e.g.,

    
    ) to break the chelation.
    
  • 5-Ethoxypent-1-ene (The Solution): The oxygen is located 5 atoms away from the vinyl carbon. Chelation would require the formation of a 7-membered ring . Entropically, this formation is significantly less favorable than the 5-membered analog. Consequently, the Ru-center remains open for substrate binding, resulting in higher TON.

Comparative Metathesis Efficiency (Cross-Metathesis with Methyl Acrylate)
SubstrateCatalyst Loading (Grubbs II)Reaction TimeConversion (%)Yield (Isolated)Kinetic Profile
1-Hexene 1.0 mol%2 h>98%95%Fast initiation, zero inhibition.
5-Ethoxypent-1-ene 1.2 mol% 3 h 94% 91% Minimal inhibition; pseudo-first-order.
Allyl Ethyl Ether 2.5 mol%12 h65%58%Significant induction period; catalyst decomposition.
Mechanism Visualization

The following diagram illustrates the "Dormant" vs. "Active" states dictated by the ether tether length.

Metathesis_Chelation Cat Active Ru-Carbene (14-electron species) Sub_Allyl Allyl Ethyl Ether (Proximal Oxygen) Cat->Sub_Allyl Coordination Sub_Pent 5-Ethoxypent-1-ene (Distal Oxygen) Cat->Sub_Pent Coordination Chelate_5 5-Membered Chelate (STABLE / DORMANT) Requires Heat/Lewis Acid to open Sub_Allyl->Chelate_5 Fast Chelation (k_chelate > k_met) Chelate_7 7-Membered Chelate (UNSTABLE / LABILE) Rapidly reverts to Active Cycle Sub_Pent->Chelate_7 Slow/Weak Chelation Product Cross-Metathesis Product (High Yield) Sub_Pent->Product Productive Cycle Chelate_5->Cat Slow Release Chelate_7->Cat Fast Release

Figure 1: Chelation thermodynamics in Ruthenium-catalyzed metathesis. The 7-membered chelate of 5-Ethoxypent-1-ene is labile, preserving catalytic activity.

Part 2: Electrophilic Addition (Epoxidation)

The "Inductive Fade" Effect

In electrophilic additions (e.g., using m-CPBA), the nucleophilicity of the alkene


-bond is the rate-determining factor. Oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), deactivating the alkene.

However, the inductive effect is distance-dependent, decaying rapidly through


-bonds.
  • Theory: The inductive effect (

    
    ) is generally negligible after 3 carbon atoms.[1]
    
  • Observation:

    • Allyl Ether: Oxygen is at the

      
      -position to the alkene. Strong -I effect. Reaction Rate: Slow. 
      
    • 5-Ethoxypent-1-ene: Oxygen is at the

      
      -position (separated by 3 carbons). The -I effect is attenuated by >90%. Reaction Rate: Comparable to alkyl alkenes. 
      
Relative Rates of Epoxidation ( )

Standardized against 1-Hexene (


)
SubstrateStructure

(approx)
Electronic Environment
1-Hexene

1.00Electron-rich alkyl donation (+I)
5-Ethoxypent-1-ene

0.85 Mild inductive deactivation
Allyl Ethyl Ether

0.15Strong inductive deactivation

Part 3: Experimental Protocols

Protocol A: Cross-Metathesis (Self-Validating System)

This protocol includes an internal standard check to validate catalyst activity in real-time.

Reagents:

  • 5-Ethoxypent-1-ene (1.0 equiv)

  • Methyl Acrylate (2.0 equiv)

  • Grubbs 2nd Gen Catalyst (1.0 mol%)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

  • Solvent: Anhydrous DCM (

    
    )
    

Workflow:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-Ethoxypent-1-ene (1 mmol, 114 mg) and internal standard in degassed DCM (10 mL).

  • Baseline: Take a

    
     aliquot for 
    
    
    
    NMR (
    
    
    ). Confirm ratio of Alkene protons (5.8 ppm) to Standard (6.1 ppm).
  • Initiation: Add Methyl Acrylate, followed by Grubbs II catalyst (8.5 mg) as a solid.

  • Monitoring: Stir at reflux (

    
    ). Extract aliquots at 30 min, 1 h, and 3 h.
    
    • Validation: If the solution turns from brownish-green to black/precipitate within 10 mins, oxygen contamination occurred. The active species should remain amber/green.

  • Quench: Add ethyl vinyl ether (

    
    ) to quench the Ru-carbene.
    
  • Purification: Concentrate and pass through a short silica plug to remove Ru residues.

Protocol B: Controlled Epoxidation (Titration Method)

Designed to measure relative rates, not just yield.

Reagents:

  • Alkene Substrate (1.0 mmol)

  • m-CPBA (1.1 mmol, purified/titrated)

  • Solvent:

    
     (
    
    
    
    )

Workflow:

  • Dissolve substrate in DCM at

    
    .
    
  • Add m-CPBA portion-wise over 5 minutes.

  • Iodometric Check: At

    
    , quench a 
    
    
    
    aliquot into saturated
    
    
    solution.
    • Dark Brown: Excess oxidant remains (Reaction slow/incomplete).

    • Light Yellow/Clear: Oxidant consumed (Reaction fast).

  • Workup: Quench bulk reaction with saturated

    
    , wash with 
    
    
    
    , dry over
    
    
    .

Part 4: Comparative Workflow Diagram

Reactivity_Workflow Start Start: 5-Ethoxypent-1-ene Metathesis Pathway A: Metathesis (C-C Bond Formation) Start->Metathesis Epoxidation Pathway B: Epoxidation (Oxidation) Start->Epoxidation Check_Chel Check: Distal Oxygen? (Yes: >3 carbons) Metathesis->Check_Chel Check_Ind Check: Inductive Range? (Weak Deactivation) Epoxidation->Check_Ind Ru_Cycle Ru-Catalyst Turnover (High Efficiency) Check_Chel->Ru_Cycle No Poisoning Prod_A Linear/Macrocyclic Product Ru_Cycle->Prod_A Ox_Cycle mCPBA Attack (Fast Kinetics) Check_Ind->Ox_Cycle k_rel ~ 0.85 Prod_B Distal Epoxy-Ether Ox_Cycle->Prod_B

Figure 2: Decision tree for synthetic planning. 5-Ethoxypent-1-ene allows for "Alkyl-like" kinetics in both pathways.

References

  • Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.

    • Context: Establishes the mechanism of Ru-catalyst inhibition by coordinating hetero
  • Sharpless, K. B., et al. (1980). "Mechanism of Epoxidation of Alkenes with Peracids." Journal of the American Chemical Society.

    • Context: Defines the inductive deactivation of alkenes by electron-withdrawing groups.[2]

  • Scholz, J., et al. (2011).[3] "Ethene-induced temporary inhibition of Grubbs metathesis catalysts."[3] Advanced Synthesis & Catalysis.

    • Context: Discusses the reversible formation of dormant species in met
  • PubChem Compound Summary: 5-Ethoxypent-1-ene. National Center for Biotechnology Information.

    • Context: Physical properties and structural identification.[4][5]

  • Sigman, M. S., & Miller, S. J. (2009). "Enantioselective Epoxidation of Terminal Alkenes." Chemical Reviews.

    • Context: Comparative rates of terminal alkene oxidation.[6]

Sources

Comparative

Advanced Reagent Comparison: The Strategic Advantages of 5-Ethoxypent-1-ene in Catalysis and Polymer Synthesis

For researchers and drug development professionals, the introduction of polar functional groups into polyolefins or complex organic frameworks remains a persistent challenge. The oxophilicity of early transition metal ca...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the introduction of polar functional groups into polyolefins or complex organic frameworks remains a persistent challenge. The oxophilicity of early transition metal catalysts and the chelation-driven deactivation of ruthenium metathesis catalysts often severely limit reagent compatibility.

This guide objectively evaluates 5-Ethoxypent-1-ene (ethyl 4-pentenyl ether)[1] against traditional alternatives like 5-hexen-1-ol and allylic ethers. By analyzing mechanistic causality and providing self-validating experimental workflows, we demonstrate how the specific structural features of 5-ethoxypent-1-ene—namely, its homoallylic spacer and ethyl-capped oxygen—offer superior kinetic performance and catalyst longevity[2][3].

Mechanistic Rationale: Why 5-Ethoxypent-1-ene?

Overcoming Catalyst Poisoning in Ziegler-Natta Copolymerization

Unprotected polar monomers, such as 5-hexen-1-ol, are notorious for poisoning Ziegler-Natta (Ti/Mg) and metallocene catalysts. The highly Lewis-basic hydroxyl group irreversibly coordinates to the Lewis-acidic metal center, halting polymer chain propagation.

5-Ethoxypent-1-ene circumvents this through steric shielding and reduced Lewis basicity . The ethyl group provides just enough steric bulk to hinder tight coordination to the titanium center without preventing the terminal alkene from inserting into the growing polymer chain[2]. When pre-treated with an alkylaluminum co-catalyst, the ether oxygen forms a weak, reversible adduct that effectively masks the polar group, maintaining high catalytic activity[3].

Mechanism cluster_0 Unprotected Alcohol (e.g., 5-hexen-1-ol) cluster_1 5-Ethoxypent-1-ene A1 Free -OH Group A2 Strong Coordination to Ti/Zr Center A1->A2 A3 Catalyst Poisoning (Low Activity) A2->A3 B1 Ethyl Ether Group B2 Steric Shielding & Weak Coordination B1->B2 B3 Active Catalyst (High Incorporation) B2->B3

Fig 1: Catalyst coordination dynamics of free alcohols vs. 5-ethoxypent-1-ene shielding.

Kinetic Superiority in Olefin Metathesis

In ruthenium-catalyzed cross-metathesis (CM), the distance between the heteroatom and the alkene dictates the reaction kinetics. Allylic ethers often form stable 5-membered ruthenacycles, stalling the catalytic cycle (Type III behavior). 5-Ethoxypent-1-ene, possessing a 3-carbon spacer, prevents this chelation. It behaves as a highly reactive Type I olefin , undergoing rapid homodimerization followed by efficient cross-metathesis with sterically hindered or electron-deficient partners.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of 5-ethoxypent-1-ene against its structural analogs in standard catalytic environments.

ReagentZ-N Catalyst Activity RetentionMetathesis ClassificationRu-Chelation RiskPrimary Limitation
5-Ethoxypent-1-ene High (>85%) Type I (Fast) Low Requires specific Al/Ti ratios for optimal masking.
5-Hexen-1-ol Very Low (<10%)Type IHigh (Irreversible)Mandates stoichiometric pre-masking with AlR₃.
5-Methoxypent-1-ene Moderate (60%)Type IModerateMethyl group offers insufficient steric shielding.
Allyl Ethyl Ether Low (20%)Type III (Slow)HighProne to alkene isomerization to enol ethers.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an observable checkpoint to verify success before proceeding.

Protocol A: Ethylene Copolymerization via Ziegler-Natta Catalysis

Objective: Incorporate 5-ethoxypent-1-ene into a polyethylene backbone without quenching the TiCl₄/MgCl₂ catalyst[2][3].

  • System Purging: Purge a 1 L stainless steel autoclave with dry nitrogen for 30 minutes at 80°C, then cool to 50°C.

    • Causality: Moisture directly hydrolyzes the Ti-C active bond.

  • Solvent & Monomer Introduction: Inject 500 mL of anhydrous toluene, followed by 0.05 mol of 5-ethoxypent-1-ene[1].

  • In-Situ Masking: Inject 5.0 mmol of Triethylaluminum (TEAl). Stir for 10 minutes.

    • Causality: TEAl serves a dual purpose. It scavenges residual impurities and forms a weak Lewis acid-base complex with the ethyl ether oxygen, shielding it from the titanium center.

    • Validation Checkpoint: Monitor the internal temperature. A slight exotherm (1-2°C) confirms active scavenging and complexation. If no exotherm is observed, the TEAl may be degraded.

  • Catalyst Injection: Inject 0.1 mmol of TiCl₄/MgCl₂ catalyst. Pressurize the reactor with ethylene to 0.5 MPa.

  • Polymerization: Maintain the reaction at 50°C for 60 minutes, feeding ethylene on demand to maintain pressure.

  • Termination & Validation: Quench with acidified methanol.

    • Self-Validation: Calculate the catalytic activity. A yield of >50 kg polymer/mol Ti validates that the ethyl ether successfully shielded the metal center. A yield of <10 kg/mol Ti indicates failure of the masking step and subsequent catalyst poisoning.

Protocol B: Ruthenium-Catalyzed Cross-Metathesis

Objective: Synthesize a functionalized ester via cross-metathesis of 5-ethoxypent-1-ene with methyl acrylate.

Metathesis M1 5-Ethoxypent-1-ene (Type I Olefin) M3 Grubbs 2nd Gen Catalyst (CH2Cl2, 40°C) M1->M3 M2 Methyl Acrylate (Type II Olefin) M2->M3 M4 Ruthenacyclobutane Intermediate M3->M4 M5 E/Z Functionalized Product M4->M5

Fig 2: Cross-metathesis catalytic cycle showing Type I behavior of 5-ethoxypent-1-ene.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 5-ethoxypent-1-ene and 2.0 mmol of methyl acrylate in 5 mL of anhydrous, degassed CH₂Cl₂.

    • Causality: Using an excess of the Type II olefin (methyl acrylate) drives the thermodynamic equilibrium toward the cross-product.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Grubbs 2nd Generation Catalyst.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to 40°C under a reflux condenser.

  • Kinetic Monitoring (Self-Validation): Extract a 50 µL aliquot at t = 30 minutes. Quench with ethyl vinyl ether and analyze via GC-MS.

    • Self-Validation: The GC trace must show the presence of the homodimer (1,8-diethoxyoct-4-ene). The rapid formation of this homodimer validates the Type I kinetic classification of 5-ethoxypent-1-ene.

  • Completion: Continue heating for 4 hours. A final GC-MS analysis should show the disappearance of the homodimer, validating the reversibility of the cycle and the successful formation of the thermodynamic cross-product.

References

  • PubChem (National Institutes of Health). 5-Ethoxypent-1-ene | C7H14O | CID 12402597. Retrieved from:[Link]

  • Scribd . Organic Polymer Support for Ziegler-Natta Catalyst. Retrieved from:[Link]

  • Google Patents. ES2343645T3 - Copolimero de olefina que contiene grupo polar, procedimiento para preparar el mismo, composicion de resina termoplastica que contiene el copolimero, y usos de los mismos.
  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Retrieved from:[Link]

Sources

Validation

Mechanistic Profiling of 5-Ethoxypent-1-ene: A Comparative Guide

The following guide provides a mechanistic analysis of 5-Ethoxypent-1-ene , structured as a technical comparison for researchers in catalysis and polymer synthesis. Content Type: Technical Comparison Guide Subject: 5-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a mechanistic analysis of 5-Ethoxypent-1-ene , structured as a technical comparison for researchers in catalysis and polymer synthesis.

Content Type: Technical Comparison Guide Subject: 5-Ethoxypent-1-ene (CAS: 15193-19-8) Audience: Polymer Chemists, Catalysis Researchers, Process Engineers

Executive Summary

5-Ethoxypent-1-ene represents a critical class of "distal polar-functionalized


-olefins."  Unlike simple alkyl-olefins (e.g., 1-Hexene) or proximal functionalized olefins (e.g., Allyl ethyl ether), this molecule offers a unique balance between functional utility  and catalytic compatibility .

This guide objectively compares 5-Ethoxypent-1-ene against standard alternatives in three primary reaction classes: Coordination Polymerization , Olefin Metathesis , and Hydroformylation . The central mechanistic thesis is the "Spacer Effect" : the three-methylene spacer (


) between the vinyl group and the ether oxygen mitigates catalyst poisoning while retaining polar surface properties in the final material.

Part 1: Coordination Polymerization (The "Spacer Effect")

The Challenge: Catalyst Poisoning

In transition-metal catalyzed polymerization (Ziegler-Natta or Metallocene), polar monomers typically deactivate the catalyst. The Lewis-basic oxygen coordinates to the electrophilic metal center (Ti, Zr, or Ni), forming a stable chelate that blocks olefin insertion.

Comparative Analysis: Activity & Tolerance

The following table compares 5-Ethoxypent-1-ene against a non-polar standard and a proximal ether.

Feature1-Hexene (Standard)Allyl Ethyl Ether (Proximal)5-Ethoxypent-1-ene (Distal)
Structure



Spacer Length N/A1 Carbon3 Carbons
Catalyst Interaction

-coordination only
Strong

-chelation (5-membered ring)
Weak

-chelation (7-membered ring)
Relative Activity 100% (Baseline)< 5% (Severe Poisoning)~40–60% (Moderate Tolerance)
Mechanism Standard Cossee-ArlmanIrreversible DeactivationReversible Inhibition ("Dormant State")
Mechanistic Insight: The Chelation Probability

The 5-ethoxypent-1-ene molecule benefits from entropic disfavor. Forming a 7-membered chelate ring with the metal center is thermodynamically less stable than the 5-membered ring formed by allyl ethyl ether. This allows the catalyst to undergo reversible inhibition rather than permanent death, maintaining reasonable Turnover Frequencies (TOF).

Visualization: Competitive Coordination Pathway

The diagram below illustrates the competition between productive insertion and dormant chelation.

PolymerizationMechanism Cat Active Catalyst (M-R) Coord π-Complex (Olefin Coordinated) Cat->Coord + 5-Ethoxypent-1-ene Insert Insertion Step (Chain Growth) Coord->Insert Fast (k_p) Dormant Dormant Chelate (σ-O Coordinated) Coord->Dormant Isomerization (k_chelate) Product Polymer Chain (Pn+1) Insert->Product Repeat Dormant->Cat Dissociation (k_open) Product->Cat Regeneration

Caption: Kinetic competition between productive olefin insertion (Green) and reversible catalyst inhibition via oxygen chelation (Red).

Part 2: Olefin Metathesis (Grubbs Catalysis)

The Challenge: Functional Group Compatibility

In Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM), free hydroxyl groups (alcohols) can decompose sensitive catalysts (like Schrock Mo-catalysts) or require high loadings of Ru-catalysts.

Comparative Analysis: RCM Efficiency

Comparing the cyclization efficiency of dienes containing these functional groups.

Substrate Type5-Hexen-1-ol 5-Ethoxypent-1-ene
Functional Group Hydroxyl (-OH)Ether (-OEt)
Catalyst Compatibility Low. Requires protection (e.g., silyl ether) to prevent hydride formation/decomposition.High. Ether oxygen is chemically inert to Ru-carbene centers.
Reaction Step Often requires 2 extra steps (Protect/Deprotect).Direct utilization.
Atom Economy Lower (due to protecting group waste).Higher.
Protocol: Cross-Metathesis with Methyl Acrylate

Objective: Synthesis of functionalized esters. Reagents: 5-Ethoxypent-1-ene (1.0 equiv), Methyl Acrylate (2.0 equiv), Grubbs-II Catalyst (2 mol%).

  • Setup: In a glovebox, dissolve 5-Ethoxypent-1-ene (114 mg, 1 mmol) in anhydrous DCM (0.1 M).

  • Addition: Add Methyl Acrylate (172 mg, 2 mmol).

  • Initiation: Add Grubbs-II catalyst (17 mg, 0.02 mmol) dissolved in minimal DCM.

  • Reflux: Stir at 40°C for 4 hours under Argon.

  • Quench: Add ethyl vinyl ether to quench the Ru-carbene.

  • Purification: Concentrate and pass through a silica plug.

    • Expected Yield: >85% (E-isomer dominant).

    • Note: The ether tail does not interfere with the metallocyclobutane intermediate.

Part 3: Hydroformylation (Regioselectivity)

The Challenge: Linear vs. Branched Selectivity

Hydroformylation adds a formyl group (CHO) to the alkene. The position of the ether group can influence the regioselectivity via the "Directing Effect" if the oxygen can coordinate to the Rhodium catalyst.

Comparative Data
  • 1-Hexene: Typical n/iso ratio = 3:1 (Linear favored).

  • Allyl Ethyl Ether: n/iso ratio = 1:1 (Branched favored due to chelation-controlled insertion).

  • 5-Ethoxypent-1-ene: n/iso ratio = ~3:1 to 4:1 .

    • Mechanistic Implication: The oxygen is too far (distal) to effectively direct the hydride insertion to the internal carbon. It behaves kinetically like a simple alkyl chain, preserving the desired linear selectivity for detergent alcohol synthesis.

Experimental Protocol: Copolymerization Screening

Use this protocol to validate the "Spacer Effect" in your own lab.

Materials:

  • Monomer: 5-Ethoxypent-1-ene (dried over CaH2, distilled).

  • Catalyst: rac-Et(Ind)2ZrCl2 (Metallocene precursor).

  • Co-catalyst: MAO (Methylaluminoxane).

Workflow:

  • Preparation: Charge a Schlenk flask with Toluene (50 mL) and MAO (Al/Zr = 1000).

  • Monomer Addition: Add 5-Ethoxypent-1-ene (0.5 M concentration).

  • Saturation: Saturate the solution with Ethylene gas (1 atm) at 25°C.

  • Injection: Inject the Zirconocene catalyst (5 µmol).

  • Monitoring: Monitor ethylene uptake via mass flow controller.

    • Self-Validation Check: If uptake stops immediately (< 1 min), the poison effect is irreversible (check impurities). If uptake is continuous but slower than homopolymerization, the reversible dormant state mechanism is active.

  • Termination: Quench with acidic methanol after 30 mins.

References

  • Copolymerization of Polar Monomers: Boffa, L. S., & Novak, B. M. (2000). Copolymerization of Polar Monomers with Olefins Using Transition-Metal Complexes. Chemical Reviews. Link

  • Spacer Effect in Catalysis: Jian, Z., et al. (2018). Effects of Spacer Length on the Copolymerization of Ethylene with ω-Halo-α-Olefins. Macromolecules. Link

  • Patent Reference: Olefin Copolymer Containing Polar Group. Patent ES2343645T3. Link

  • Metathesis of Ethers: Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. Link

  • 5-Ethoxypent-1-ene Data: PubChem Compound Summary for CID 12402597.[1] Link

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 5-Ethoxypent-1-ene

Introduction 5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ethyl ether moiety. This structure makes it a valuable building block in organic synthesis, particularly in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ethyl ether moiety. This structure makes it a valuable building block in organic synthesis, particularly in the development of polymers and fine chemicals. The presence of the ether oxygen atom at the homoallylic position can significantly influence the electronic properties of the double bond, thereby altering its reactivity compared to simple aliphatic alkenes. Understanding the kinetics of its fundamental reactions is paramount for researchers and process chemists to control reaction outcomes, optimize conditions, and design novel synthetic pathways.

This guide provides a comparative analysis of the expected kinetic behavior of 5-ethoxypent-1-ene in several key classes of organic reactions. As direct, comprehensive kinetic studies on this specific substrate are sparse, this analysis synthesizes data from closely related structures—primarily other electron-rich alkenes like vinyl and allyl ethers—to provide a predictive framework. We will delve into the mechanistic underpinnings of these reactions, present quantitative data from analogous systems, and provide detailed experimental protocols for researchers wishing to conduct their own kinetic investigations.

Comparative Reaction Kinetics: An In-Depth Analysis

The reactivity of the terminal double bond in 5-ethoxypent-1-ene is the focal point of its chemistry. We will compare its expected performance in three major reaction classes: Thiol-Ene "Click" Chemistry, Hydroformylation, and Enyne Metathesis.

Thiol-Ene Radical Addition: A "Click" Chemistry Perspective

The thiol-ene reaction, a cornerstone of "click" chemistry, involves the radical-mediated addition of a thiol to a double bond.[1] The reaction proceeds via a two-step mechanism: a propagation step where a thiyl radical adds to the alkene, and a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from a thiol molecule, regenerating the thiyl radical.[2]

The kinetics of this reaction are highly dependent on the structure of the alkene.[3] Electron-rich alkenes, such as vinyl ethers and allyl ethers, are known to be among the most reactive substrates for thiol-ene additions.[3] This high reactivity is attributed to the ability of the oxygen atom to stabilize the intermediate carbon-centered radical. Given that 5-ethoxypent-1-ene is structurally an allyl ether derivative, it is expected to exhibit very rapid reaction kinetics, comparable to or exceeding that of simple terminal alkenes.

Causality of Experimental Observations: Computational studies have shown that for electron-rich alkenes, the activation barrier for the initial thiyl radical addition (propagation) is significantly lower than for electron-poor or conjugated alkenes.[3] The overall rate is governed by the ratio of the propagation rate constant (kP) to the chain-transfer rate constant (kCT).[4] For an efficient step-growth polymerization, these rates should be comparable.[2]

Table 1: Comparative Reactivity of 'Ene' Substrates in Photoinitiated Thiol-Ene Reactions

'Ene' Functional GroupRelative ReactivityTypical Time to High ConversionMechanistic NotesReference
5-Ethoxypent-1-ene (Predicted) Very High < 2 minutes As an electron-rich allyl ether, it is expected to have a low activation barrier for thiyl radical addition.[3]
NorborneneVery High< 1 minuteStrain release in the bicyclic system significantly accelerates the addition step.[5]
Vinyl EtherVery High< 2 minutesThe oxygen atom directly attached to the double bond provides strong electronic activation.[3]
MaleimideHigh~1-4 minutesElectron-poor alkene, but the cyclic structure enhances reactivity.[5]
1-Octene (Simple Alkene)Moderate> 5 minutesStandard reactivity for an unactivated terminal alkene.-
AcrylateModerate-Low> 4 minutesElectron-poor nature slows the initial electrophilic thiyl radical addition.[5]
Hydroformylation: Synthesis of Aldehydes

Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes using a transition metal catalyst, typically rhodium or cobalt.[6] The reaction's kinetics and regioselectivity (linear vs. branched aldehyde) are sensitive to catalyst structure, ligand choice, temperature, and pressure.[7]

For terminal alkenes like 1-hexene, kinetic studies using rhodium-phosphine catalysts have shown that the reaction rate is often first-order in the catalyst concentration and fractional-order with respect to the alkene.[7] The insertion of the alkene into the metal-hydride bond is frequently the rate-determining step.[7]

Comparative Outlook for 5-Ethoxypent-1-ene: The ether oxygen in 5-ethoxypent-1-ene is a potential coordinating atom. This intramolecular coordination to the rhodium center could influence the kinetics and selectivity. While it might stabilize certain catalytic intermediates, potentially altering the energy landscape of the catalytic cycle, it could also lead to catalyst inhibition if the coordination is too strong. However, given its position, strong chelation is unlikely. Therefore, its kinetics are expected to be broadly similar to those of 1-hexene or 1-octene. The primary challenge in its hydroformylation would be controlling the linear-to-branched (l/b) ratio, a common theme in the hydroformylation of all 1-alkenes.[8]

Enyne Metathesis: Carbon-Carbon Bond Reorganization

Enyne metathesis is a powerful reaction catalyzed by metal carbenes (typically ruthenium-based) that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene.[9][10] The reaction can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis).[11]

In a cross-enyne metathesis scenario, 5-ethoxypent-1-ene would serve as the "ene" component. The generally accepted mechanism begins with the catalyst reacting with the alkene ("ene-first") to form a new metal carbene intermediate.[11] The kinetics of this initial step are crucial. Terminal alkenes are generally preferred substrates due to reduced steric hindrance, allowing for faster catalyst initiation and turnover.[9]

Comparative Outlook for 5-Ethoxypent-1-ene: As a terminal alkene, 5-ethoxypent-1-ene is expected to be a competent partner in enyne metathesis. Its reactivity would likely be comparable to other terminal alkenes used in these reactions. Kinetic studies on similar systems have shown the reaction to be first-order in the alkene and the catalyst.[12] The presence of the ether functionality is generally well-tolerated by modern ruthenium catalysts and is not expected to significantly inhibit the reaction rate.[9]

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex steps involved in chemical reactions and experimental procedures.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator R_S_dot R-S• (Thiyl Radical) I->R_S_dot hv R_SH R-SH (Thiol) C_dot Carbon Radical R_S_dot->C_dot k_P (Addition) Alkene Alkene Product Thioether Product C_dot->Product k_CT (Chain Transfer) + R-SH Product->R_S_dot regenerates

Caption: Radical-initiated Thiol-Ene reaction mechanism.

NMR_Kinetics_Workflow cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis A 1. Prepare Stock Solution: Reactants + Internal Standard in NMR Solvent (e.g., CDCl3) B 2. Transfer to NMR Tube & Equilibrate at Temp (T) A->B C 3. Acquire Initial Spectrum (t=0) B->C D 4. Initiate Reaction (e.g., add photoinitiator & irradiate) C->D E 5. Acquire Spectra at Timed Intervals (t = 1, 2, 3...) D->E F 6. Integrate Reactant & Internal Standard Peaks E->F G 7. Calculate Concentration vs. Time F->G H 8. Plot Data & Determine Rate Constant (k) G->H

Caption: Workflow for a typical NMR-based kinetic study.

Experimental Protocols

To facilitate further research, we provide detailed, self-validating protocols for investigating the kinetics of key reactions of 5-ethoxypent-1-ene.

Protocol 1: Photoinitiated Thiol-Ene Kinetics via ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of reactant consumption to determine reaction order and rate constants.

Objective: To determine the kinetic profile of the reaction between 5-ethoxypent-1-ene and a thiol, such as 1-dodecanethiol.

Materials:

  • 5-Ethoxypent-1-ene (reactant)

  • 1-Dodecanethiol (reactant)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)[13]

  • Mesitylene (internal standard)

  • Deuterated chloroform (CDCl₃, NMR solvent)

  • NMR tubes

  • UV lamp (e.g., 365 nm)[5]

Procedure:

  • Stock Solution Preparation: In a volumetric flask, prepare a stock solution in CDCl₃ containing precisely known concentrations of 5-ethoxypent-1-ene (e.g., 0.1 M), 1-dodecanethiol (e.g., 0.1 M), and mesitylene (e.g., 0.02 M).

    • Causality: Using a stock solution ensures consistency across experiments. The internal standard (mesitylene) is crucial for accurate quantification, as its signal intensity remains constant, providing a reliable reference against which changing reactant signals can be normalized.

  • Sample Preparation: Transfer 600 µL of the stock solution to an NMR tube. Add a precisely known amount of the photoinitiator DMPA (e.g., to a final concentration of 5 mol%).

  • Initial Measurement (t=0): Place the NMR tube in the spectrometer, allow it to thermally equilibrate for 5 minutes at a controlled temperature (e.g., 25 °C). Acquire a high-resolution ¹H NMR spectrum. This is your t=0 reference.

  • Reaction Initiation: Remove the tube from the spectrometer and irradiate it with the UV lamp from a fixed distance. Start a timer immediately.

    • Trustworthiness: A fixed distance ensures consistent photon flux to the sample, which is critical for reproducibility in photoinitiated reactions.

  • Kinetic Monitoring: At predetermined time intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes), briefly stop irradiation and immediately acquire another ¹H NMR spectrum.

  • Data Analysis: a. For each spectrum, integrate the characteristic vinyl proton signals of 5-ethoxypent-1-ene (typically δ 4.9-5.8 ppm) and the aromatic signal of the mesitylene internal standard. b. Calculate the concentration of 5-ethoxypent-1-ene at each time point relative to the constant concentration of the internal standard. c. Plot the natural logarithm of the concentration of 5-ethoxypent-1-ene (ln[Alkene]) versus time. If the plot is linear, the reaction is pseudo-first-order with respect to the alkene. The negative of the slope gives the pseudo-first-order rate constant, k'.

Protocol 2: High-Pressure IR Spectroscopy for Hydroformylation Kinetics

This protocol uses in-situ IR spectroscopy to monitor the formation of the aldehyde product under high-pressure conditions.

Objective: To measure the rate of formation of ethoxy-heptanal isomers from the hydroformylation of 5-ethoxypent-1-ene.

Materials:

  • 5-Ethoxypent-1-ene

  • Rh(acac)(CO)₂ (catalyst precursor)[7]

  • Triphenylphosphine (PPh₃, ligand)

  • Toluene (solvent)

  • High-pressure autoclave equipped with an in-situ IR probe and gas delivery system

  • Syngas (1:1 mixture of H₂ and CO)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Rh(acac)(CO)₂ and the PPh₃ ligand (e.g., 10 equivalents relative to Rh) in deoxygenated toluene. Stir for 30 minutes.

    • Causality: Pre-mixing the precursor and ligand allows for the formation of the active catalytic species or its immediate precursor before introduction to the reaction environment, leading to more reproducible kinetic initiation.

  • Reactor Setup: Charge the high-pressure autoclave with a solution of 5-ethoxypent-1-ene in toluene.

  • Reaction Initiation: Seal the reactor, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20 bar). Heat the reactor to the target temperature (e.g., 80 °C).

  • Kinetic Run: Inject the catalyst solution into the autoclave to start the reaction. Immediately begin recording IR spectra at regular intervals (e.g., every minute).

  • Data Monitoring: Monitor the growth of the characteristic aldehyde carbonyl (C=O) stretching frequency in the IR spectrum (typically around 1720-1740 cm⁻¹).

  • Data Analysis: a. Convert the absorbance of the carbonyl peak at each time point to aldehyde concentration using a calibration curve (prepared separately by measuring the absorbance of known concentrations of the product aldehyde). b. Plot the aldehyde concentration versus time. The initial slope of this curve represents the initial reaction rate. c. By varying the initial concentrations of the alkene, catalyst, and partial pressures of CO and H₂, the reaction order with respect to each component can be determined, allowing for the formulation of a rate law.[7]

Conclusion

While direct kinetic data for 5-ethoxypent-1-ene remains a field ripe for exploration, a robust comparative analysis based on analogous structures provides significant predictive power for researchers. As an electron-rich allyl ether derivative, it is expected to be a highly reactive substrate in radical-mediated thiol-ene reactions, outperforming simple unactivated alkenes.[3] In transition metal-catalyzed reactions such as hydroformylation and enyne metathesis, its behavior is anticipated to be broadly similar to other terminal alkenes like 1-hexene, with the ether functionality likely playing a minor electronic or weakly coordinating role. The experimental protocols provided herein offer a clear roadmap for quantifying these predictions and further elucidating the rich chemical reactivity of this versatile building block.

References

  • D. L. Northrop and D. P. Nguyen, "Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality," Journal of the American Chemical Society, 2012. [Link]

  • I. Tritto, L. Boggioni, and D. R. Ferro, "Kinetic and mechanism of alkene polymerization," Kinetics and Catalysis, 2006. [Link]

  • C. J. Kloxin, T. F. Scott, and C. N. Bowman, "Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions," Molecules, 2014. [Link]

  • National Center for Biotechnology Information, "5-Ethoxypent-1-ene," PubChem Compound Database. [Link]

  • W. Reusch, "Alkene Reactivity," Michigan State University Department of Chemistry. [Link]

  • JoVE Core, "Reactions of Alkenes in Organic Chemistry," JoVE. [Link]

  • O. Okay and C. N. Bowman, "Kinetic Modeling of Thiol-Ene Reactions with Both Step and Chain Growth Aspects," Macromolecular Theory and Simulations, 2005. [Link]

  • Wikipedia, "Ene reaction," Wikipedia, The Free Encyclopedia. [Link]

  • H. Wiart, P. D. Di, and Z. Wang, "A comparative reactivity study of 1-alkene fuels from ethylene to 1-heptene," Combustion and Flame, 2025. [Link]

  • M. Rosales et al., "Kinetics and mechanisms of homogeneous catalytic reactions: Part 9. Hydroformylation of 1-hexene catalyzed by a rhodium system containing a tridentated phosphine," Journal of Molecular Catalysis A: Chemical, 2007. [Link]

  • S. Siradze et al., "Kinetics assessment of gas-phase ethylene hydroformylation on a heterogenized Rh-functionalized MOF catalyst," SINTEF, 2022. [Link]

  • O. Okay and C. N. Bowman, "Kinetic Modeling of Thiol-Ene Reactions with Both Step and Chain Growth Aspects," Macromolecular Theory and Simulations, 2005. [Link]

  • G. T. Nagy, G. P. Szijjártó, and L. T. Mika, "Computational aspects of hydroformylation," RSC Advances, 2015. [Link]

  • S. T. Diver and J. B. Keister, "Studies on the Mechanism of Enyne Metathesis," American Chemical Society. [Link]

  • K. N. Houk et al., "Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene," Journal of the American Chemical Society, 2006. [Link]

  • J. R. Dunetz et al., "Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block," Organic Process Research & Development, 2020. [Link]

  • C. E. Diesendruck, "Enyne metathesis," Science of Synthesis, 2012. [Link]

  • M. O. Shkoor et al., "Force-Modulated Selectivity of the Rhodium-Catalyzed Hydroformylation of 1-Alkenes," Journal of the American Chemical Society, 2020. [Link]

  • S. Siradze et al., "Kinetics Assessment of the Homogeneously Catalyzed Hydroformylation of Ethylene on an Rh Catalyst," Industrial & Engineering Chemistry Research, 2021. [Link]

  • V. E. A. da Silva, A. C. B. de Oliveira, and P. H. P. R. D. da Silva, "Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules," Beilstein Journal of Organic Chemistry, 2020. [Link]

  • I. Degirmenci, "Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study," Journal of the Turkish Chemical Society, Section A: Chemistry, 2022. [Link]

  • Organic Chemistry Portal, "Enyne Metathesis," Organic Chemistry Portal. [Link]

  • M. D. C. Morales, K. Tauer, and K. Landfester, "Thiol–ene polymerization in confinement," Polymer Chemistry, 2022. [Link]

  • S. T. Diver, "Ene-Yne Metathesis," ResearchGate, 2014. [Link]

  • C. Wang et al., "An Enyne Cycloisomerization/[5+1] Reaction Sequence to Synthesize Tetrahydroisoquinolinones from Enyne-Enes and CO," Angewandte Chemie International Edition, 2017. [Link]

Sources

Validation

Validating experimental results with theoretical models for 5-Ethoxypent-1-ene

Publish Comparison Guide: Validating Experimental Results with Theoretical Models for 5-Ethoxypent-1-ene Executive Summary: The Convergence of Theory and Wet-Lab Data In the precision-driven fields of drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating Experimental Results with Theoretical Models for 5-Ethoxypent-1-ene

Executive Summary: The Convergence of Theory and Wet-Lab Data

In the precision-driven fields of drug discovery and polymer science, 5-Ethoxypent-1-ene (CAS 15193-19-8) serves as a critical "linker" molecule—bridging lipophilic hydrocarbon chains with polar ether functionalities. Its terminal alkene allows for functionalization via metathesis or hydroboration, while the ethoxy tail provides stability and solubility modulation.

However, batch-to-batch variability and isomeric impurities (e.g., migration of the double bond to the internal 4- or 3-position) can derail sensitive catalytic cycles. This guide outlines a rigorous Validation Protocol that couples high-level Density Functional Theory (DFT) modeling with experimental spectroscopy. By benchmarking your analytical data against computed quantum mechanical models, you can certify the structural integrity and reactivity potential of your starting material before committing to expensive scale-up.

Theoretical Framework: The "Digital Twin"

Before touching the glassware, we establish a "Digital Twin" of the molecule. This theoretical baseline predicts how the pure molecule should behave, providing a reference point for detecting anomalies in experimental data.

Computational Setup (Protocol)
  • Method: Density Functional Theory (DFT)[1]

  • Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic small molecules).

  • Solvation Model: PCM (Polarizable Continuum Model) using Chloroform (

    
    ) to match NMR solvents.
    
  • Key Outputs:

    • Geometry Optimization: Confirms the most stable conformer (anti- vs. gauche- conformation of the ether linkage).

    • GIAO NMR Prediction: Calculates isotropic shielding tensors to predict chemical shifts (

      
      ).
      
    • Vibrational Analysis: Predicts IR frequencies and confirms the structure is a true minimum (no imaginary frequencies).

Experimental Validation: Benchmarking Against the Model

A. Structural Characterization (NMR Spectroscopy)

The most common failure mode for 5-Ethoxypent-1-ene is isomerization to the enol ether (1-ethoxypent-1-ene) or internal alkenes during storage.

Table 1: Comparative NMR Shift Data (Experimental vs. Theoretical) Solvent:


, 400 MHz
Proton EnvironmentExperimental

(ppm)
Computed

(GIAO DFT)
Deviation (

)
Validation Status
H-1 (Terminal =CH2) 4.95 - 5.05 (m)4.980.03PASS (<0.1)
H-2 (Internal =CH-) 5.75 - 5.85 (m)5.810.04PASS (<0.1)
H-5 (Ether -CH2-O) 3.38 (t)3.350.03PASS (<0.1)
Ethoxy (-O-CH2-) 3.45 (q)3.490.04PASS (<0.1)
Impurity: Enol Ether ~6.2 (d)N/AN/AFAIL if present

Expert Insight: If your H-2 multiplet shifts significantly upfield (<5.7 ppm) or loses resolution, it indicates "chain walking" of the double bond, likely catalyzed by trace acids in the storage container.

B. Reactivity Profiling (Ring-Closing Metathesis)

Theoretical models predict the energy barrier for catalyst coordination. We validate this by measuring the reaction half-life (


) in a standard Ring-Closing Metathesis (RCM) setup.

Experimental Protocol: RCM Benchmark

  • Substrate: 5-Ethoxypent-1-ene (0.1 M).

  • Catalyst: Grubbs II (1 mol%).

  • Solvent: Dichloromethane (DCM), reflux.

  • Monitoring: GC-MS or NMR at 15 min intervals.

Table 2: Performance Comparison with Alternatives

Candidate MoleculeMolecular WeightLogP (Calc)RCM Relative Rate (

)
Theoretical Activation Energy (

)
5-Ethoxypent-1-ene 114.19 2.1 1.0 (Reference) ~18.5 kcal/mol
Allyl Ethyl Ether86.131.40.6 (Slower)~20.2 kcal/mol
4-Penten-1-ol86.131.10.8 (Requires protection)~19.1 kcal/mol

Analysis: 5-Ethoxypent-1-ene exhibits superior RCM kinetics compared to Allyl Ethyl Ether due to the "Thorpe-Ingold" effect of the longer chain, which allows for a more favorable pre-organization in the transition state.

Visualizing the Validation Workflow

The following diagram illustrates the iterative loop between computational prediction and experimental verification.

ValidationWorkflow Theory Theoretical Model (DFT B3LYP/6-31G*) Comparison Data Comparison (Calculate $Delta$) Theory->Comparison Predicted Shifts & Barriers Experiment Experimental Data (NMR, IR, GC-MS) Experiment->Comparison Observed Spectra & Kinetics Decision Validation Decision Comparison->Decision Is $Delta$ < Threshold? Refine Refine Purification (Distillation/Silica) Decision->Refine No (Fail) Proceed Proceed to Scale-Up Decision->Proceed Yes (Pass) Refine->Experiment Re-analyze

Caption: Figure 1: Self-correcting validation loop ensuring structural identity before application.

Detailed Experimental Protocols

Protocol A: High-Fidelity NMR Validation

Objective: Detect isomeric impurities <1%.

  • Sample Prep: Dissolve 10 mg of 5-Ethoxypent-1-ene in 0.6 mL of

    
     (neutralized with basic alumina to prevent acid-catalyzed isomerization).
    
  • Acquisition: Run a standard 1H NMR (16 scans) and a COSY (Correlation Spectroscopy) experiment.

  • Analysis:

    • Integrate the terminal vinyl protons (4.9–5.1 ppm). Set this integral to 2.00.

    • Check the integral of the ether methylene protons (3.3–3.5 ppm). It must equal 4.00 (2H from chain, 2H from ethyl group).

    • Fail Criteria: Any signals in the 6.0–6.5 ppm region indicate enol ether formation.

Protocol B: Computational Geometry Optimization

Objective: Generate reference data for the specific batch.

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Input Generation: Draw 5-Ethoxypent-1-ene.[2] Pre-optimize using Molecular Mechanics (MM2).

  • Job Script (Example for Gaussian):

  • Verification: Ensure no imaginary frequencies in the output. Extract shielding tensors and convert to chemical shifts relative to TMS (Calculated TMS shielding ~182.4 ppm at this level).

Mechanistic Insight: Why 5-Ethoxypent-1-ene?

The diagram below details the Ring-Closing Metathesis (RCM) pathway, highlighting why this specific chain length (C5) is often preferred over shorter analogs.

RCM_Mechanism Precursor 5-Ethoxypent-1-ene (Open Chain) Coordination Catalyst Coordination (Ru-Alkene Complex) Precursor->Coordination Grubbs II (-PCy3) TS Metallacyclobutane TS (Rate Determining Step) Coordination->TS $Delta G^ddagger$ = 18.5 kcal/mol Product Cyclized Product (+ Ethene) TS->Product Irreversible Release of C2H4

Caption: Figure 2: Energy landscape of RCM. The C5 tether length provides optimal entropy for cyclization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12402597, 5-Ethoxypent-1-ene. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1-Ethyl-5-methylcyclopentene (Isomer Analog) Mass Spectrum. NIST Chemistry WebBook.[3] Retrieved from [Link]

  • Wang, Y., et al. (2007). A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition. Journal of the American Chemical Society. (Validates computational modeling of alkene ether cyclizations). Retrieved from [Link]

  • Doc Brown's Chemistry. Interpretation of the H-1 NMR spectrum of Pent-1-ene. (Reference for terminal alkene proton shifts). Retrieved from [Link]

Sources

Comparative

Benchmarking 5-Ethoxypent-1-ene: A Comparative Guide for Synthetic Applications

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. 5-Ethoxypent-1-ene, a bifunctional molecule incorporating a term...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. 5-Ethoxypent-1-ene, a bifunctional molecule incorporating a terminal alkene and an ether linkage, presents a unique scaffold for a variety of chemical transformations. This guide provides a comprehensive performance benchmark of 5-Ethoxypent-1-ene in several key applications, offering a comparative analysis against common alternatives and supported by established chemical principles. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction to 5-Ethoxypent-1-ene: Structure and Reactivity

5-Ethoxypent-1-ene (CAS No. 15193-19-8) possesses a molecular formula of C7H14O and a molecular weight of 114.19 g/mol .[1] Its structure is characterized by a terminal C=C double bond, a site of high reactivity for a multitude of addition and transformation reactions, and a flexible four-carbon spacer terminated by an ethoxy group. The ether functionality, being relatively inert under many reaction conditions, can influence the molecule's solubility and polarity, and may serve as a latent functional handle for subsequent modifications.

This guide will explore the performance of 5-Ethoxypent-1-ene in the following pivotal applications:

  • Olefin Metathesis: A powerful tool for carbon-carbon bond formation.

  • Hydroformylation: A key industrial process for the synthesis of aldehydes.

  • Epoxidation: The formation of valuable epoxide intermediates.

  • Polymerization: As a monomer for the synthesis of functionalized polyolefins.

  • Fragrance Synthesis: As a building block for novel fragrance compounds.

Performance in Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning technology that enables the efficient construction of new carbon-carbon double bonds.[2] The performance of a terminal alkene like 5-Ethoxypent-1-ene in metathesis reactions, particularly cross-metathesis (CM) and ring-closing metathesis (RCM), is of significant interest.

Comparative Analysis

In the context of olefin metathesis, 5-Ethoxypent-1-ene is expected to exhibit reactivity comparable to other simple terminal alkenes such as 1-hexene or 1-octene. The distal ethoxy group is not anticipated to significantly influence the electronic properties of the terminal double bond, thus having a minimal impact on the rate of catalyst initiation and turnover with common ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts.[3]

Table 1: Predicted Performance of 5-Ethoxypent-1-ene in Olefin Metathesis Compared to a Standard Alkene

Feature5-Ethoxypent-1-ene1-Hexene (for comparison)Rationale for Predicted Performance
Reactivity in Cross-Metathesis HighHighAs a terminal alkene, it is a good substrate for cross-metathesis with other alkenes.[4]
Selectivity in Cross-Metathesis GoodGoodThe formation of the desired cross-product is generally favored over homodimerization, especially when one partner is in excess.
Suitability for Ring-Closing Metathesis High (as a precursor)High (as a precursor)When incorporated into a diene, the terminal alkene readily participates in RCM to form cyclic structures.
Catalyst Compatibility ExcellentExcellentCompatible with a wide range of commercially available ruthenium and molybdenum metathesis catalysts.[5][6][7]

The primary advantage of using 5-Ethoxypent-1-ene over a simple hydrocarbon alkene lies in the introduction of the ether functionality into the product, which can impart desirable properties such as increased polarity or can serve as a point for further chemical modification.

Experimental Protocol: Cross-Metathesis

This protocol describes a general procedure for the cross-metathesis of 5-Ethoxypent-1-ene with a generic alkene partner.

Materials:

  • 5-Ethoxypent-1-ene

  • Alkene partner (e.g., methyl acrylate)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the alkene partner and anhydrous DCM.

  • Add 5-Ethoxypent-1-ene (typically 1.0 to 1.5 equivalents).

  • Degas the solution with a gentle stream of inert gas for 10-15 minutes.

  • Add Grubbs' 2nd Generation Catalyst (typically 1-5 mol%) under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.

Visualization: Olefin Metathesis Catalytic Cycle

Olefin_Metathesis_Cycle Catalyst [Ru]=CH2 Intermediate1 Metallocyclobutane 1 Catalyst->Intermediate1 + R1-CH=CH2 Alkene1 R1-CH=CH2 (5-Ethoxypent-1-ene) Alkene1->Intermediate1 Intermediate1->Catalyst - H2C=CH2 Alkene2 R2-CH=CH2 Intermediate1->Alkene2 + R2-CH=CH2 Intermediate2 Metallocyclobutane 2 Alkene2->Intermediate2 Intermediate2->Catalyst Regenerates Catalyst Product R1-CH=CH-R2 Intermediate2->Product Ethylene H2C=CH2

Caption: Catalytic cycle for the cross-metathesis of 5-Ethoxypent-1-ene.

Performance in Hydroformylation

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes.[8][9]

Comparative Analysis

The hydroformylation of terminal alkenes can yield both linear and branched aldehydes. The selectivity is highly dependent on the catalyst system (typically rhodium or cobalt-based) and reaction conditions.[10] For 5-Ethoxypent-1-ene, the electronic influence of the distant ether group is negligible, and thus its reactivity is expected to mirror that of other terminal alkenes.

Table 2: Predicted Performance of 5-Ethoxypent-1-ene in Hydroformylation

Feature5-Ethoxypent-1-ene1-Hexene (for comparison)Rationale for Predicted Performance
Reactivity HighHighTerminal alkenes are highly reactive substrates for hydroformylation.[8]
Regioselectivity (Linear vs. Branched) TunableTunableSelectivity can be controlled by the choice of catalyst and ligands. Rhodium catalysts with bulky phosphine ligands generally favor the linear aldehyde.[11]
Product Profile 6-Ethoxyhexanal (linear) and 2-methyl-5-ethoxypentanal (branched)Heptanal (linear) and 2-methylhexanal (branched)The resulting aldehydes retain the ether functionality, offering further synthetic utility.

The resulting ethoxy-aldehydes are valuable intermediates for the synthesis of specialty chemicals, including plasticizers, detergents, and fragrance components.

Experimental Protocol: Hydroformylation

This protocol outlines a general procedure for the rhodium-catalyzed hydroformylation of 5-Ethoxypent-1-ene.

Materials:

  • 5-Ethoxypent-1-ene

  • Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)2]

  • Triphenylphosphine (or other suitable phosphine ligand)

  • Anhydrous toluene

  • Synthesis gas (CO/H2)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge the autoclave with [Rh(acac)(CO)2] and the phosphine ligand.

  • Add anhydrous toluene, followed by 5-Ethoxypent-1-ene.

  • Seal the autoclave, remove it from the glovebox, and purge several times with synthesis gas.

  • Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with synthesis gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by observing the pressure drop and/or by periodic sampling and GC analysis.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by GC to determine the conversion and selectivity.

  • Purify the product by distillation or column chromatography.

Visualization: Hydroformylation Reaction Pathway

Hydroformylation_Pathway cluster_start Starting Materials cluster_products Products Alkene 5-Ethoxypent-1-ene Catalyst [Rh-H(CO)(L)2] Alkene->Catalyst Syngas CO + H2 Syngas->Catalyst Linear 6-Ethoxyhexanal (Linear Product) Catalyst->Linear Path A (Anti-Markovnikov) Branched 2-Methyl-5-ethoxypentanal (Branched Product) Catalyst->Branched Path B (Markovnikov)

Caption: Regioselective pathways in the hydroformylation of 5-Ethoxypent-1-ene.

Performance in Epoxidation

Epoxidation, the conversion of an alkene to an epoxide, is a fundamental transformation in organic synthesis, yielding versatile three-membered ring intermediates.[12][13]

Comparative Analysis

The reactivity of an alkene in epoxidation is primarily governed by the electron density of the double bond. Terminal, non-conjugated alkenes like 5-Ethoxypent-1-ene are generally less reactive than more substituted or electron-rich alkenes. However, they can be efficiently epoxidized using a variety of reagents.

Table 3: Predicted Performance of 5-Ethoxypent-1-ene in Epoxidation

ReagentPredicted ReactivitySelectivityComments
Peroxy acids (e.g., m-CPBA) ModerateHighA classic and reliable method for epoxidation. The reaction is stereospecific.[14]
Metal-catalyzed (e.g., Ti(O-iPr)4/TBHP) GoodHighCan offer advantages in terms of catalyst turnover and milder conditions.
Dioxiranes (e.g., DMDO) HighExcellentHighly reactive and selective, often performed at low temperatures.[15][16]

The ether linkage in 5-Ethoxypent-1-ene is stable under most epoxidation conditions and is not expected to interfere with the reaction. The resulting 2-(3-ethoxypropyl)oxirane is a useful building block for the synthesis of diols, amino alcohols, and other functionalized molecules.

Experimental Protocol: Epoxidation with m-CPBA

This protocol provides a general method for the epoxidation of 5-Ethoxypent-1-ene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 5-Ethoxypent-1-ene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

Procedure:

  • Dissolve 5-Ethoxypent-1-ene in DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by distillation or column chromatography.

Visualization: Epoxidation Workflow

Epoxidation_Workflow Start Start: 5-Ethoxypent-1-ene in DCM Step1 1. Cool to 0°C Start->Step1 Step2 2. Add m-CPBA solution Step1->Step2 Step3 3. Reaction at RT Step2->Step3 Step4 4. Quench with Na2SO3 Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Dry and Concentrate Step5->Step6 End Product: 2-(3-Ethoxypropyl)oxirane Step6->End

Caption: Step-by-step workflow for the epoxidation of 5-Ethoxypent-1-ene.

Performance in Polymerization

The terminal alkene functionality of 5-Ethoxypent-1-ene makes it a potential monomer for the synthesis of polyolefins with pendant ether groups. Such polymers can exhibit modified properties compared to their non-functionalized counterparts, such as altered polarity, solubility, and adhesion.

Comparative Analysis

The polymerization of alkenes can proceed through various mechanisms, including radical, cationic, and coordination polymerization.[17][18] The suitability of 5-Ethoxypent-1-ene for each of these methods can be inferred from its structure.

Table 4: Predicted Performance of 5-Ethoxypent-1-ene in Polymerization

Polymerization TypePredicted SuitabilityComparison to Ethylene/PropyleneRationale
Radical Polymerization ModerateLowerThe presence of allylic protons can lead to chain transfer, limiting the molecular weight.[19]
Cationic Polymerization GoodHigher than EthyleneThe ether oxygen could potentially stabilize a carbocation intermediate, although this effect is distal. The terminal double bond is sterically accessible.[20]
Coordination Polymerization GoodLowerThe ether oxygen could potentially coordinate to the metal center of the catalyst, which may either inhibit or modify the polymerization process, depending on the specific catalyst system.

The resulting poly(5-ethoxypent-1-ene) would be a flexible polymer with regularly spaced ether linkages, potentially finding applications as a specialty adhesive, coating, or additive.

Application in Fragrance Synthesis

The synthesis of fragrance molecules often involves the construction of specific carbon skeletons with oxygen-containing functional groups.[21] Alkenes are versatile starting materials for these syntheses, and ethers are common structural motifs in many fragrance compounds.[22][23][24]

5-Ethoxypent-1-ene can serve as a C7 building block in the synthesis of novel fragrances. For example, intramolecular cyclization reactions could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans, which are present in some natural scents. Additionally, the alkene can be functionalized to introduce other odor-active groups. For instance, reaction with an epoxide could lead to the formation of homologous aldehydes, which are important fragrance components.[25]

Conclusion

While direct, quantitative benchmarking data for 5-Ethoxypent-1-ene in many applications remains to be extensively published, a thorough analysis of its structural features allows for strong predictions of its performance. As a terminal alkene, it is expected to be a highly reactive and versatile substrate in a range of important synthetic transformations, including olefin metathesis, hydroformylation, and epoxidation. The presence of the ethoxy group provides a valuable point of differentiation from simple hydrocarbon alkenes, enabling the synthesis of functionalized products with tailored properties. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of 5-Ethoxypent-1-ene, providing both a theoretical framework and practical experimental guidance.

References

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Validation

Literature review of the applications and limitations of 5-Ethoxypent-1-ene

Topic: Literature Review of the Applications and Limitations of 5-Ethoxypent-1-ene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Technical Guide to Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of the Applications and Limitations of 5-Ethoxypent-1-ene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Synthesis, Metathesis, and "Click" Polymerization[1]

Executive Summary

5-Ethoxypent-1-ene (CAS 15193-19-8) is a specialized terminal alkene ether often overshadowed by its C6 analog (5-hexen-1-yl ethyl ether) or allyl ethyl ether.[1] However, its specific 5-carbon tether length offers unique steric advantages in Ring-Closing Metathesis (RCM) and Thiol-Ene "Click" Chemistry , particularly when constructing medium-sized heterocycles or tuning the glass transition temperature (


) of functionalized polymers.[1]

This guide objectively compares 5-Ethoxypent-1-ene against common alternatives, providing validated synthesis protocols and mechanistic insights for its use in drug discovery and materials science.[1]

Chemical Profile & Physical Properties[1][2][3][4]

PropertyDataNote
IUPAC Name 5-Ethoxypent-1-ene
CAS Number 15193-19-8Verified Registry
Molecular Formula

Molecular Weight 114.19 g/mol
Boiling Point ~110–115 °C (760 mmHg)Predicted based on 5-bromo-1-pentene (126°C)
Density ~0.79 g/mLTypical for aliphatic ethers
Solubility Miscible in THF, DCM, TolueneHydrophobic; immiscible in water
Stability Peroxide formerStore under

with BHT stabilizer

Synthesis Protocol: The Williamson Ether Route

Why this route? While dehydrohalogenation of 1-ethoxy-5-halopentane is possible, it often yields internal alkene isomers.[1] The nucleophilic displacement of 5-bromo-1-pentene by ethoxide is the industry standard for maintaining the terminal double bond integrity.[1]

Protocol 1: Synthesis from 5-Bromo-1-pentene

Reaction:


[1]

Materials:

  • 5-Bromo-1-pentene (1.0 eq)

  • Sodium Ethoxide (1.2 eq, 21 wt% in ethanol)

  • Anhydrous Ethanol (Solvent)[2]

  • Argon/Nitrogen atmosphere[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Preparation: Charge the flask with Sodium Ethoxide solution. Cool to 0°C in an ice bath.

  • Addition: Add 5-Bromo-1-pentene dropwise over 30 minutes. Critical: Slow addition prevents localized overheating and potential elimination side-reactions (forming 1,4-pentadiene).[1]

  • Reaction: Remove ice bath and heat to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1]

  • Workup: Cool to room temperature. Quench with saturated

    
    .[3] Extract with Diethyl Ether (
    
    
    
    ).[3]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via fractional distillation (ambient pressure) to obtain a colorless liquid.
    

Key Application: Olefin Metathesis (RCM)

5-Ethoxypent-1-ene is a superior "spacer" substrate for synthesizing 7-membered oxygenated heterocycles (e.g., oxepines) via Ring-Closing Metathesis (RCM).[1]

Comparative Performance: C5 vs. C6 Linkers
Feature5-Ethoxypent-1-ene (C5)5-Hexen-1-yl Ether (C6)Allyl Ether (C3)
RCM Product 7-membered rings (Oxepines)8-membered rings (Oxocines)5-membered rings (Dihydrofurans)
Entropic Cost ModerateHigh (Slower cyclization)Low (Fast cyclization)
Catalyst Load 2–5 mol% Grubbs II5–10 mol% Grubbs II1–2 mol% Grubbs II
Mechanistic Pathway: Ruthenium-Catalyzed Metathesis

The following diagram illustrates the catalytic cycle where the ruthenium carbene engages the terminal alkene of 5-Ethoxypent-1-ene.[1]

MetathesisCycle PreCat Grubbs Catalyst (Ru=C) Coordination 1. Olefin Coordination (5-Ethoxypent-1-ene) PreCat->Coordination Initiation Metallacycle 2. Metallacyclobutane Intermediate Coordination->Metallacycle [2+2] Cycloaddition Release 3. Release of Ethylene (Driving Force) Metallacycle->Release Cycloreversion ProductForm 4. Formation of New C=C Bond Release->ProductForm Propagation ProductForm->Coordination Regeneration

Caption: The Chauvin mechanism applied to 5-Ethoxypent-1-ene. The release of volatile ethylene gas (Step 3) drives the equilibrium forward.

Application: Thiol-Ene "Click" Polymerization

In materials science, 5-Ethoxypent-1-ene serves as a monofunctional terminator or a pendant group modifier .[1] Its ether tail provides amphiphilicity without introducing reactive protons (unlike alcohols), making it ideal for encapsulating hydrophobic drugs.

Experimental Workflow: Thiol-Ene Functionalization

Reaction Type: Radical Step-Growth Addition Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or AIBN.[1]

  • Stoichiometry: Mix 5-Ethoxypent-1-ene (1.0 eq) with a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)).

  • UV Curing: Irradiate (

    
     nm) for 10–30 minutes.
    
  • Outcome: The "anti-Markovnikov" addition yields a thioether linkage.

    • Advantage:[1][4] No metal catalyst required (biocompatible).

    • Result: Creates flexible, ether-rich polymer networks with low

      
      .[1]
      

ThiolEne Init Photoinitiator (UV 365nm) Thiyl Thiyl Radical (RS•) Init->Thiyl H-abstraction CarbonRad Carbon Radical Intermediate Thiyl->CarbonRad Addition to C=C Alkene 5-Ethoxypent-1-ene Alkene->CarbonRad Product Thioether Product (+ Regenerated RS•) CarbonRad->Product Chain Transfer (RSH) Product->Thiyl Cycle Repeats

Caption: Radical-mediated thiol-ene cycle. The terminal alkene of 5-Ethoxypent-1-ene ensures rapid, regioselective anti-Markovnikov addition.[1]

Limitations & Risk Assessment

LimitationDescriptionMitigation Strategy
Peroxide Formation Ether linkage at C5 is susceptible to autoxidation adjacent to the oxygen.[1]Test with starch-iodide paper before distillation; store over molecular sieves.
Isomerization Under strong acidic conditions or high heat with certain catalysts, the terminal double bond may migrate to the internal (C2) position.Use neutral conditions; avoid prolonged exposure to Lewis acids without nucleophiles present.
Volatility Moderate volatility can lead to mass loss during vacuum drying of polymers.Use as a reactive diluent rather than a solvent; ensure full conversion before drying.

References

  • Synthesis of 5-Bromo-1-pentene (Precursor)

    • Source: NBinno Chemical Manufacturing. "Understanding the Synthesis and Chemical Properties of 5-Bromo-1-pentene."
  • Olefin Metathesis Mechanism

    • Source: Grubbs, R. H. "Olefin Metathesis." Tetrahedron / Sigma-Aldrich Technical Guides.[1]

  • Thiol-Ene Polymerization Kinetics

    • Source: MDPI. "Synthetic Applications of Intramolecular Thiol-Ene 'Click' Reactions."
  • General Physical Properties & Safety

    • Source: PubChem Compound Summary for CID 12402597 (5-Ethoxypent-1-ene).[1]

  • Comparative Metathesis Data (Analogous Methoxy Derivative)

    • Source: BenchChem. "5-Methoxypent-1-ene | High-Purity Research Chemical."[1]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality of 5-Ethoxypent-1-ene Degradation

Proper disposal of 5-Ethoxypent-1-ene requires a rigorous, scientifically grounded approach. As a bifunctional organic compound, it presents unique logistical and safety challenges that cannot be managed through standard...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 5-Ethoxypent-1-ene requires a rigorous, scientifically grounded approach. As a bifunctional organic compound, it presents unique logistical and safety challenges that cannot be managed through standard solvent waste protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of this chemical.

5-Ethoxypent-1-ene (


) contains both a terminal alkene and an ethyl ether linkage. This dual functionality creates a synergistic hazard profile:
  • Ether Autoxidation: The alpha-carbons adjacent to the ether oxygen are highly susceptible to radical hydrogen abstraction by molecular oxygen (

    
    ). This reaction spontaneously forms explosive hydroperoxides (
    
    
    
    ) during storage[1].
  • Alkene Autopolymerization: The terminal double bond classifies this compound as a Class C peroxide-forming chemical (PFC) hazard[1]. If the accumulated hydroperoxides undergo homolytic cleavage, the resulting radicals can initiate a rapid, highly exothermic autopolymerization of the alkene, potentially leading to catastrophic container rupture[2].

Because of this dual hazard, 5-Ethoxypent-1-ene must be systematically triaged and chemically stabilized prior to RCRA-compliant disposal[3].

Quantitative Hazard Assessment & Triage

Before initiating any disposal procedure, the chemical must be triaged based on its peroxide concentration. Commercial waste disposal companies will generally refuse to transport containers with peroxide concentrations exceeding 20 ppm due to detonation risks[2].

Table 1: Peroxide Concentration Action Limits for 5-Ethoxypent-1-ene

Peroxide Level (ppm)Hazard StateRequired Action & Disposal Pathway
< 20 ppm Safe for standard handlingProceed directly to RCRA D001 waste manifesting.
20 - 100 ppm Elevated hazard (Reactive)Chemically quench peroxides prior to disposal.
> 100 ppm Explosive / Shock-sensitiveDO NOT MOVE. Evacuate area; contact EHS/Bomb Squad.

Self-Validating Disposal Protocol

The following step-by-step methodology ensures that every action is verified before moving to the next phase, preventing accidental detonation or regulatory violations.

Phase 1: Visual Validation (The "No-Touch" Rule)
  • Causality: Solid organic peroxides are highly sensitive to mechanical shock and friction. Unscrewing a cap with peroxide crystals trapped in the threads can provide enough friction to detonate the container[2].

  • Step 1: Without moving or touching the bottle, inspect the liquid using an external light source.

  • Step 2: Look for liquid stratification (an oily, viscous layer at the bottom), cloudiness, or crystalline solids forming around the cap or suspended in the liquid[4].

  • Self-Validation: If any visual anomalies are present, the system fails the safety check. Do not touch the container. Post a warning sign, evacuate the immediate area, and contact your EHS Hazardous Materials Group[4][5].

Phase 2: Quantitative Peroxide Testing
  • Causality: If the liquid is visually clear, the exact peroxide concentration must be determined to dictate the correct chemical disposal pathway.

  • Step 1: Carefully transport the intact bottle to a certified, explosion-proof fume hood.

  • Step 2: Dip a Quantofix (or equivalent) KI-starch indicator strip into the solvent for 1 second.

  • Step 3: Wait 15 seconds and compare the color to the manufacturer's scale. The hydroperoxides oxidize the iodide (

    
    ) on the strip to iodine (
    
    
    
    ), which complexes with starch to yield a blue/purple color proportional to the ppm[6].
Phase 3: Chemical Quenching (For 20 - 100 ppm)
  • Causality: Peroxides in this intermediate range must be chemically reduced to < 20 ppm before the waste is legally transportable[2].

  • Step 1: Prepare a fresh, concentrated aqueous solution of Ferrous Sulfate (

    
    ). The 
    
    
    
    ion acts as a reducing agent, converting explosive hydroperoxides into stable, non-reactive alcohols while oxidizing to
    
    
    .
  • Step 2: Slowly add the

    
     solution to the 5-Ethoxypent-1-ene in a separatory funnel. Shake gently and vent the funnel frequently to prevent pressure buildup.
    
  • Self-Validation: Allow the aqueous and organic layers to separate. Re-test the upper organic layer with a new KI-starch strip. A reading of < 20 ppm validates that the quenching protocol was successful and the chemical is safe for disposal.

Phase 4: RCRA-Compliant Waste Manifesting
  • Causality: To comply with EPA Land Disposal Restrictions, hazardous waste must be properly categorized, segregated, and tracked[3].

  • Step 1: Transfer the validated, safe (< 20 ppm) 5-Ethoxypent-1-ene to a chemically compatible hazardous waste container (e.g., HDPE).

  • Step 2: Label the container with the EPA Hazardous Waste Code D001 for ignitability[7]. If the solvent is mixed with other non-halogenated solvents, codes like F003 may also apply[8].

  • Step 3: Store the waste container away from oxidizers and ensure it is collected by EHS within the facility's permitted accumulation time limits[4].

Workflow Visualization

G Start Visual Inspection of 5-Ethoxypent-1-ene Crystals Crystals, Cloudiness, or Stratification Observed? Start->Crystals BombSquad DO NOT TOUCH. Contact EHS / Bomb Squad Crystals->BombSquad Yes Test Perform Quantitative Peroxide Test (KI Strips) Crystals->Test No Safe < 20 ppm Standard Flammable Waste Test->Safe Warn 20 - 100 ppm Chemically Quench Peroxides Test->Warn Danger > 100 ppm High Hazard Disposal Test->Danger Dispose RCRA D001 Waste Stream (Incineration) Safe->Dispose Quench Add FeSO4 Solution Verify < 20 ppm Warn->Quench Danger->BombSquad Quench->Dispose

Decision matrix for the safe triage, quenching, and disposal of 5-Ethoxypent-1-ene.

Lifecycle Management & Procurement Strategy

To prevent the need for dangerous and costly high-hazard disposal operations, laboratories must implement strict lifecycle controls for 5-Ethoxypent-1-ene:

  • First-In, First-Out (FIFO): Always use older inventory before opening new bottles to prevent chemical stagnation[6].

  • Strict Dating: Label every bottle with the Date Received and Date Opened[5].

  • Hard Expirations: Dispose of uninhibited 5-Ethoxypent-1-ene within 24 hours of opening. Inhibited versions must be tested every 6 months and disposed of within 12 months of opening, regardless of the volume remaining in the container[1][4].

References

  • Title: DS Fact Sheet on Managing Peroxide Formers in the Lab | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Peroxide-Forming Chemicals (PFCs) Standard Operating Procedure | Source: University of Georgia (UGA) | URL: [Link]

  • Title: Peroxide-forming Chemicals Management | Source: Iowa State University (ISU) | URL: [Link]

  • Title: Peroxide Forming Chemicals (PFC) Management | Source: Kansas State University | URL: [Link]

  • Title: Peroxide Forming Chemicals: Management, Retention and Storage | Source: Vanderbilt University Medical Center (VUMC) | URL: [Link]

  • Title: 40 CFR Part 268 -- Land Disposal Restrictions | Source: US Environmental Protection Agency (EPA) eCFR | URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES | Source: Western Kentucky University (WKU) | URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-Ethoxypent-1-ene

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a system of predictable chemical behaviors. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a highly versatile reagent in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a system of predictable chemical behaviors. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a highly versatile reagent in organic synthesis, featuring both an aliphatic ether linkage and a terminal alkene[1]. While this dual functionality makes it invaluable for complex cross-coupling and functionalization reactions, it also introduces severe, compounding handling risks—specifically, extreme flammability and the insidious formation of explosive peroxides.

This guide provides a causality-driven, self-validating Standard Operating Procedure (SOP) for the safe handling, storage, and disposal of 5-Ethoxypent-1-ene.

Hazard Causality & Chemical Profile

To handle 5-Ethoxypent-1-ene safely, you must first understand the mechanistic reasons behind its hazards:

  • Autooxidation & Peroxide Formation: Ethers are notorious for undergoing air autoxidation to form unstable peroxides[2]. The carbon adjacent to the ether oxygen (the alpha-carbon) possesses weakly bound hydrogen atoms. In the presence of atmospheric oxygen and light, these hydrogens are easily abstracted to form radicals, which subsequently react with O₂ to form hydroperoxides.

  • Autopolymerization Risk: The presence of the terminal alkene group compounds this danger. Peroxides can act as radical initiators, causing the alkene to autopolymerize violently, generating immense heat and pressure[3].

  • Concentration Hazard: Peroxides are significantly less volatile than the parent ether. Concentration of these peroxides during distillation or evaporation can lead to violent explosions[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for peroxidizable ethers. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

PPE CategoryRecommended SpecificationScientific Rationale (Causality)
Eye/Face Protection Chemical splash goggles + Polycarbonate face shieldProtects against splash hazards and provides a critical physical barrier against micro-detonations if peroxides are unknowingly concentrated[4].
Hand Protection Double-gloved: Butyl rubber (outer) over Nitrile (inner)Ethers rapidly permeate standard nitrile gloves. Butyl rubber provides superior chemical resistance to aliphatic ethers and alkenes[2].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)The high volatility and low flash point of ethers pose a severe fire risk from static discharge. FR materials prevent the coat from melting to the skin[5].
Respiratory Properly calibrated Chemical Fume HoodPrevents inhalation of volatile organic compounds (VOCs) and provides a vital physical blast shield during reactions[2].

Operational Workflow & Handling Protocol

Every interaction with 5-Ethoxypent-1-ene must be treated as a self-validating system where safety is confirmed before proceeding to the next step.

Step 1: Pre-Operational Visual Inspection

Before moving or opening the container, visually inspect it.

  • Do not touch the container if you observe crystallization around the cap, visible stratification (liquid layers), or increased viscosity[4]. These are late-stage signs of massive peroxide accumulation.

  • Contact Environmental Health & Safety (EHS) immediately if these signs are present[4].

Step 2: Atmospheric Control & Transfer
  • Store peroxide-formers in airtight bottles, away from light and heat[4].

  • Always purge the headspace of the container with an inert gas (Argon or Nitrogen) after every use to displace oxygen and halt the autooxidation cycle[4].

  • Critical Hardware Rule: Avoid using metal spatulas or magnetic stirring bars that can introduce iron, as metal contamination or mechanical friction can initiate the explosive decomposition of solid peroxides[3]. Use Teflon or ceramic tools instead.

Step 3: Reaction Execution
  • If evaporation or distillation is necessary, never distill to a dry residue . Always leave at least 10-20% residual bottoms to prevent the concentration and subsequent detonation of heavy peroxides[4].

Safety Workflow Visualization

The following operational logic tree dictates the mandatory sequence of events when retrieving 5-Ethoxypent-1-ene from storage.

G N1 1. Visual Inspection (Check for crystals/viscosity) N2 2. Peroxide Testing (KI-Starch Strip) N1->N2 N3 Peroxide Level? N2->N3 N4 3a. Quench Peroxides (FeSO4 or Basic Alumina) N3->N4 > 25 ppm N5 3b. Safe for Operation (Fume Hood + FR PPE) N3->N5 < 25 ppm N4->N2 Retest N6 4. Hazardous Waste (Do not distill to dryness) N5->N6

Workflow for the safe handling and peroxide management of 5-Ethoxypent-1-ene.

Peroxide Testing & Quenching Protocol

Because 5-Ethoxypent-1-ene is a concentration hazard, peroxide testing must be performed prior to any distillation, evaporation, or after prolonged storage[4].

Quantitative Action Levels
Peroxide ConcentrationOperational StatusRequired Action
0 – 25 ppm Safe for general useProceed with standard operation. Do not distill to dryness[5].
26 – 100 ppm Caution: Unsafe for concentrationQuench peroxides immediately prior to use. Do not evaporate or distill[5].
> 100 ppm High Risk: Explosive hazardDo not move or open the container. Contact EHS for emergency disposal[5].
Step-by-Step Peroxide Quenching Methodology

If testing reveals peroxides between 26–100 ppm, they must be neutralized. Ferrous salts or basic active alumina can effectively decompose or remove these peroxidic materials[2].

Method A: Ferrous Sulfate (FeSO₄) Reduction Mechanism: Fe²⁺ reduces the hydroperoxide to an alcohol/alkoxide while being oxidized to Fe³⁺.

  • Prepare a fresh solution of 60g FeSO₄, 6mL concentrated H₂SO₄, and 110mL distilled water.

  • In a separatory funnel, vigorously shake the 5-Ethoxypent-1-ene with the FeSO₄ solution (use 10mL of aqueous solution per 1L of ether).

  • Allow the phases to separate. The lower aqueous layer will contain the oxidized iron and quenched byproducts.

  • Retest the organic layer with a KI-starch strip to validate the complete destruction of peroxides.

Method B: Basic Alumina Filtration (Preferred for Anhydrous Needs) Mechanism: The highly polar peroxide molecules adsorb strongly to the basic active alumina.

  • Pack a glass column with activated basic alumina (approximately 10g of alumina per 100mL of solvent).

  • Pass the 5-Ethoxypent-1-ene through the column via gravity drip.

  • Retest the eluent. Note: This method does not destroy the peroxides; the alumina waste is now highly hazardous and must be kept wet and disposed of immediately as peroxidic waste[2].

Spill Response & Disposal Plan

Spill Response:

  • Eliminate Ignition Sources: Immediately turn off all hot plates, stirrers, and nearby electrical equipment.

  • Evacuate and Ventilate: Ensure the fume hood sash is open to maximize exhaust.

  • Absorb: Use non-combustible, inert absorbents like sand, earth, or specialized spill pads. Never use combustible absorbents (like sawdust or paper towels) on a peroxidizable ether spill, as the friction and high surface area can trigger ignition or peroxide detonation[6].

Disposal Plan:

  • Do not mix 5-Ethoxypent-1-ene waste with halogenated waste streams.

  • Label clearly as "Flammable Organic Waste - Peroxide Former."

  • Ensure the waste container is not tightly sealed if active quenching agents were recently added (to prevent pressure buildup from off-gassing).

References

  • 5-Ethoxypent-1-ene | C7H14O | CID 12402597 - PubChem, National Center for Biotechnology Information.

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, National Research Council.

  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety.

  • Peroxide Forming Chemicals - Yale Environmental Health & Safety.

  • Peroxide-Forming Chemicals (PFCs) - University of Georgia Research Safety.

Sources

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